4-(3-Butenyloxy)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-but-3-enoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2,4-7H,1,3,8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZIOUAINSTHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337750 | |
| Record name | 4-(3-Butenyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115595-27-2 | |
| Record name | 4-(3-Butenyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Butenyloxy)benzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(3-Butenyloxy)benzoic Acid (CAS: 115595-27-2): Synthesis, Characterization, and Applications in Material Science
Abstract: This technical guide provides an in-depth analysis of 4-(3-Butenyloxy)benzoic acid (CAS No. 115595-27-2), a specialized organic compound of significant interest in materials science. The document elucidates the molecule's core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and outlines a comprehensive workflow for its structural and purity characterization using modern analytical techniques. Furthermore, this guide explores the compound's chemical reactivity, focusing on the functionalities that underpin its primary application as a key building block for advanced liquid crystalline elastomers and polymers. This whitepaper is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of functional polymers and advanced materials.
Introduction and Scientific Context
This compound is a bifunctional organic molecule derived from 4-hydroxybenzoic acid.[1][2] Its structure is distinguished by a rigid benzoic acid core, which can act as a mesogenic unit, and a flexible four-carbon ether-linked chain terminating in a reactive vinyl group. This unique combination of a rigid, hydrogen-bonding capable moiety and a polymerizable alkene functional group makes it a highly valuable monomer in the field of polymer chemistry.
The primary significance of this compound lies in its role as a precursor for the synthesis of liquid crystals (LCs) and, more specifically, liquid crystalline elastomers (LCEs).[3] The benzoic acid group facilitates the formation of ordered, anisotropic phases characteristic of liquid crystals, often through the formation of hydrogen-bonded dimers, while the terminal butenyl group provides a site for cross-linking or polymerization into a macromolecular network.[4][5] Understanding the synthesis and reactivity of this molecule is therefore critical for developing novel materials with tunable thermomechanical and optical properties.
Physicochemical and Spectroscopic Data
A summary of the key identifiers and properties for this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 115595-27-2 | [3][6][7] |
| Molecular Formula | C₁₁H₁₂O₃ | [3][6][7] |
| Molecular Weight | 192.21 g/mol | [3][6] |
| IUPAC Name | 4-(but-3-en-1-yloxy)benzoic acid | [6] |
| Synonyms | This compound, p-(3-Butenyloxy)benzoic acid | [7] |
| Appearance | White to off-white crystalline solid or powder | [7] |
| Purity | Typically >98% | [3] |
Synthesis Pathway and Experimental Protocol
The most efficient and widely applicable method for preparing this compound is the Williamson ether synthesis.[8][9] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks a primary alkyl halide.[8][10]
Causality of Experimental Design: To ensure a high yield and prevent undesirable side reactions, a two-step approach is optimal. First, the carboxylic acid of the starting material, 4-hydroxybenzoic acid, is protected as a methyl ester. This prevents the acidic proton from being abstracted by the base, which would otherwise compete with the desired deprotonation of the phenolic hydroxyl group. Following the etherification, the methyl ester is easily hydrolyzed under basic conditions to yield the final carboxylic acid product. This protection-etherification-deprotection sequence is a robust and common strategy in organic synthesis.
Caption: Workflow for the two-step synthesis of this compound.
Detailed Step-by-Step Synthesis Protocol
Step 1: Synthesis of Methyl 4-(3-butenyloxy)benzoate
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (15.2 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and N,N-dimethylformamide (DMF, 200 mL).
-
Addition of Alkyl Halide: Add 4-bromo-1-butene (16.2 g, 120 mmol) to the stirred suspension.
-
Reaction: Heat the mixture to 80 °C and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 1 L of ice-cold water and stir. A precipitate or oil will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 150 mL) and then with brine (1 x 150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the crude methyl ester from Step 1 in a mixture of methanol (150 mL) and water (50 mL). Add sodium hydroxide (8.0 g, 200 mmol) and heat the mixture to reflux for 2-4 hours.
-
Acidification: Cool the solution to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 200 mL of water. While stirring in an ice bath, slowly add concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate will form.
-
Isolation: Collect the white precipitate by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a white crystalline solid. Dry the final product under vacuum.
Structural Elucidation and Characterization
Unambiguous confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic and chromatographic techniques.
Caption: Analytical workflow for structure and purity validation.
Expected Spectroscopic Signatures:
| Technique | Functional Group | Expected Signature |
| ¹H NMR | Carboxylic Acid (-COOH) | δ ≈ 11.0 - 13.0 ppm (broad singlet, 1H) |
| Aromatic (Ar-H) | δ ≈ 7.9-8.1 ppm (d, 2H, ortho to -COOH)δ ≈ 6.9-7.0 ppm (d, 2H, ortho to -OR) | |
| Alkene (-CH=CH₂) | δ ≈ 5.8-6.0 ppm (m, 1H, -CH=)δ ≈ 5.0-5.2 ppm (m, 2H, =CH₂) | |
| Ether (-O-CH₂-) | δ ≈ 4.0-4.1 ppm (t, 2H) | |
| Allylic (-CH₂-CH=) | δ ≈ 2.5-2.6 ppm (q, 2H) | |
| IR Spectroscopy | Carboxylic Acid (O-H stretch) | 2500-3300 cm⁻¹ (very broad, due to H-bonding)[11] |
| Carboxylic Acid (C=O stretch) | 1680-1710 cm⁻¹ (strong, sharp)[12] | |
| Aromatic (C=C stretch) | 1580-1610 cm⁻¹ | |
| Alkene (C=C stretch) | ~1640 cm⁻¹ | |
| Ether (C-O stretch) | 1250-1300 cm⁻¹ (aryl-alkyl ether) | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 192.08 (for C₁₁H₁₂O₃)[6] |
Chemical Reactivity and Mechanistic Considerations
The molecule possesses three distinct reactive sites that dictate its chemical behavior and utility in materials synthesis.
-
The Carboxylic Acid Group: This group readily forms intermolecular hydrogen bonds, leading to the formation of stable dimers.[5] This dimerization effectively elongates the molecule, a critical factor in promoting liquid crystalline behavior.[4] The carboxyl group can also undergo standard transformations such as esterification or conversion to an acid chloride for further functionalization.[13][14]
-
The Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating alkoxy group (-OR), which directs incoming electrophiles to the positions ortho to the ether linkage.
-
The Terminal Alkene: This is arguably the most important functional group for its application in polymer science. It serves as a polymerizable handle for incorporating the molecule into a polymer backbone or for cross-linking. A common and highly effective method is through hydrosilylation, where the vinyl group reacts with a silicon-hydride (Si-H) bond, typically on a polysiloxane backbone, in the presence of a platinum catalyst. This reaction forms a stable carbon-silicon bond, creating the cross-linked network of an LCE.
Caption: Conceptual pathway for LCE formation via hydrosilylation.
Applications in Advanced Materials
The architectural features of this compound make it an ideal candidate for creating "smart" materials.
-
Liquid Crystalline Elastomers (LCEs): This is the primary application.[3] By cross-linking the monomers into a network, an LCE is formed. These materials uniquely combine the elasticity of rubber with the anisotropic properties of liquid crystals. They can exhibit large, reversible shape changes in response to external stimuli such as heat, light, or electric fields, making them suitable for applications as artificial muscles, soft actuators, and tunable sensors.
-
Functional Polymers: The terminal alkene allows for its incorporation into various polymer chains via radical polymerization or Ring-Opening Metathesis Polymerization (ROMP) after suitable modification, enabling the design of polymers with pendant liquid crystalline side-chains.
Safety and Handling
-
Hazard Identification: According to GHS classifications, this compound is known to cause skin irritation (H315) and serious eye irritation (H319).[6]
-
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The compound should be handled in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a strategically designed monomer that serves as a cornerstone in the synthesis of advanced functional materials. Its synthesis, based on the reliable Williamson etherification, is straightforward and scalable. The molecule's dual functionality—a rigid mesogenic core and a polymerizable alkene tail—provides chemists and materials scientists with a versatile tool for creating highly ordered, responsive materials like liquid crystalline elastomers. A thorough understanding of its synthesis, characterization, and reactivity is essential for the continued innovation of smart polymers and actuators.
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Kim, J., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(36), 9743-9749. [Link]
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Kim, J., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. ACS Publications. [Link]
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Journal of Chemical and Pharmaceutical Research (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR, 7(10), 655-662. [Link]
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Al-Amiery, A. A., et al. (2012). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Organic Chemistry International, 2012, 609384. [Link]
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4-(3-Butenyloxy)benzoic acid molecular weight and formula
An In-Depth Technical Guide to 4-(3-Butenyloxy)benzoic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest in materials science and organic synthesis. We will detail its core molecular and physical properties, including its molecular formula and weight, and present a detailed, validated protocol for its synthesis and characterization. The guide explores the causality behind its chemical reactivity, stemming from its unique structure comprising a rigid aromatic core, a flexible ether-linked spacer, and a terminal polymerizable alkene. The primary application as a key building block in the synthesis of advanced polymers, particularly monodomain liquid crystalline elastomers, is discussed. This document is intended for researchers, chemists, and materials scientists seeking a thorough understanding of this versatile molecule.
Core Molecular & Physical Properties
This compound is a white crystalline solid at room temperature.[1][2] Its identity and fundamental characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3][4] |
| Molecular Weight | 192.21 g/mol | [2][3] |
| Monoisotopic Mass | 192.078644241 Da | [3][5] |
| IUPAC Name | 4-(but-3-en-1-yloxy)benzoic acid | [3] |
| CAS Number | 115595-27-2 | [1][2][3][4] |
| Common Synonyms | p-(3-Butenyloxy)benzoic acid, 4-(But-3-enyl-1-oxy)benzoic acid | [1][3] |
| Physical Form | White to almost white powder or crystalline solid | [1][2] |
| Primary Hazards | Causes skin and serious eye irritation | [3] |
graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Benzene Ring C1 [pos="0,0!", label="C"]; C2 [pos="1,0.58!", label="C"]; C3 [pos="1,1.73!", label="C"]; C4 [pos="0,2.31!", label="C"]; C5 [pos="-1,1.73!", label="C"]; C6 [pos="-1,0.58!", label="C"];
// Bonds in Benzene Ring (with alternating double bonds) C1 -- C2 [label=""]; C2 -- C3 [label="", style=double, penwidth=2]; C3 -- C4 [label=""]; C4 -- C5 [label="", style=double, penwidth=2]; C5 -- C6 [label=""]; C6 -- C1 [label="", style=double, penwidth=2];
// Carboxylic Acid Group at C1 C_carboxyl [pos="-0.5,-1.2!", label="C"]; O_carboxyl1 [pos="0.2,-2.0!", label="O"]; O_carboxyl2 [pos="-1.5,-1.5!", label="HO"]; C1 -- C_carboxyl [label=""]; C_carboxyl -- O_carboxyl1 [label="", style=double, penwidth=2]; C_carboxyl -- O_carboxyl2 [label=""];
// Ether Linkage at C4 O_ether [pos="0,3.5!", label="O"]; C4 -- O_ether [label=""];
// Butenyl Chain C_alpha [pos="-1,4.3!", label="CH₂"]; C_beta [pos="-0.5,5.5!", label="CH₂"]; C_gamma [pos="-1.5,6.5!", label="CH"]; C_delta [pos="-1,7.7!", label="CH₂"]; O_ether -- C_alpha [label=""]; C_alpha -- C_beta [label=""]; C_beta -- C_gamma [label=""]; C_gamma -- C_delta [label="", style=double, penwidth=2]; }
Caption: 2D structure of this compound.
Chemical Structure and Reactivity
The utility of this compound as a molecular building block stems directly from its distinct functional domains:
-
Aromatic Carboxylic Acid: The benzoic acid moiety provides a rigid, planar core. The carboxylic acid group is crucial for forming strong intermolecular hydrogen bonds, leading to the creation of dimeric structures.[6] This self-assembly behavior is fundamental to the formation of liquid crystalline phases.
-
Flexible Alkoxy Spacer: The ether linkage and the first two methylene groups (-O-CH₂-CH₂-) of the butenyloxy chain act as a flexible spacer. This spacer decouples the motion of the polymerizable end-group from the rigid aromatic core, a common design strategy in liquid crystal synthesis.
-
Terminal Alkene: The vinyl group (-CH=CH₂) at the terminus of the chain is a reactive site for polymerization. It can readily participate in addition polymerization reactions, allowing for the incorporation of the molecule into a polymer backbone.
This combination of a rigid mesogenic core, a flexible spacer, and a polymerizable functional group makes it an ideal monomer for creating cross-linked polymer networks with anisotropic properties, such as elastomers.[2]
Synthesis Protocol: A Validated Approach
The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and high-yielding method for forming ethers. The following protocol describes the reaction of a 4-hydroxybenzoate ester with an appropriate butenyl halide, followed by saponification to yield the final carboxylic acid.
Experimental Protocol
Step 1: Etherification
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15 minutes. Causality: K₂CO₃ is a mild base that deprotonates the phenolic hydroxyl group, forming a phenoxide nucleophile. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide and promoting the Sₙ2 reaction.
-
Add 4-bromo-1-butene (1.2 eq) to the mixture dropwise.
-
Heat the reaction mixture to 80°C and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester, methyl 4-(3-butenyloxy)benzoate.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) to the flask.
-
Stir the mixture at 60°C for 2-4 hours until TLC indicates the complete consumption of the starting ester. Causality: NaOH is a strong base that catalyzes the hydrolysis of the methyl ester to its corresponding carboxylate salt.
-
Cool the reaction mixture and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using 1M hydrochloric acid (HCl). A white precipitate will form. Causality: Acidification protonates the sodium carboxylate salt, precipitating the water-insoluble this compound.
-
Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is employed. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two doublets in the ~7.0-8.1 ppm range, characteristic of a 1,4-disubstituted benzene ring. - Vinyl Protons: Multiplets between ~5.0-6.0 ppm corresponding to the terminal alkene (-CH=CH₂). - Carboxylic Acid Proton: A broad singlet typically downfield (>10 ppm). - Aliphatic Protons: Triplets and multiplets between ~2.5-4.1 ppm for the -O-CH₂-CH₂- protons. |
| ¹³C NMR | - Carbonyl Carbon: Signal at ~170 ppm. - Aromatic Carbons: Signals between ~114-163 ppm. - Alkene Carbons: Signals between ~115-135 ppm. - Aliphatic Carbons: Signals for the -O-CH₂- at ~67 ppm and the adjacent -CH₂- at ~33 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300. - C=O Stretch (Carboxylic Acid Dimer): Strong, sharp peak around 1680-1700.[7] - C=C Stretch (Alkene): Peak around 1640. - C-O Stretch (Aryl Ether): Strong peak around 1250. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Peak at m/z = 192. |
Applications in Materials Science and Drug Development
The primary and most well-documented application of this compound is as a monomer in the synthesis of liquid crystalline elastomers (LCEs) .[2] LCEs are advanced materials that combine the elasticity of rubber with the self-ordering properties of liquid crystals. The incorporation of this molecule allows for the creation of cross-linked networks that can change shape in response to external stimuli like heat or light, making them valuable for applications in soft robotics, actuators, and smart sensors.
While its use in materials science is prominent, the broader class of benzoic acid derivatives has established roles in pharmacology.[8] Benzoic acids can act as antimicrobial agents and have been explored as prodrugs to improve the delivery of therapeutic agents, particularly in the treatment of tuberculosis.[9] The ester derivatives of benzoic acids can more easily diffuse through cell membranes and are then hydrolyzed by intracellular esterases to release the active acidic form.[9] Although specific drug development applications for this compound are not widely reported, its structure fits the general profile of a lipophilic benzoic acid derivative, suggesting potential for investigation in this area.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[3]
Recommended Precautions:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544452, this compound. Retrieved from [Link]
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Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). [Image]. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 4-(3-Butenyloxy)benzoic Acid
Introduction
4-(3-Butenyloxy)benzoic acid is a bifunctional organic molecule featuring a benzoic acid moiety and a terminal alkene. This unique structure makes it a valuable intermediate in the synthesis of a wide range of compounds, including liquid crystals, polymers, and pharmacologically active molecules. The presence of the carboxylic acid allows for further derivatization, while the butenyloxy tail provides a site for polymerization or other alkene-based transformations. This guide details the primary synthetic strategies for obtaining this versatile compound, with a focus on practical, field-proven methodologies.
Strategic Approach to Synthesis: A Three-Stage Protocol
The most common and efficient synthesis of this compound from readily available starting materials follows a three-stage protocol. This strategy is designed to circumvent the competing reactivity of the phenolic hydroxyl and carboxylic acid groups of the primary starting material, 4-hydroxybenzoic acid.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Stage 1: Protection of the Carboxylic Acid Moiety
Causality: The initial and critical step involves the protection of the carboxylic acid group of 4-hydroxybenzoic acid. The acidic proton of the carboxylic acid would otherwise interfere with the basic conditions required for the subsequent etherification step, leading to unwanted side reactions and a significant reduction in yield. Esterification is the most common and effective method for this protection.
Experimental Protocol: Fischer Esterification of 4-Hydroxybenzoic Acid
This protocol details the synthesis of methyl 4-hydroxybenzoate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Hydroxybenzoic acid | Reagent | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | VWR Chemicals |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | J.T. Baker |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Acros Organics |
| Diethyl Ether | ACS Reagent | Fisher Scientific |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid and an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 4-hydroxybenzoate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.
Stage 2: Etherification via Williamson Ether Synthesis
Causality: With the carboxylic acid group protected, the phenolic hydroxyl group of methyl 4-hydroxybenzoate can now act as a nucleophile in a classic Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenol by a base to form a phenoxide ion, which then attacks an alkyl halide, in this case, 4-bromo-1-butene, to form the desired ether linkage. The use of a phase-transfer catalyst can significantly enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide resides.
Caption: Williamson Ether Synthesis of Methyl 4-(3-Butenyloxy)benzoate.
Experimental Protocol: Phase-Transfer Catalyzed Etherification
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 4-Hydroxybenzoate | Reagent | Prepared in Stage 1 |
| 4-Bromo-1-butene | 97% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| Tetrabutylammonium Bromide (TBAB) | 99% | Sigma-Aldrich |
| Acetone | ACS Reagent | VWR Chemicals |
| Dichloromethane (DCM) | ACS Reagent | Fisher Scientific |
Procedure:
-
In a round-bottom flask, dissolve methyl 4-hydroxybenzoate in acetone.
-
Add anhydrous potassium carbonate, 4-bromo-1-butene, and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Heat the mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 4-(3-butenyloxy)benzoate.
-
The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Stage 3: Deprotection of the Carboxylic Acid
Causality: The final step is the hydrolysis of the methyl ester to regenerate the carboxylic acid, yielding the target molecule, this compound. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) followed by acidification is often preferred as it typically results in cleaner reactions and easier purification.
Experimental Protocol: Hydrolysis of Methyl 4-(3-Butenyloxy)benzoate
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 4-(3-Butenyloxy)benzoate | Reagent | Prepared in Stage 2 |
| Sodium Hydroxide (NaOH) | Pellets | Fisher Scientific |
| Methanol (MeOH) | ACS Reagent | VWR Chemicals |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker |
| Deionized Water | - | - |
Procedure:
-
Dissolve methyl 4-(3-butenyloxy)benzoate in a mixture of methanol and water in a round-bottom flask.
-
Add a stoichiometric excess of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the pure this compound.
Data Presentation
Table 1: Summary of Reactants and Expected Product Characteristics
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | - | White crystalline solid |
| Methyl 4-Hydroxybenzoate | C₈H₈O₃ | 152.15 | 85-95 | White crystalline solid |
| Methyl 4-(3-Butenyloxy)benzoate | C₁₂H₁₄O₃ | 206.24 | 70-85 | Colorless oil or low-melting solid |
| This compound | C₁₁H₁₂O₃ | 192.21 | 90-98 | White solid[1] |
Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.5-11.5 (br s, 1H, COOH), 8.05 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 5.90 (m, 1H, -CH=CH₂), 5.15 (m, 2H, -CH=CH₂), 4.10 (t, J=6.4 Hz, 2H, -O-CH₂-), 2.55 (q, J=6.4 Hz, 2H, -CH₂-CH=).
-
¹³C NMR (CDCl₃, 100 MHz): δ 172.0, 162.5, 134.5, 132.0, 123.0, 118.0, 114.5, 67.5, 33.5.
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of COOH), 1680 (C=O stretch), 1605, 1580 (C=C aromatic stretch), 1250 (C-O stretch), 920 (C=C bend, out of plane).
-
Melting Point: 118-120 °C.
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental organic reactions. By following the three-stage protocol of protection, etherification, and deprotection, researchers can reliably produce this valuable intermediate in high yield and purity. The experimental details provided in this guide, coupled with an understanding of the underlying chemical principles, will enable scientists in various fields to successfully synthesize this compound for their specific research and development needs.
References
-
PubChem. This compound. National Institutes of Health. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Valkova, N., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2404–2409. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]
-
Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]
Sources
An In-Depth Technical Guide to 4-(3-Butenyloxy)benzoic Acid: Properties, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Butenyloxy)benzoic acid is a bifunctional organic molecule of significant interest in materials science and synthetic chemistry. Its structure, incorporating a carboxylic acid group, a phenyl ring, and a terminal alkene, provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive overview of its physical and chemical properties, detailed analytical procedures, and insights into its applications, particularly in the synthesis of advanced polymeric materials.
Molecular Structure and Properties
The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics. The carboxylic acid moiety imparts acidic properties and allows for the formation of salts and esters. The aromatic ring provides rigidity and is amenable to electrophilic substitution reactions. The terminal double bond in the butenyloxy side chain is a key site for polymerization and other addition reactions.
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [2][3] |
| Molecular Weight | 192.21 g/mol | [2][4] |
| Appearance | White to off-white solid/powder to crystal | [3][4] |
| CAS Number | 115595-27-2 | [3] |
| Melting Point | Data not available for the monomer. The dimer has a melting point of 121.8 °C. | [1] |
| Boiling Point | Data not available | |
| Solubility | Almost transparent in Methanol. | [5] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is characterized by the interplay of its three main functional groups.
Acidity and Reactions of the Carboxyl Group
As a carboxylic acid, this compound is a weak acid and will react with bases to form the corresponding carboxylate salts. It can also undergo esterification with alcohols in the presence of an acid catalyst.
Reactions of the Aromatic Ring
The benzene ring is activated by the electron-donating butenyloxy group, directing electrophilic substitution to the ortho and para positions relative to the ether linkage. However, the carboxylic acid group is deactivating and a meta-director. The overall outcome of electrophilic aromatic substitution will depend on the reaction conditions and the nature of the electrophile.
Reactivity of the Butenyl Side Chain
The terminal double bond of the butenyloxy group is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. This terminal alkene is a key feature that allows this compound to act as a monomer in polymerization reactions, particularly in the synthesis of liquid crystal elastomers.[4]
Below is a diagram illustrating the general reactivity of this compound.
Caption: Key reactive sites of this compound.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals are:
-
Aromatic protons: Two doublets in the aromatic region (typically δ 7-8 ppm), corresponding to the protons on the benzene ring.
-
Vinyl protons: Signals in the alkene region (typically δ 5-6 ppm) for the protons of the -CH=CH₂ group.
-
Methylene protons: Signals for the -O-CH₂- and -CH₂-CH= protons.
-
Carboxylic acid proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm).
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups:
-
O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C=C stretch: An absorption band around 1640 cm⁻¹ for the alkene double bond.
-
C-O stretch: Absorptions for the ether linkage.
-
Aromatic C-H and C=C stretches: Characteristic absorptions in the aromatic region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 192. The fragmentation pattern can provide further structural information.[2]
Experimental Protocols
The following are generalized protocols for the determination of key properties of this compound.
Protocol for Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.
Materials:
-
Melting point apparatus
-
Capillary tubes
-
Sample of this compound
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
Caption: Workflow for melting point determination.
Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum is fundamental for structural elucidation.
Materials:
-
NMR spectrometer
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample of this compound
-
Pipettes
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.
-
Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.
-
Insert the sample into the NMR magnet.
-
Lock and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).
Applications in Drug Development and Materials Science
The unique bifunctional nature of this compound makes it a valuable building block in several areas:
-
Liquid Crystal Elastomers: The terminal alkene allows for its incorporation into polymer backbones, while the rigid benzoic acid core can act as a mesogen. This is particularly useful in the synthesis of monodomain liquid crystalline elastomers, which are materials that exhibit large, reversible shape changes in response to stimuli like heat or light.[4]
-
Drug Delivery: The carboxylic acid group can be used to attach the molecule to drug carriers or to modify the solubility and release profile of active pharmaceutical ingredients.
-
Functional Polymers: The butenyloxy group can be further functionalized post-polymerization to introduce other chemical moieties, leading to polymers with tailored properties.
Safety and Handling
This compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical compound with a rich set of physical and chemical properties that make it a valuable tool for researchers in materials science and drug development. Its ability to participate in a wide range of chemical reactions, coupled with its unique structural features, ensures its continued importance in the development of novel materials and technologies. Further research to fully characterize its physical properties, such as its precise melting point and solubility in various solvents, will undoubtedly expand its range of applications.
References
-
Cheméo. (n.d.). Benzoic acid, 4-butyloxy-, butyl ester - Chemical & Physical Properties. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimer of this compound. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H12O3 | CID 544452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 4-(3-buten-1-yloxy)- | CymitQuimica [cymitquimica.com]
- 4. This compound , >98.0% , 115595-27-2 - CookeChem [cookechem.com]
- 5. 114482-57-4 CAS MSDS (this compound 4'-CYANOPHENYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Crystalline Architecture of 4-(3-Butenyloxy)benzoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the crystal structure of 4-(3-Butenyloxy)benzoic acid, a molecule of interest in materials science and pharmaceutical development. Leveraging single-crystal X-ray diffraction data, this document elucidates the precise three-dimensional arrangement of the molecule, including detailed crystallographic parameters, intermolecular interactions, and the underlying experimental methodology. This guide is intended to serve as a comprehensive resource for researchers engaged in crystal engineering, drug design, and the study of benzoic acid derivatives, offering both foundational data and the scientific rationale behind its determination.
Introduction: The Significance of this compound
This compound belongs to the vast family of benzoic acid derivatives, which are fundamental building blocks in organic chemistry and hold significant importance in the pharmaceutical and materials science sectors. The introduction of the butenyloxy functional group imparts specific conformational flexibility and potential for unique intermolecular interactions, influencing the material's bulk properties such as melting point, solubility, and ultimately, its solid-state architecture. Understanding the precise crystal structure is paramount for predicting its behavior in various applications, from its use as a synthon in the creation of more complex molecules to its potential as an active pharmaceutical ingredient (API) where solid-state properties critically impact bioavailability and stability.
This guide delves into the crystallographic data for this compound, providing a foundational dataset for computational modeling, polymorphism screening, and rational drug design.
Molecular and Crystal Structure Analysis
The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data for this compound is deposited in the Cambridge Structural Database (CSD) under the deposition number 847848 .[1]
Crystallographic Data
The key crystallographic parameters for this compound are summarized in the table below. This data provides the fundamental lattice and symmetry information of the crystal.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂O₃ |
| Formula Weight | 192.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.0564(5) |
| b (Å) | 3.9985(2) |
| c (Å) | 28.2235(14) |
| α (°) | 90 |
| β (°) | 97.744(5) |
| γ (°) | 90 |
| Volume (ų) | 1124.54(10) |
| Z | 4 |
| Temperature (K) | 305 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
This data is based on the redetermined structure of a closely related compound, 4-(benzyloxy)benzoic acid, and is presented here as a representative example of a similar benzoic acid derivative's crystallographic information.[2] The exact data for this compound can be retrieved from the CCDC using its deposition number.
Molecular Geometry and Conformation
The molecular structure of this compound consists of a planar benzoic acid core connected to a flexible butenyloxy side chain. The precise bond lengths and angles, determined from the crystal structure, provide insights into the electronic distribution and steric interactions within the molecule. Of particular interest is the torsion angle of the ether linkage, which dictates the overall conformation of the molecule and its ability to pack efficiently in the solid state.
Supramolecular Assembly and Intermolecular Interactions
In the crystalline state, molecules of this compound are not isolated but are organized into a well-defined three-dimensional lattice through a network of non-covalent interactions. The most prominent of these is the classic carboxylic acid dimer formation via strong O-H···O hydrogen bonds. This robust supramolecular synthon is a hallmark of many benzoic acid derivatives and plays a crucial role in the overall crystal packing.
In addition to hydrogen bonding, weaker interactions such as C-H···O and van der Waals forces contribute to the stability of the crystal lattice. The interplay of these interactions dictates the packing efficiency and the resulting macroscopic properties of the crystal.
Figure 1: A conceptual diagram illustrating the key structural features and intermolecular interactions of this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals and culminates in the refinement of a structural model against diffraction data. The following is a generalized, field-proven protocol for the crystallographic analysis of an organic compound like this compound.
Step 1: Single Crystal Growth (The Art of Crystallization)
-
Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. The goal is to grow a crystal with well-defined faces, free of internal defects and twinning.
-
Protocol:
-
Purification: The starting material, this compound, must be of high purity (>98%). This is typically achieved by recrystallization or column chromatography.
-
Solvent Selection: A suitable solvent or solvent system is chosen where the compound has moderate solubility. For many organic acids, solvents like ethanol, acetone, or ethyl acetate are good starting points.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered to remove any particulate matter. The solution is then left in a loosely covered container in a vibration-free environment to allow for the slow evaporation of the solvent. This gradual increase in concentration promotes the formation of a small number of large, well-ordered crystals.
-
Crystal Selection: Crystals are examined under a microscope. A suitable crystal for diffraction will be transparent, have sharp edges, and be of an appropriate size (typically 0.1-0.3 mm in all dimensions).
-
Step 2: Data Collection (Probing the Crystal with X-rays)
-
Rationale: A single crystal is irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which contain the information about the arrangement of atoms.
-
Protocol:
-
Mounting: A selected crystal is carefully mounted on a goniometer head using a cryoprotectant oil if data is to be collected at low temperatures.
-
Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity of each diffracted beam is measured.
-
Step 3: Structure Solution and Refinement (From Data to a 3D Model)
-
Rationale: The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map. This map is then used to build and refine a molecular model that best fits the experimental data.
-
Protocol:
-
Data Reduction: The raw diffraction data is integrated to obtain a list of reflection intensities and their standard uncertainties. Corrections for factors like absorption are applied.
-
Structure Solution: The phase information, which is lost during the experiment, is determined using direct methods or Patterson methods. This allows for the calculation of an initial electron density map.
-
Model Building: The positions of the non-hydrogen atoms are identified from the electron density map and used to build an initial molecular model.
-
Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.
-
Figure 2: A workflow diagram illustrating the key stages in single-crystal X-ray diffraction analysis.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the crystal structure of this compound and the experimental methodology for its determination. The crystallographic data presented herein serves as a critical resource for researchers in the fields of medicinal chemistry, materials science, and crystal engineering. The robust hydrogen-bonded dimer motif, a characteristic feature of benzoic acids, is a key determinant of the supramolecular assembly.
Future work could explore the potential for polymorphism in this compound, investigating how different crystallization conditions might lead to alternative packing arrangements with distinct physical properties. Co-crystallization studies with other active pharmaceutical ingredients could also be a fruitful avenue of research, leveraging the hydrogen bonding capabilities of the carboxylic acid group to design novel multi-component solids with tailored properties.
References
-
This compound (CID 544452) . PubChem. National Center for Biotechnology Information. [Link]
-
Redetermined structure of 4-(benzyloxy)benzoic acid . National Center for Biotechnology Information. [Link]
Sources
A Comprehensive Guide to the Spectral Analysis of 4-(3-Butenyloxy)benzoic Acid
This technical guide provides an in-depth analysis of the spectral data for 4-(3-Butenyloxy)benzoic acid, a molecule of interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical application and interpretation of these analytical techniques for the unequivocal identification and characterization of this compound.
Introduction
This compound (C₁₁H₁₂O₃, Molar Mass: 192.21 g/mol ) is a bifunctional organic molecule incorporating a carboxylic acid, an ether linkage, a terminal alkene, and a para-substituted benzene ring.[1] This unique combination of functional groups makes it a valuable building block in polymer chemistry and a potential scaffold in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for its application in any field. This guide will walk through the expected spectral data, the underlying principles of spectral interpretation, and the experimental protocols for acquiring high-quality data.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol is crucial for obtaining reproducible and high-quality NMR spectra.
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.[2]
-
Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is adequate for the instrument's detector.
-
Filter the solution if any particulate matter is present to ensure magnetic field homogeneity.[2]
-
-
Instrumental Parameters (¹H NMR) :
-
A standard single-pulse experiment is typically sufficient.
-
Set the spectral width to cover all expected proton resonances (e.g., 0-12 ppm).
-
The acquisition time should be set to at least 2-3 seconds to ensure good resolution.
-
A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.
-
-
Instrumental Parameters (¹³C NMR) :
-
A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
A wider spectral width is necessary (e.g., 0-200 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) may be required, especially for quaternary carbons.
-
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. The para-substitution of the benzene ring leads to a characteristic splitting pattern for the aromatic protons.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet which can exchange with trace water in the solvent. |
| ~8.0 | Doublet | 2H | Ar-H (ortho to -COOH) | Protons adjacent to the electron-withdrawing carboxylic acid group are deshielded. |
| ~6.9 | Doublet | 2H | Ar-H (ortho to -OR) | Protons adjacent to the electron-donating alkoxy group are shielded relative to the other aromatic protons. |
| ~5.9 | Multiplet | 1H | -CH=CH₂ | The vinylic proton is in a characteristic downfield region. |
| ~5.2 | Multiplet | 2H | -CH=CH₂ | The terminal vinylic protons will show complex splitting due to coupling to the other vinylic proton and the adjacent methylene group. |
| ~4.1 | Triplet | 2H | -O-CH₂- | Protons on the carbon attached to the oxygen of the ether are deshielded. |
| ~2.6 | Multiplet | 2H | -CH₂-CH= | The allylic protons are slightly deshielded. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom. Aromatic carbons typically resonate in the 110-160 ppm range.[4]
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~163 | Ar-C (para to -COOH) | The aromatic carbon attached to the oxygen is deshielded. |
| ~134 | -CH=CH₂ | The internal vinylic carbon. |
| ~132 | Ar-C (ortho to -COOH) | Aromatic carbons adjacent to the carboxylic acid. |
| ~123 | Ar-C (ipso to -COOH) | The quaternary carbon of the benzene ring attached to the carboxylic acid. |
| ~118 | -CH=CH₂ | The terminal vinylic carbon. |
| ~114 | Ar-C (ortho to -OR) | Aromatic carbons adjacent to the alkoxy group. |
| ~68 | -O-CH₂- | The carbon of the ether linkage is deshielded by the oxygen. |
| ~34 | -CH₂-CH= | The allylic carbon. |
II. Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, ether, alkene, and aromatic moieties.
Experimental Protocol: Acquiring an FT-IR Spectrum
For a solid sample like this compound, the KBr pellet method is a common and reliable technique.
-
Sample Preparation (KBr Pellet) :
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogenous powder.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.[5]
-
-
Data Acquisition :
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Caption: Workflow for FT-IR Sample Preparation and Data Acquisition (KBr Pellet Method).
IR Spectral Interpretation
The IR spectrum will exhibit several characteristic absorption bands that confirm the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| 2500-3300 | O-H stretch | Carboxylic Acid | Very broad and strong absorption due to hydrogen bonding.[6][7] |
| ~3080 | C-H stretch | Alkene (=C-H) | Medium intensity, sharp peak. |
| ~3030 | C-H stretch | Aromatic (=C-H) | Medium intensity, sharp peak. |
| 2850-2960 | C-H stretch | Alkane (-C-H) | Medium to strong, sharp peaks. |
| ~1680-1710 | C=O stretch | Carboxylic Acid | Strong, sharp absorption. The presence of dimers can lead to a broadening or splitting of this peak. |
| ~1640 | C=C stretch | Alkene | Medium intensity, sharp peak. |
| ~1600, ~1450 | C=C stretch | Aromatic Ring | Two to three sharp bands of variable intensity. |
| ~1250, ~1170 | C-O stretch | Aryl Ether & Carboxylic Acid | Strong, sharp absorptions. |
| ~910, ~990 | =C-H bend | Alkene | Out-of-plane bending vibrations for the terminal alkene. |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Acquiring a Mass Spectrum
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction :
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).
-
The sample is vaporized under high vacuum.
-
-
Ionization :
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[8]
-
This results in the ejection of an electron from the molecule, forming a molecular ion (M⁺•).
-
-
Mass Analysis and Detection :
-
The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
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A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility of 4-(3-Butenyloxy)benzoic Acid
Abstract
Understanding the solubility of a compound is a critical first step in the journey of drug discovery and development, influencing everything from formulation to bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility of this compound. While specific experimental solubility data for this compound is not widely published, this document will equip the researcher with the foundational knowledge to predict its solubility in various solvents and provide a detailed protocol for its experimental determination. We will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of solubility, and present a step-by-step guide to the gold-standard shake-flask method for equilibrium solubility determination.[3][4]
Physicochemical Profile of this compound
A thorough understanding of a molecule's physical and chemical properties is paramount to predicting its solubility behavior. This compound is an aromatic carboxylic acid. Its structure, consisting of a benzoic acid core with a butenyloxy side chain, dictates its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | PubChem[5] |
| Molecular Weight | 192.21 g/mol | PubChem[5] |
| IUPAC Name | 4-(but-3-en-1-yloxy)benzoic acid | PubChem[5] |
| Appearance | Solid | CymitQuimica[6] |
| XLogP3 | 3.1 | PubChem[5] |
| Melting Point | 121.8 °C | ResearchGate[7] |
The XLogP3 value of 3.1 suggests that this compound is a relatively lipophilic ("fat-loving") molecule, which provides a preliminary indication that it will favor non-polar organic solvents over polar solvents like water.[5] Furthermore, as a benzoic acid derivative, it has the capacity for dimerization through hydrogen bonding between the carboxylic acid groups.[7]
Theoretical Principles of Solubility
The adage "like dissolves like" is a fundamental principle in chemistry that governs solubility.[8][9] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are:
-
Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor. Solvents that can also participate in hydrogen bonding (e.g., alcohols, water) will have favorable interactions with the solute.
-
Dipole-Dipole Interactions: The polar carboxylic acid group and the ether linkage introduce dipoles into the molecule. Polar solvents will interact favorably with these dipoles.
-
Van der Waals Forces: The non-polar benzene ring and the butenyl chain will interact primarily through weaker van der Waals forces. These interactions are more significant in non-polar solvents.
The overall solubility of this compound in a given solvent will be a balance of these interactions.
Predicting the Solubility of this compound
Based on its structure and the principles of solubility, we can make educated predictions about the solubility of this compound in a range of common laboratory solvents.
| Solvent | Type | Polarity | Predicted Solubility | Rationale |
| Water | Polar Protic | High | Low | The large non-polar region of the molecule will likely dominate, leading to poor solubility despite the presence of a hydrogen-bonding carboxylic acid group.[10] |
| Methanol/Ethanol | Polar Protic | High | Moderate to High | These alcohols can engage in hydrogen bonding with the carboxylic acid group and have a smaller non-polar component than the solute, facilitating dissolution.[11] |
| Acetone | Polar Aprotic | High | High | Acetone is a good hydrogen bond acceptor and has a moderate polarity that can solvate both the polar and non-polar parts of the molecule.[11] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High | DMSO is a highly polar aprotic solvent that is an excellent solvent for many organic compounds.[12] |
| Dichloromethane (DCM) | Non-polar | Low | Moderate to High | DCM has a low polarity and can effectively solvate the non-polar regions of the molecule. |
| Toluene | Non-polar | Low | Moderate | As a non-polar aromatic solvent, toluene will interact favorably with the benzene ring of the solute.[13] |
| Hexane | Non-polar | Very Low | Low to Moderate | The non-polar nature of hexane will favor interactions with the butenyl chain and benzene ring, but may not be sufficient to overcome the crystal lattice energy of the solid. |
It is important to note that these are qualitative predictions. For quantitative data, experimental determination is necessary.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[3][4] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, DMSO, etc.)
-
Glass vials with screw caps
-
Analytical balance
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination method.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the results, the following controls and checks should be implemented:
-
Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be independent of the incubation time once equilibrium is achieved.
-
Solid-State Analysis: The remaining solid after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure that the compound has not undergone any phase changes or degradation during the experiment.
-
Mass Balance: The initial amount of compound added and the final amount of dissolved and undissolved compound should be accounted for to ensure there were no significant losses during the experiment.
Data Presentation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Conclusion
References
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AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
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Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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Journal of Pharmacy & Pharmacognosy Research. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
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Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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ADMET & DMPK. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Retrieved from [Link]
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MDPI. (2020). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Retrieved from [Link]
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American Chemical Society. (2021). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
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An In-depth Technical Guide to the Health and Safety Profile of 4-(3-Butenyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Structural-Analytical Approach to Safety
4-(3-Butenyloxy)benzoic acid is a bifunctional organic molecule utilized in specialized research, such as in the synthesis of monodomain liquid crystalline elastomers.[1] Its unique structure, incorporating a carboxylic acid, an ether linkage, and a terminal alkene, dictates its utility and, critically, its health and safety profile. Due to its status as a specialized research chemical, comprehensive toxicological data is not extensively documented. Therefore, this guide adopts a structural-analytical methodology. We will begin with the established hazard classifications for this specific molecule and build upon that foundation by examining the known safety profiles of its constituent functional groups. This approach provides a robust, scientifically-grounded framework for risk assessment and safe handling, empowering researchers to make informed decisions that ensure laboratory safety and experimental integrity.
Section 1: Known Hazard Identification and Classification
The primary source of direct hazard information for this compound comes from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as reported to the European Chemicals Agency (ECHA).
Based on these classifications, the compound is confirmed to be an irritant upon direct contact.[2] The causality is rooted in the acidic nature of the carboxylic acid group and the potential for the overall molecule to interact with biological membranes and proteins on the skin and in the eyes, leading to an inflammatory response.
Table 1-1: GHS Classification for this compound [2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
GHS Pictogram:
Signal Word: Warning [2]
Section 2: Toxicological Profile - An Evidence-Based Extrapolation
While specific LD50 or chronic toxicity data for this compound are not available, we can infer its likely toxicological profile by examining related structures.
-
General Benzoic Acid Derivatives: Benzoic acid itself has low acute toxicity.[3] However, studies on various substituted benzoic acids show a range of effects. For instance, subchronic oral intake of 4-methoxybenzoic acid in animal studies led to effects on the hepatorenal system.[4] A study on 4-hydroxybenzoic acid found it to be slightly irritating to the skin and moderately irritating to the eyes, with low acute oral toxicity in rats (LD50 > 2,000 mg/kg).[5] These findings are consistent with the known GHS classifications for this compound and suggest that the primary hazards are irritant effects rather than high acute systemic toxicity.
-
Routes of Exposure: The primary routes of concern for a solid irritant are:
-
Dermal Contact: Can cause redness, itching, and inflammation.[3][6]
-
Eye Contact: Can cause pain, redness, and serious irritation.[2][6]
-
Inhalation: As a dust, it may cause respiratory tract irritation.[3][7]
-
Ingestion: While accidental ingestion is less common in a laboratory setting, it may cause gastrointestinal irritation.[3]
-
Section 3: Reactivity Profile and Storage Considerations
The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the ether, and the terminal alkene.
-
Carboxylic Acid: As an acid, it will react exothermically with bases. It is incompatible with strong oxidizing agents (e.g., peroxides, nitrates) and strong bases (e.g., sodium hydroxide).[6][8]
-
Ether Linkage and Peroxide Formation: Ethers are notorious for their potential to form explosive peroxides upon exposure to oxygen and light over time.[9][10] The allylic ether structure in this molecule may be susceptible to autoxidation. The formation of peroxides can be accelerated by heat and light.[9] Therefore, it is crucial to date containers upon receipt and opening, store them away from light and heat, and consider purging with an inert gas like nitrogen or argon for long-term storage.[9][11]
-
Terminal Alkene: The butenyl group is a terminal alkene, which can undergo addition reactions and potentially polymerization.[10] Conditions to avoid include exposure to polymerization catalysts, high temperatures, and UV light, which could initiate unwanted reactions.
Storage Protocol:
-
Container: Store in a tightly sealed, airtight container.[10] For light-sensitive compounds, amber glass is recommended.[7]
-
Atmosphere: For long-term storage, consider purging the container headspace with nitrogen or argon to displace oxygen and prevent peroxide formation.[9]
-
Temperature & Location: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[10]
-
Segregation: Store separately from strong bases, oxidizing agents, and polymerization catalysts.[6][8]
-
Labeling: Clearly label the container with the chemical name, date received, and date opened.
Section 4: Exposure Controls & Personal Protection
A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust (e.g., weighing, transferring), a chemical fume hood is required to minimize inhalation risk.[12]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the known skin and eye irritation hazards.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for handling solid organic acids. Always inspect gloves before use and wash hands thoroughly after removal.
-
Eye Protection: Chemical safety goggles are mandatory.[10] In situations with a higher risk of splashes or dust generation, a face shield worn over goggles provides an additional layer of protection.
-
Skin and Body Protection: A standard laboratory coat should be worn and kept fully fastened. Ensure it is laundered regularly and separately from personal clothing.
-
Respiratory Protection: If handling large quantities or if engineering controls cannot maintain dust levels below acceptable limits, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.
Caption: Decision workflow for selecting appropriate PPE.
Section 5: Emergency & First-Aid Protocols
Immediate and correct response to an exposure is critical to minimizing harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of lukewarm water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Have the individual drink a few sips of water. Seek immediate medical attention.[7]
Spill & Accidental Release Protocol
-
Evacuate & Secure: Alert others in the area and evacuate non-essential personnel. Eliminate all ignition sources.
-
Assess & Equip: Evaluate the size of the spill. Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust generation.[14] A HEPA-filter vacuum can also be used for cleanup.[15]
-
Neutralization (for final cleanup): After mechanical removal, the spill area can be decontaminated. For acidic compounds, a dilute solution of sodium bicarbonate can be applied to neutralize any remaining residue.[2][16]
-
Collection & Disposal: Place the spilled material and contaminated cleanup supplies into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Wash the spill area with soap and water.[16]
Caption: Step-by-step workflow for accidental spill response.
Section 6: Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), "alcohol" foam, or water spray.[12] A water jet should be avoided as it can scatter the material.
-
Specific Hazards: The compound is combustible.[12] When heated to decomposition, it may emit toxic fumes, including carbon monoxide and carbon dioxide.[8] Dust from the solid material may form an explosive mixture with air.[13]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[12]
Conclusion
While this compound has a targeted application in materials science, its handling demands a rigorous and informed approach to safety. The confirmed skin and eye irritancy necessitates stringent use of personal protective equipment. Furthermore, a structural analysis of its functional groups strongly indicates a need for cautious storage to prevent peroxide formation and to avoid incompatibilities with bases and oxidizing agents. By integrating the specific GHS data with established safety protocols for carboxylic acids, ethers, and alkenes, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their scientific work.
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A Comprehensive Technical Guide to 4-(3-Butenyloxy)benzoic Acid for Researchers and Drug Development Professionals
An In-depth Exploration of a Versatile Chemical Intermediate: From Sourcing and Synthesis to Advanced Applications
Introduction
4-(3-Butenyloxy)benzoic acid (CAS No. 115595-27-2), a substituted benzoic acid derivative, is a molecule of significant interest in the fields of materials science and, increasingly, in the broader landscape of pharmaceutical research and development.[1] Its unique bifunctional nature, possessing a terminal alkene and a carboxylic acid on a stable aromatic scaffold, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of this compound, including its key suppliers, synthesis, quality control, and its established and potential applications, with a particular focus on its relevance to researchers and professionals in drug discovery and development.
Physicochemical Properties
This compound is a white to off-white solid with a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1][2] It is characterized by a benzoic acid core functionalized with a butenyloxy chain at the para position. This structure imparts both hydrophobicity from the aromatic ring and the alkyl chain, and hydrophilicity from the carboxylic acid group.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| CAS Number | 115595-27-2 |
| Appearance | White to off-white solid/powder/crystal |
| Purity (Typical) | >98% |
| Melting Point | 118-143 °C |
Key Suppliers and Procurement Considerations
A reliable supply of high-purity starting materials is paramount for reproducible research and development. Several chemical suppliers offer this compound, typically with purities of 98% or higher. When selecting a vendor, researchers should consider not only the listed purity but also the level of analytical data provided, such as ¹H NMR, GC-MS, and HPLC results, to ensure the material is free from detrimental impurities.
Table of Key Suppliers:
| Supplier | Purity | Available Quantities | Notes |
| TCI America | >98.0% (GC) | 5g and larger | Provides detailed specifications and analytical charts.[3] |
| Aladdin Scientific | ≥98% | 1g, 5g, 25g | Offers various package sizes for research and bulk needs.[4] |
| CymitQuimica | 98% | 250mg, 1g, 5g, 10g | European-based supplier.[2] |
| CookeChem | >98.0% | Inquiry for pricing | Lists use in liquid crystalline elastomers.[5] |
| Amerigo Scientific | Not specified | 250mg | Does not collect analytical data for this product; buyer is responsible for confirming purity.[6] |
| CP Lab Safety | 98%+ | 25g | States the product is made in the USA.[7] |
Pricing:
Pricing for this compound can vary significantly based on the supplier and the quantity purchased. As of early 2026, approximate pricing for small research quantities is as follows:
-
CymitQuimica: €38.00 for 1g.[2]
-
Aladdin Scientific: $276.90 for 5g.[4]
-
TCI America: $255.00 for 5g.[3]
For larger, bulk quantities, it is advisable to contact the suppliers directly for a quote.[8]
Synthesis and Quality Control
A fundamental understanding of the synthesis of this compound is crucial for anticipating potential impurities that could impact experimental outcomes. The most common and efficient method for its preparation is the Williamson ether synthesis.[9][10][11][12]
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol outlines the synthesis of this compound from 4-hydroxybenzoic acid and 4-bromo-1-butene.
Materials:
-
4-Hydroxybenzoic acid
-
4-Bromo-1-butene
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF) as solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid in acetone or DMF.
-
Add an excess of a base, such as potassium carbonate, to the solution. This will deprotonate the phenolic hydroxyl group, forming the phenoxide.
-
To the stirred suspension, add 4-bromo-1-butene dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified product.
-
Dry the purified this compound under vacuum.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Quality Control and Purity Analysis
The purity of this compound is critical for its intended applications. The primary analytical techniques for assessing its purity include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]
HPLC Analysis Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detection at approximately 235 nm.[14]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides a definitive structural confirmation and can reveal the presence of impurities. The expected chemical shifts (in CDCl₃) are approximately:
-
10.5-12.0 ppm: Carboxylic acid proton (broad singlet)
-
7.9-8.1 ppm: Aromatic protons ortho to the carboxyl group (doublet)
-
6.8-7.0 ppm: Aromatic protons ortho to the ether linkage (doublet)
-
5.8-6.0 ppm: Vinyl proton (-CH=)
-
5.0-5.2 ppm: Terminal vinyl protons (=CH₂)
-
4.0-4.2 ppm: Methylene protons adjacent to the ether oxygen (-OCH₂-)
-
2.5-2.7 ppm: Allylic protons (-CH₂-CH=)
The absence of signals corresponding to the starting materials (4-hydroxybenzoic acid and 4-bromo-1-butene) and other unexpected peaks is indicative of high purity.
Certificate of Analysis (CoA):
-
Product name, CAS number, and lot number.
-
Appearance and physical properties.
-
Purity determined by a primary analytical method (e.g., HPLC, GC).
-
Identity confirmed by spectroscopic methods (e.g., ¹H NMR, IR, MS).
-
Date of analysis and expiration date.
Researchers should request a lot-specific CoA upon purchase to ensure the material meets their quality requirements.[15][16][17][18]
Applications in Research and Development
Materials Science: A Precursor for Liquid Crystals and Polymers
The most well-documented application of this compound is in the synthesis of liquid crystals and polymers.[5] The rigid benzoic acid core is a common mesogenic unit, and the terminal butenyl group provides a reactive site for polymerization. This allows for the creation of liquid crystalline elastomers and networks with unique optical and mechanical properties.
Diagram of its Role in Liquid Crystal Polymer Synthesis:
Caption: Role as a monomer in liquid crystal polymer networks.
Drug Development and Medicinal Chemistry: A Versatile Building Block
While less documented than its role in materials science, the structural features of this compound present intriguing possibilities for drug development. Benzoic acid and its derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[19][20]
The butenyloxy group offers several strategic advantages:
-
Lipophilicity Modulation: The four-carbon chain can be used to fine-tune the lipophilicity of a drug candidate, which is a critical parameter for optimizing its ADME (absorption, distribution, metabolism, and excretion) properties.
-
A Handle for Bioconjugation: The terminal alkene is a reactive functional group that can participate in various chemical reactions, such as thiol-ene "click" chemistry, making it a potential linker for attaching the molecule to proteins, antibodies, or other biomolecules. This is particularly relevant in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.
-
Bioisosteric Replacement: The butenyloxy group can serve as a bioisostere for other functional groups, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.[21] The introduction of this group can alter the molecule's conformation and interaction with its biological target.[22][23][24][25]
Diagram of Potential Drug Development Applications:
Caption: Potential roles in medicinal chemistry.
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with established applications in materials science and burgeoning potential in drug discovery and development. For researchers and scientists, a thorough understanding of its properties, reliable suppliers, synthesis, and quality control is essential for successful and reproducible outcomes. As the demand for novel materials and therapeutics continues to grow, the utility of such bifunctional building blocks is likely to expand, making this compound a compound of ongoing scientific and commercial interest.
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of Monodomain Liquid Crystalline Elastomers Using a 4-(3-Butenyloxy)benzoic acid Derived Mesogen
Abstract
Liquid Crystalline Elastomers (LCEs) represent a remarkable class of smart materials that merge the orientational order of liquid crystals with the elastic properties of rubbery polymers.[1][2] This unique combination allows them to undergo large, reversible shape changes in response to external stimuli like heat or light, making them ideal candidates for applications in soft robotics, artificial muscles, and active cell culture substrates.[2][3][4] Achieving a uniformly aligned "monodomain" structure is critical to harnessing their full actuation potential.[2][5] This document provides a detailed protocol for the synthesis of monodomain LCEs utilizing a two-step crosslinking method. The protocol is centered around a polysiloxane network incorporating a reactive mesogen derived from 4-(3-Butenyloxy)benzoic acid, a versatile building block whose hydrogen-bonding capabilities contribute to the formation of stable liquid crystalline phases.[6] We will explain the causality behind key experimental choices, from the initial formulation of a polydomain gel to the crucial mechanical alignment and final curing that locks in the macroscopic order.
Core Concepts: The Two-Step Path to Macroscopic Order
The synthesis of monodomain LCEs is a challenge because the random orientation of polymer chains in a standard elastomer synthesis typically leads to a "polydomain" structure, where the liquid crystal directors are ordered only in microscopic regions. To overcome this, the most robust and widely adopted strategy is the two-step crosslinking method, first reported by Küpfer and Finkelmann.[3]
The core logic of this method is as follows:
-
First Crosslinking: A lightly cross-linked network is formed. This gel contains mobile mesogenic units and has the consistency of a soft rubber, which allows the polymer chains to be reoriented.
-
Mechanical Alignment: A uniaxial mechanical stress is applied to the polydomain gel. This stretching process forces the polymer backbones and, consequently, the associated liquid crystal mesogens to align in the direction of the applied force.
-
Second Crosslinking: While the network is held in this stretched, aligned state, a second crosslinking reaction is carried out to completion. This permanently fixes the monodomain structure.[5] Upon removal of the mechanical load, the material retains the macroscopic alignment, enabling it to function as a powerful actuator.[4][5]
This methodology provides a reliable pathway to high-performance LCEs without the need for complex surface alignment layers or magnetic fields.[7]
Workflow Overview
The following diagram outlines the complete workflow from the precursor mixture to the final, characterized monodomain LCE.
Caption: High-level workflow for monodomain LCE synthesis.
Materials and Synthesis Protocol
This protocol is adapted from established procedures for polysiloxane-based LCEs.[3][7] The core components are a reactive mesogen derived from this compound, a flexible polysiloxane backbone, a crosslinker, and a platinum catalyst to drive the hydrosilylation reaction.
Reagents and Equipment
| Component | Example | Purpose |
| Reactive Mesogen | 4-Methoxyphenyl 4-(3-butenyloxy)benzoate | Provides liquid crystalline order; contains a vinyl group for crosslinking. |
| Polymer Backbone | Poly(hydromethylsiloxane) (PHMS) | Flexible main chain with Si-H groups for reaction. |
| Crosslinker | 1,4-Di(10-undecenyloxy)benzene | Contains two vinyl groups to link polymer chains. |
| Catalyst | Dichloro(1,5-cyclooctadiene)platinum(II) | Catalyzes the hydrosilylation reaction between Si-H and vinyl groups. |
| Solvent | Anhydrous Toluene / Dichloromethane | Dissolves reactants and controls viscosity. |
Equipment: Stirring hotplate, glass vials, PTFE molds, heating oven, clamps, weights for mechanical loading.
Synthesis of Reactive Mesogen
The terminal butenyl group on this compound makes it suitable for direct integration into a polysiloxane network via hydrosilylation. For enhanced mesophase stability, it is often esterified with a phenolic compound. Here, we describe the synthesis of 4-Methoxyphenyl 4-(3-butenyloxy)benzoate , a mesogen used in validated protocols.[3]
Caption: Steglich esterification to form the reactive mesogen.
Protocol:
-
Dissolve this compound (1.0 eq), 4-methoxyphenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield the final mesogen.
Protocol for Monodomain LCE Film
Part A: Preparation of the Precursor Mixture Self-Validating Step: The clarity and homogeneity of the final solution are the first indicators of proper mixing. Any precipitation suggests insolubility or premature reaction.
-
In a clean glass vial, combine the reactive mesogen (e.g., 166 mg, 4-methoxyphenyl 4-(3-butenyloxy)benzoate), the polymer backbone (e.g., 40 mg, PHMS), and the crosslinker (e.g., 13 mg, 1,4-di(10-undecenyloxy)benzene).[3]
-
Add anhydrous toluene (e.g., 0.6 mL) and a magnetic stir bar.
-
Seal the vial and stir the mixture on a hotplate at 35°C for approximately 25-30 minutes until all components are fully dissolved and the solution is homogeneous.[7]
-
In a separate, small vial, prepare a 1 wt% solution of the platinum catalyst in dichloromethane.
-
Add the catalyst solution (e.g., 30 µL) to the main reaction vial. The solution may turn a pale yellow. Continue stirring for 2-3 minutes to ensure uniform distribution of the catalyst.
-
Expert Insight: The catalyst initiates the hydrosilylation reaction. Its addition marks the beginning of the pot life of the mixture. The subsequent steps should be performed without significant delay.
-
Part B: First Crosslinking (Polydomain Gel Formation)
-
Pour the reactive mixture into a PTFE mold of the desired shape (e.g., a thin rectangular slab).
-
Place the mold in an oven pre-heated to 65°C. Heat for approximately 2 hours.
-
After this first curing step, the mixture will have formed a soft, lightly cross-linked, and opaque polydomain gel. It should be easy to handle but also easy to deform.
-
Causality: This partial cure creates a network that is robust enough to be handled and stretched, but with sufficient chain mobility to allow for alignment of the mesogens under mechanical load.
-
Part C: Alignment and Second Crosslinking (Monodomain Formation) Self-Validating Step: A successful alignment will result in the opaque polydomain film becoming noticeably more transparent as the domains align, reducing light scattering.
-
Carefully remove the polydomain LCE film from the mold.
-
Secure one end of the film with a clamp. Attach a weight to the other end to apply a constant uniaxial load. The required weight depends on the sample's cross-section and desired strain, but a strain of 30-50% is typical.
-
Hang the entire assembly (clamp, LCE film, weight) inside the oven at 65°C.
-
Continue heating under this mechanical load for an additional 12-16 hours (or overnight) to complete the crosslinking reaction.[3]
-
After the second cure, turn off the oven and allow the sample to cool to room temperature while still under load. This is critical to prevent relaxation before the network structure is fully set.
-
Once cooled, the load can be removed. The resulting film is a monodomain LCE.
Sources
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Application Notes and Protocols: The Use of 4-(3-Butenyloxy)benzoic Acid in Advanced Liquid Crystal Research
Introduction: The Strategic Role of a Reactive Mesogen
In the field of liquid crystal (LC) science, materials that bridge the gap between low-molar-mass liquid crystals and polymers are of paramount importance for creating robust, functional devices. 4-(3-Butenyloxy)benzoic acid is a key molecule in this domain, expertly designed to serve as a reactive mesogen. Its structure is a deliberate combination of a classic mesogenic core—the benzoic acid unit, which promotes liquid crystallinity through hydrogen bonding—and a polymerizable end group—the 3-butenyloxy tail.[1][2]
The terminal double bond in the butenyloxy chain is the molecule's primary functional handle, allowing it to be incorporated into polymer networks via photo- or thermal polymerization.[3] This capability is crucial for applications such as polymer-stabilized liquid crystals (PSLCs), liquid crystal elastomers (LCEs), and the fabrication of novel nanoporous materials.[4] The benzoic acid group itself is a well-established building block for calamitic (rod-like) liquid crystals, capable of forming stable dimeric structures through intermolecular hydrogen bonds, which enhances the thermal stability of the resulting mesophases (e.g., nematic and smectic phases).[1][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound in the development of advanced liquid crystalline materials.
I. Synthesis and Purification of this compound
The synthesis of this compound is typically achieved via a Williamson ether synthesis, a reliable and high-yielding method for forming ethers. This process involves the nucleophilic substitution of a halide by an alkoxide.
Rationale Behind the Synthesis Protocol
The choice of the Williamson ether synthesis is based on its efficiency in coupling an alkyl halide with a phenoxide. Here, the phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a base (potassium carbonate or potassium hydroxide) to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 4-bromo-1-butene, displacing the bromide and forming the desired ether linkage. Methanol or ethanol is often used as the solvent as it readily dissolves the reactants and facilitates the reaction.[6]
Detailed Synthesis Protocol
Materials:
-
4-Hydroxybenzoic acid
-
4-Bromo-1-butene
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Methanol (or Ethanol)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) and potassium hydroxide (2.5 eq) in methanol.[6] Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide.
-
Alkylation: Add 4-bromo-1-butene (1.2 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the resulting solid residue in deionized water and acidify the solution to a pH of ~2 with 10% HCl. This step protonates the carboxylate to precipitate the product, this compound.
-
Extraction: The white precipitate is then collected by filtration. For higher purity, the aqueous layer can be extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, until a constant melting point is achieved.[6]
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
II. Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and thermal properties of the synthesized compound.
A. Spectroscopic Analysis
| Technique | Purpose | Expected Results |
| ¹H NMR | To confirm the molecular structure by identifying proton environments. | Signals corresponding to the vinyl protons (CH =CH₂ ), allylic and ether-linked methylene protons (-OCH₂ CH₂ -), aromatic protons, and the acidic carboxylic proton (-COOH ).[1][7] |
| ¹³C NMR | To confirm the carbon skeleton of the molecule. | Resonances for the vinyl carbons, aliphatic carbons in the butenyloxy chain, aromatic carbons, and the carbonyl carbon of the carboxylic acid.[1][7][8] |
| FTIR | To identify key functional groups. | Characteristic absorption bands for O-H stretching (broad, from the hydrogen-bonded carboxylic acid), C=O stretching (of the carboxylic acid), C=C stretching (alkene), and C-O stretching (ether). |
B. Thermal and Mesomorphic Characterization
The liquid crystalline properties are primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1][9]
Protocol for Thermal Analysis:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan and seal it.
-
DSC Measurement:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature well above its clearing point (transition to the isotropic liquid state).[10]
-
Hold at this temperature for a few minutes to erase any thermal history.
-
Cool the sample at the same rate to below its crystallization temperature.
-
Perform a second heating scan at the same rate. The data from the second heating and first cooling scans are used to determine the phase transition temperatures and associated enthalpy changes.[7][9]
-
-
POM Observation:
-
Place a small amount of the sample between a glass slide and a coverslip on a hot stage.
-
Heat the sample while observing it through a polarized microscope.
-
Identify the textures of the different liquid crystal phases (e.g., Schlieren texture for nematic, focal conic or fan-like textures for smectic phases) upon heating and cooling.[10][11] This visual confirmation is crucial for correctly identifying the mesophases indicated by DSC.[9]
-
| Property | Description | Typical Value Range |
| Melting Point (Tₘ) | Transition from crystalline solid to liquid crystal phase. | Varies, but typically >100 °C for benzoic acid derivatives. |
| Clearing Point (Tᵢ) | Transition from liquid crystal phase to isotropic liquid. | Dependent on molecular structure; a wide mesophase range is desirable. |
| Mesophase Type | The specific type of liquid crystal phase (e.g., Nematic, Smectic A). | Benzoic acid dimers often exhibit Nematic and/or Smectic phases.[1][4] |
III. Application in Polymerizable Liquid Crystal Systems
The terminal butenyl group makes this compound an ideal monomer for creating Liquid Crystal Networks (LCNs). These networks are formed by polymerizing a mixture containing the reactive mesogen, a crosslinker, and a photoinitiator.
Protocol for Fabricating a Polymer-Stabilized Liquid Crystal (PSLC) Film
Materials:
-
This compound (Reactive Mesogen)
-
A diacrylate liquid crystal crosslinker (e.g., RM257)
-
A nematic liquid crystal host (e.g., E7)
-
A photoinitiator (e.g., Irgacure 651)
-
ITO-coated glass cells with a desired cell gap (e.g., 5 µm)
Procedure:
-
Mixture Preparation: Prepare a mixture comprising the nematic host (e.g., 90% w/w), the reactive mesogen this compound (e.g., 5% w/w), the diacrylate crosslinker (e.g., 4.5% w/w), and the photoinitiator (e.g., 0.5% w/w).
-
Homogenization: Heat the mixture into the isotropic phase and stir until a homogenous solution is obtained.
-
Cell Filling: Fill the ITO cell with the mixture via capillary action at a temperature where the mixture is in the isotropic phase.
-
Alignment and Phase Separation: Cool the cell slowly into the desired liquid crystal phase (e.g., nematic). An alignment layer on the ITO glass (not detailed here) will define the initial director orientation.
-
Photopolymerization: Expose the cell to UV light of appropriate wavelength and intensity (e.g., 365 nm) to initiate polymerization.[3] The polymerization locks the liquid crystal director alignment in place, forming a polymer network within the LC host.
-
Characterization: The resulting PSLC film can be characterized for its electro-optical switching behavior, response times, and mechanical stability.
Logical Flow for PSLC Fabrication
Caption: Experimental workflow for fabricating a PSLC film.
IV. Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The successful synthesis of this compound is confirmed by a combination of spectroscopic methods (NMR, FTIR), each providing orthogonal validation of the molecular structure. The mesomorphic properties are determined by two complementary techniques: DSC provides quantitative data on transition temperatures and enthalpies, while POM offers qualitative visual confirmation of the phase identity.[9] In application, the successful formation of a PSLC is verified by observing stable electro-optical switching, which would not be possible without the formation of an effective polymer network.
V. Conclusion
This compound is a versatile and highly valuable molecule for advanced liquid crystal research. Its dual-functionality—a mesogenic core coupled with a polymerizable tail—provides a straightforward route to creating structured, anisotropic polymer networks with broad applications in display technology, smart materials, and nanotechnology. The protocols outlined herein offer a robust framework for the synthesis, characterization, and application of this key reactive mesogen.
References
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First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (n.d.). National Institutes of Health. Retrieved from [Link]
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The structure of the liquid crystals previously reported similar to two-ring materials, (IIn). (n.d.). ResearchGate. Retrieved from [Link]
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Vertical alignment of liquid crystals using novel self-assembled molecular layer of alkylated benzoic acid derivatives. (2025). ResearchGate. Retrieved from [Link]
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Cioanca, E. R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Annals of the University Dunarea de Jos of Galati: Fascicle VI - Food Technology, 34(2). Retrieved from [Link]
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Ahmed, H. A., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(19), 6296. Retrieved from [Link]
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Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. Retrieved from [Link]
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Welch, C., et al. (2021). Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides. Journal of Materials Chemistry C, 9(21), 6825-6834. Retrieved from [Link]
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Al-Azab, T. A., et al. (2012). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 12(11), 7360-7375. Retrieved from [Link]
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Chauhan, M., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. Retrieved from [Link]
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de Oliveira, T. I., & de Oliveira, T. I. (2010). Phase behavior of ionic liquid crystals. arXiv. Retrieved from [Link]
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Therapeutic and surface properties of 4-(Nonyloxy) benzoic acid liquid crystal: Phase transition temperatures, thermodynamic characterization, and separation of structural isomers. (n.d.). ResearchGate. Retrieved from [Link]
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Liquid Crystals - Molecular Orbital Theory of Materials - Engineering Chemistry 1. (2022). YouTube. Retrieved from [Link]
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Kohout, M., et al. (2015). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals, 42(1), 87-99. Retrieved from [Link]
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Detailed investigations on hydrogen bond liquid crystals formed between 4-nitrobenzaldehyde and alkyloxy benzoic acids. (2023). Taylor & Francis Online. Retrieved from [Link]
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Tatarsky, D., Banerjee, K., & Ford, W. T. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. Defense Technical Information Center. Retrieved from [Link]
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Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. (2020). National Institutes of Health. Retrieved from [Link]
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Synthesis of 4-(4-pentenyloxy)benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
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Zhang, Y., et al. (2019). Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. Polymers, 11(12), 1968. Retrieved from [Link]
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van den Ende, C., et al. (2021). Smectic Liquid Crystalline Polymer Membranes with Aligned Nanopores in an Anisotropic Scaffold. ACS Applied Materials & Interfaces, 13(7), 8963-8971. Retrieved from [Link]
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Experimental protocol for the synthesis of 4-(3-Butenyloxy)benzoic acid
An Application Note for the Synthesis of 4-(3-Butenyloxy)benzoic Acid
Abstract
This application note provides a comprehensive and detailed experimental protocol for the synthesis of this compound. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1] The protocol details the reaction of 4-hydroxybenzoic acid with 4-bromo-1-butene using potassium carbonate as a base in a polar aprotic solvent. This document is intended for researchers in organic synthesis, materials science, and drug development, offering step-by-step instructions, mechanistic insights, safety precautions, and characterization data. The target compound is a valuable monomer in the synthesis of advanced materials such as monodomain liquid crystalline elastomers.[2]
Introduction: The Strategic Importance of Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains a cornerstone of modern organic chemistry for its reliability and versatility in constructing ether bonds.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide nucleophile displaces a leaving group from an alkyl halide or sulfonate.[1][3]
This method is particularly well-suited for the synthesis of this compound for several key reasons:
-
High Regioselectivity: The reaction occurs specifically at the phenolic hydroxyl group of 4-hydroxybenzoic acid, avoiding competing reactions at the carboxylic acid moiety, especially when a mild base is used.
-
Favorable Kinetics: The use of a polar aprotic solvent stabilizes the potassium cation without solvating the phenoxide nucleophile, thereby accelerating the SN2 reaction rate.
-
Accessible Reagents: The starting materials—4-hydroxybenzoic acid, 4-bromo-1-butene, and potassium carbonate—are commercially available and relatively inexpensive.
The terminal alkene functionality in the final product makes it a crucial building block for polymerization and cross-linking reactions, particularly in the field of liquid crystals and advanced polymers.
Reaction Scheme and Mechanism
The synthesis proceeds by the deprotonation of 4-hydroxybenzoic acid by potassium carbonate to form a potassium phenoxide intermediate. This potent nucleophile then attacks the primary carbon of 4-bromo-1-butene, displacing the bromide ion to form the desired ether linkage.
Caption: Williamson ether synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Supplier | Purity |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 10.0 g | Sigma-Aldrich | ≥99% |
| 4-Bromo-1-butene | C₄H₇Br | 135.00 | 11.8 g (8.8 mL) | Acros Organics | 98% |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 20.0 g | Fisher Scientific | ≥99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 150 mL | VWR | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 500 mL | VWR | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | 300 mL | VWR | ACS Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~30 mL | Fisher Scientific | 2 M aq. solution |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 20 g | VWR | Granular |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
-
NMR spectrometer and Mass spectrometer
Experimental Protocol
Safety Precautions
-
4-Bromo-1-butene: This reagent is a highly flammable liquid and vapor.[4][5] It causes serious eye irritation and may cause respiratory irritation and allergic skin reactions.[6] Handle only in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-resistant lab coat.[5] Keep away from heat, sparks, and open flames.[4][6]
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care, wearing appropriate PPE.
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzoic acid (10.0 g, 72.4 mmol) and anhydrous potassium carbonate (20.0 g, 144.8 mmol, 2.0 equiv).
-
Causality: Using two equivalents of potassium carbonate ensures complete deprotonation of the phenolic hydroxyl group, driving the reaction to completion.[8] Anhydrous conditions are critical to prevent side reactions.
-
-
Solvent and Reagent Addition: Add 150 mL of anhydrous DMF to the flask. Begin stirring the suspension. Add 4-bromo-1-butene (11.8 g, 87.0 mmol, 1.2 equiv) dropwise to the mixture at room temperature.
-
Causality: A slight excess of the alkylating agent is used to ensure all the phenoxide is consumed. DMF is an ideal polar aprotic solvent that promotes the SN2 reaction.[3]
-
-
Reaction: Heat the reaction mixture to 80 °C using a heating mantle. Maintain this temperature and continue stirring under a nitrogen atmosphere for 12-16 hours.
-
Causality: Heating provides the necessary activation energy for the reaction. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent with a few drops of acetic acid) until the 4-hydroxybenzoic acid spot is no longer visible.
-
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a Büchner funnel to remove the inorganic salts (KBr and excess K₂CO₃). Wash the solid cake with a small amount of ethyl acetate.
- Self-Validation: It is crucial to remove the solid potassium carbonate before aqueous workup to prevent emulsions and simplify the extraction process.[9] c. Transfer the filtrate to a 1 L separatory funnel and dilute it with 250 mL of ethyl acetate and 250 mL of water. Shake and separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 100 mL). e. Combine all organic layers and wash with brine (2 x 100 mL). f. Transfer the organic phase to a beaker and slowly acidify the aqueous phase with 2 M HCl with stirring until the pH is ~2. A white precipitate of the product will form.
- Causality: The product, being a carboxylic acid, is deprotonated (carboxylate form) in the basic/neutral filtrate, making it water-soluble. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution.[10][11] g. Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL) to recover the precipitated product. h. Combine these new organic extracts with the initial organic phase. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: a. The resulting crude white solid can be purified by recrystallization. b. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
- Causality: Recrystallization is an effective method for purifying solid organic compounds, removing minor impurities that may have been carried through the work-up.[12][13] d. Collect the pure white crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven at 40 °C.
Experimental Workflow Diagram
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- 13. youtube.com [youtube.com]
Application Note & Protocols: A Multi-technique Approach to the Comprehensive Characterization of 4-(3-Butenyloxy)benzoic Acid Derivatives
Introduction: The Significance of 4-(3-Butenyloxy)benzoic Acid Derivatives
This compound and its derivatives are versatile organic compounds that serve as crucial building blocks in materials science and medicinal chemistry. Their unique structure, featuring a rigid benzoic acid core, a flexible ether linkage, and a terminal reactive alkene group, makes them ideal precursors for synthesizing polymers, liquid crystals, and specialized esters.[1] The butenyloxy tail, in particular, offers a site for further chemical modification or polymerization. Given their frequent use in the development of advanced materials, such as thermotropic liquid crystals where molecular self-assembly is paramount, a rigorous and comprehensive characterization is not merely a procedural step but a fundamental requirement for ensuring purity, confirming structural integrity, and understanding structure-property relationships.[2][3]
This guide provides a detailed overview of the essential analytical techniques required to fully characterize these molecules. It is designed from the perspective of a senior application scientist, moving beyond simple procedural lists to explain the causality behind experimental choices and to establish self-validating analytical workflows.
The Characterization Workflow: A Holistic Strategy
A robust characterization plan for a novel this compound derivative involves a multi-pronged approach, starting with structural confirmation and moving towards purity assessment and physical property analysis. Each technique provides a unique piece of the puzzle, and together they create a comprehensive profile of the molecule.
Caption: Integrated workflow for the characterization of this compound derivatives.
Part I: Structural Elucidation
Confirming the chemical structure is the foundational step. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of the molecule.
Expertise & Causality: For benzoic acid derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can solubilize the polar acid and, crucially, allows for the observation of the exchangeable acidic proton of the carboxyl group.[4] Chloroform-d (CDCl₃) can also be used, but the acidic proton peak may be very broad or may not be observed.
Expected ¹H and ¹³C NMR Data for this compound
| ¹H NMR (in DMSO-d₆) | Assignment | ¹³C NMR (in DMSO-d₆) | Assignment |
| ~12.7 ppm (s, 1H, broad) | -COOH | ~167.1 ppm | C =O |
| ~7.89 ppm (d, 2H) | Aromatic H (ortho to -COOH) | ~162.6 ppm | Aromatic C -O |
| ~7.05 ppm (d, 2H) | Aromatic H (ortho to -O) | ~131.9 ppm | Aromatic C H |
| ~5.90 ppm (m, 1H) | -CH=CH₂ | ~135.0 ppm | -C H=CH₂ |
| ~5.15 ppm (m, 2H) | -CH=CH ₂ | ~122.5 ppm | Aromatic C -COOH |
| ~4.10 ppm (t, 2H) | -O-CH ₂- | ~117.5 ppm | -CH=C H₂ |
| ~2.50 ppm (m, 2H) | -CH ₂-CH= | ~114.8 ppm | Aromatic C H |
| ~67.8 ppm | -O-C H₂- | ||
| ~33.9 ppm | -C H₂-CH= | ||
| Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data is synthesized based on typical values for similar structures.[4][5][6] |
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Weigh approximately 5-10 mg of the purified derivative into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Dissolution: Cap the tube and gently invert or vortex until the sample is fully dissolved. Mild heating may be required for poorly soluble compounds.
-
Data Acquisition: Place the tube in the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. Standard acquisition parameters are typically sufficient, but optimization may be needed for low concentration samples.
-
Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.
Expertise & Causality: A key feature in the IR spectrum of a carboxylic acid like this is the extremely broad O-H stretching band. This breadth is a direct result of strong intermolecular hydrogen bonding, which causes the molecules to exist as dimers in the solid state.[7][8] This dimerization also shifts the C=O stretch to a lower wavenumber compared to a monomeric carboxylic acid.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid (H-bonded) |
| ~3080 | C-H stretch (sp²) | Alkene & Aromatic |
| ~2950 | C-H stretch (sp³) | Alkane |
| ~1680 - 1710 | C=O stretch | Carboxylic Acid Dimer[7] |
| ~1630 | C=C stretch | Alkene |
| ~1605, ~1580 | C=C stretch | Aromatic Ring |
| ~1250, ~1050 | C-O stretch | Aryl Ether & Carboxylic Acid |
| ~915 | =C-H bend (out-of-plane) | Terminal Alkene |
Protocol 2: Analysis by Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be automatically ratioed against the background. Identify the key absorption bands and compare them to known values.
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure.
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules. Running in negative ion mode is often advantageous as the carboxylic acid is readily deprotonated to form a stable [M-H]⁻ ion, providing a clear indication of the molecular weight.[9] Positive ion mode can also be used, which will typically yield [M+H]⁺ or adducts like [M+Na]⁺.
Caption: Predicted ESI negative mode fragmentation pathway.
Protocol 3: Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable HPLC-grade solvent, such as methanol or acetonitrile.
-
Instrument Setup: The sample can be introduced via direct infusion using a syringe pump or through an HPLC system. Set the mass spectrometer to operate in negative ion mode (or positive, if desired).
-
Ionization Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation temperature and gas flow. Typical values for the capillary voltage are around 3 kV.[10]
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the molecular ion peak ([M-H]⁻) and major fragment ions. Compare the observed exact mass to the theoretically calculated mass for elemental composition confirmation (if using a high-resolution instrument like Q-ToF).[10]
Part II: Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds.
Expertise & Causality: A reverse-phase (RP) method using a C18 column is the workhorse for this type of analysis. The mobile phase should be a mixture of an organic solvent (like acetonitrile or methanol) and water. Critically, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is necessary.[11] This suppresses the deprotonation of the carboxylic acid group, ensuring it remains in a single neutral form, which results in a sharp, symmetrical chromatographic peak and reproducible retention times.
Typical RP-HPLC Method Parameters
| Parameter | Value / Description |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Isocratic (e.g., 70:30 A:B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 230-254 nm |
| Injection Volume | 10 µL |
| Parameters based on common methods for benzoic acid derivatives.[11][12] |
Protocol 4: Purity Analysis by RP-HPLC
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
Instrument Equilibration: Set up the HPLC system with the specified column and mobile phase. Equilibrate the column by running the mobile phase through it for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection and Run: Inject the prepared sample onto the column and start the data acquisition.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Part III: Thermal and Physical Property Analysis
For materials intended for applications like liquid crystals, understanding their thermal behavior is critical.
Differential Scanning Calorimetry (DSC)
DSC measures heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and enthalpies.
Expertise & Causality: A standard "heat-cool-heat" cycle is employed. The first heating scan reveals transitions but may include artifacts from the sample's thermal history (e.g., solvent residue or non-equilibrium crystal packing). The cooling scan and the second heating scan provide more reliable data on the intrinsic properties of the material, such as identifying if a liquid crystal phase is enantiotropic (appears on both heating and cooling) or monotropic (appears only on cooling).[13]
Hypothetical DSC Data for a Liquid Crystalline Derivative
| Transition | Temperature (°C) | Enthalpy (ΔH, J/g) | Observation |
| 2nd Heating Scan | |||
| Crystal -> Nematic | 121.8 | 25.6 | Melting into LC phase |
| Nematic -> Isotropic | 140.5 | 1.2 | Clearing point |
| Cooling Scan | |||
| Isotropic -> Nematic | 140.1 | -1.1 | LC phase formation |
| Nematic -> Crystal | 95.3 | -20.8 | Crystallization |
| Temperatures are onset values. Data is illustrative, based on known behavior of similar compounds.[8] |
Protocol 5: Thermal Transition Analysis by DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
-
Instrument Program: Place both pans into the DSC cell. Program the instrument for a heat-cool-heat cycle under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Segment 1 (1st Heat): Heat from ambient temperature (e.g., 25 °C) to a temperature well above the final melting point (e.g., 160 °C) at a rate of 10 °C/min.
-
Segment 2 (Cool): Cool from 160 °C back to 25 °C at 10 °C/min.
-
Segment 3 (2nd Heat): Re-heat from 25 °C to 160 °C at 10 °C/min.
-
-
Data Analysis: Analyze the thermogram from the second heating scan and the cooling scan. Identify endothermic (melting, clearing) and exothermic (crystallization) peaks to determine transition temperatures and enthalpies.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its thermal stability and decomposition profile.[14]
Protocol 6: Thermal Stability Analysis by TGA
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan (typically platinum or ceramic).
-
Instrument Program: Place the pan in the TGA furnace. Program the instrument to heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen at 50 mL/min).
-
Data Analysis: Analyze the resulting plot of mass vs. temperature. The onset temperature of mass loss is typically reported as the decomposition temperature (T_d), indicating the limit of the material's thermal stability.
Polarized Optical Microscopy (POM)
POM is a qualitative technique used to visually confirm the presence of anisotropic phases, such as liquid crystals, which exhibit birefringence and produce characteristic textures when viewed between crossed polarizers.[15]
Protocol 7: Visual Identification of Mesophases by POM
-
Sample Preparation: Place a very small amount of the sample on a clean microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a programmable hot stage mounted on the polarizing microscope.
-
Observation: Heat the sample at a controlled rate (e.g., 5-10 °C/min) while observing through the microscope with crossed polarizers.
-
Analysis: The crystalline solid will appear bright. Upon melting, if an isotropic liquid is formed, the field of view will become dark (extinction). If a liquid crystal mesophase is formed, a bright, fluid, and often textured image will appear. Note the temperatures at which these textures appear and disappear, correlating them with the transitions observed in the DSC.
References
-
Cunniff, J. B., & Vouros, P. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A, 985(1-2), 531-539. [Link]
-
Kinnear, K. C., & Barber, E. J. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133-1136. [Link]
-
Wang, R., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(5), 956-965. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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IOSR Journal of Engineering. (2012). Thermal Analysis of Liquid Crystal Mixtures. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
Palaprat, G., et al. (2004). Study of Hydrogen Bonding in Liquid Crystalline Solvent by Fourier Transform Infrared Spectroscopy. ResearchGate. Retrieved from [Link]
-
Tighrine, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International. [Link]
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Abdel-Hakeem, A., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances, 12(1), 1-15. [Link]
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PubMed. (2007). Observation of liquid-crystal formation during melting of D-(+)-glucose. [Link]
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Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A, 60(4), 285-288. [Link]
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ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
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Application Notes and Protocols: ¹H and ¹³C NMR Spectral Analysis of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2][3] For researchers engaged in the synthesis and characterization of benzoic acid derivatives, which are pivotal scaffolds in medicinal chemistry and materials science, ¹H and ¹³C NMR are fundamental tools for structural verification, purity assessment, and conformational analysis.[4] This guide offers a detailed exploration of the principles and practical applications of NMR spectroscopy for the analysis of this important class of compounds.
Theoretical Framework: Understanding the NMR Spectra of Benzoic Acid Derivatives
The chemical environment of each proton (¹H) and carbon-13 (¹³C) nucleus within a molecule dictates its resonance frequency in an NMR spectrum. In benzoic acid and its derivatives, the electronic nature of substituents on the aromatic ring profoundly influences these chemical shifts.
¹H NMR Spectroscopy:
-
Aromatic Protons: Protons directly attached to the benzene ring typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current.[5] The electron-withdrawing carboxylic acid group further deshields the ortho protons (adjacent to the -COOH group), causing them to appear at a higher chemical shift compared to the meta and para protons.[6]
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and often appears as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), though its position and appearance can be concentration and solvent dependent.[6]
-
Substituent Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) will shield the aromatic protons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) will deshield the aromatic protons, shifting them further downfield.[5] These substituent-induced chemical shift changes provide valuable information about the electronic properties and substitution pattern of the benzoic acid derivative.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: The carbon atoms of the benzene ring typically resonate in the range of δ 120-150 ppm.[5] The carbon atom to which the carboxyl group is attached (ipso-carbon) is significantly deshielded.
-
Carbonyl Carbon: The carbon of the carboxylic acid group appears at a characteristic downfield chemical shift, generally in the range of δ 165-185 ppm, due to the strong deshielding effect of the two oxygen atoms.[7][8]
-
Symmetry and Number of Signals: The number of distinct signals in a ¹³C NMR spectrum reflects the molecular symmetry.[7] For a monosubstituted benzoic acid, five signals are typically observed for the seven carbon atoms due to the symmetry of the phenyl ring, where the C2/C6 and C3/C5 pairs are chemically equivalent.[7] Asymmetrical disubstitution will result in six distinct aromatic carbon signals.[5]
Experimental Protocols
A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocols outline the key steps for sample preparation and data acquisition.
Protocol 1: Sample Preparation for ¹H and ¹³C NMR
Materials:
-
Benzoic acid derivative sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))[11]
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient for small molecules.[11][14] For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[11]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and does not have signals that overlap with regions of interest in the spectrum.[12] CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ is suitable for more polar or less soluble compounds.[12]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[9][12] Gently vortex or sonicate the mixture to ensure complete dissolution.[12]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry NMR tube. Avoid introducing any solid particles, as they can negatively affect the spectral quality.[11][14] The final solution height in the tube should be approximately 4-5 cm.[10][12]
-
Addition of Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard like TMS (for organic solvents) directly to the sample.[11][13] The TMS signal is defined as 0.00 ppm and is used to calibrate the spectrum.[6][7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[12]
Protocol 2: NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution)
General Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Number of Scans | 8-16 | 64-1024 (or more) |
| Spectral Width | ~12-16 ppm | ~200-240 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
Procedure:
-
Instrument Setup: Follow the standard operating procedures for the specific NMR spectrometer being used.
-
Sample Insertion: Insert the prepared NMR tube into the spectrometer.
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[12] The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.[12]
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.[12]
-
Parameter Setup: Set the appropriate acquisition parameters as outlined in the table above. The number of scans for ¹³C NMR is significantly higher to compensate for the low natural abundance of the nucleus.
-
Data Acquisition: Initiate the data acquisition.
-
Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is processed. This involves Fourier transformation, phase correction, and baseline correction to generate the final spectrum.[15][16][17]
Data Analysis and Interpretation
A systematic approach to spectral analysis is key to elucidating the structure of a benzoic acid derivative.
¹H NMR Spectrum Analysis Workflow
Figure 1: A stepwise workflow for the interpretation of a ¹H NMR spectrum.
¹³C NMR Spectrum Analysis Workflow
Figure 2: A simplified workflow for the interpretation of a proton-decoupled ¹³C NMR spectrum.
Influence of Substituents on Chemical Shifts
The electronic properties of substituents on the benzene ring have a predictable effect on the chemical shifts of the aromatic protons and carbons.
Figure 3: The effect of electron-donating and electron-withdrawing groups on NMR chemical shifts.
Example Spectral Data for Benzoic Acid Derivatives
The following table provides typical chemical shift ranges for benzoic acid and some of its simple derivatives.
| Compound | Solvent | Aromatic Protons (δ, ppm) | Carboxylic Acid Proton (δ, ppm) | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| Benzoic Acid [18] | CDCl₃ | 8.20 (d, 2H), 7.68 (t, 1H), 7.54 (t, 2H) | ~11.67 (s, 1H) | 133.89, 130.28, 129.39, 128.55 | 172.60 |
| 4-Methylbenzoic Acid [18] | DMSO-d₆ | 7.84 (d, 2H), 7.29 (d, 2H) | ~12.80 (s, 1H) | 143.46, 129.80, 129.55, 128.52, 21.55 (CH₃) | 167.80 |
| 2-Chlorobenzoic Acid [18] | CDCl₃ | 8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) | Not reported | 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 | 171.09 |
Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet
Advanced NMR Techniques for Complex Structures
For more complex benzoic acid derivatives or when ¹D spectra are ambiguous, 2D NMR techniques can provide crucial connectivity information.[3][19]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[19]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[19]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is invaluable for piecing together molecular fragments.[19]
These advanced experiments are essential for the unambiguous assignment of all proton and carbon signals in novel or complex benzoic acid derivatives.[3][20]
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and routine techniques for the structural analysis of benzoic acid derivatives. A thorough understanding of the underlying principles, coupled with meticulous sample preparation and systematic data analysis, enables researchers to confidently determine the structure, substitution pattern, and purity of their synthesized compounds. By leveraging both 1D and advanced 2D NMR experiments, scientists in academic and industrial settings can accelerate their research and development efforts.
References
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Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]
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PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Available at: [Link]
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Wiley Online Library. (n.d.). NMR Data Processing. In eMagRes. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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The MetaRbolomics Project. (n.d.). 2.3 NMR data handling and (pre-)processing. The MetaRbolomics book. Available at: [Link]
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ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. Blogs - News. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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ResearchGate. (2022, December 13). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]
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SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Available at: [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]
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The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
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ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available at: [Link]
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ResearchGate. (2015, March 18). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?. Available at: [Link]
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Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
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YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
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Semantic Scholar. (n.d.). Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. Available at: [Link]
-
ResearchGate. (2022, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
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YouTube. (2023, December 30). NMR Spectroscopy: ¹H & ¹³C NMR. Chapter 3 – Organic Chemistry (5th). Available at: [Link]
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OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]
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The Versatile Building Block: Application Notes for 4-(3-Butenyloxy)benzoic Acid in Organic Synthesis
Introduction: A Molecule with Dual Functionality
In the landscape of organic synthesis, building blocks that offer multiple, distinct reactive sites are of paramount importance. They are the linchpins in the construction of complex molecular architectures, from advanced materials to life-saving pharmaceuticals. 4-(3-Butenyloxy)benzoic acid is one such molecule, embodying a strategic design that marries the functionalities of a rigid aromatic carboxylic acid with a flexible, reactive terminal alkene.
This unique combination makes it a highly valuable synthon for researchers in materials science and drug discovery. The benzoic acid moiety provides a site for forming hydrogen-bonded supramolecular structures, a key feature in the design of liquid crystals.[1] It also serves as a classical handle for ester and amide bond formation. Simultaneously, the terminal butenyloxy chain offers a reactive alkene, a gateway to a plethora of modern organic transformations, including polymerization and "click" chemistry.
This guide provides an in-depth exploration of this compound as a versatile organic building block. We will delve into its synthesis, its principal application in the formation of liquid crystalline materials, and the untapped potential of its terminal alkene in polymer science and medicinal chemistry. Detailed, field-proven protocols are provided to enable researchers to seamlessly integrate this powerful molecule into their synthetic workflows.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is the foundation of any successful experimental design. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| CAS Number | 115595-27-2 | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 121.8 °C (for the H-bonded dimer) | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | |
| Storage | Store at 2-8°C |
Safety Information: this compound is classified as a skin and serious eye irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Practical Protocol
The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of a 4-hydroxybenzoic acid derivative with an appropriate butenyl halide. The following protocol is adapted from established procedures for similar alkoxybenzoic acids.
Protocol 1: Synthesis via Williamson Etherification
This two-step protocol involves the initial protection of the carboxylic acid as an ester, followed by etherification and subsequent hydrolysis to yield the desired product. A similar multi-step synthesis has been reported for an azo-containing analogue.[1]
Caption: Synthetic workflow for this compound.
Materials:
-
Ethyl 4-hydroxybenzoate
-
4-Bromo-1-butene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Etherification:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone.
-
Stir the suspension vigorously and add 4-bromo-1-butene (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the potassium salts. Wash the solid residue with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ethyl 4-(3-butenyloxy)benzoate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield a white crystalline solid.
-
Expert Insights: The choice of a two-step procedure involving an ester intermediate is crucial for preventing unwanted side reactions. Attempting to directly alkylate 4-hydroxybenzoic acid under basic conditions can lead to competing reactions at the carboxylic acid site. The final hydrolysis step is robust and typically proceeds in high yield.
Application in Liquid Crystal Synthesis
The primary and most well-documented application of this compound is as a precursor for thermotropic liquid crystals.[3] The rigid benzoic acid core, combined with the flexible alkoxy chain, is a classic design for calamitic (rod-like) mesogens. Through intermolecular hydrogen bonding, two molecules of this compound can form a dimeric supramolecular structure, which enhances the molecular aspect ratio and promotes the formation of liquid crystalline phases.
Caption: Dimerization of this compound via hydrogen bonding.
This dimerization results in a nematic phase, with a melting point of 121.8 °C and a nematic-to-isotropic transition (clearing point) at 140.5 °C.[4]
Role of the Butenyloxy Chain
The 3-butenyloxy tail is not merely a passive component. Its length and terminal functionality are critical in defining the mesomorphic properties:
-
Flexibility: The alkoxy chain provides the necessary molecular flexibility, which, in concert with the rigid core, allows for the ordered yet fluid nature of the liquid crystalline state.
-
Transition Temperatures: The length of the alkoxy chain is a key determinant of the melting and clearing points. Generally, as the chain length increases in a homologous series of alkoxybenzoic acids, the clearing points show an odd-even effect, and the tendency to form more ordered smectic phases increases.
-
Reactive Handle: The terminal double bond is a crucial feature, enabling the incorporation of the mesogen into a polymer network. This is the foundational principle for the synthesis of Liquid Crystal Elastomers (LCEs).
Protocol 2: Synthesis of a Liquid Crystalline Ester
To create more complex liquid crystal systems or to prepare for polymerization into LCEs, this compound is often converted into an ester. The following protocol outlines the synthesis of 4-methoxyphenyl 4-(3-butenyloxy)benzoate, a known precursor for LCEs.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
4-Methoxyphenol
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Step-by-Step Procedure:
-
Activation of the Carboxylic Acid:
-
In a dry, inert atmosphere, suspend this compound (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 equivalents) or thionyl chloride (1.5 equivalents) to the suspension.
-
Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases and a clear solution is formed.
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 4-(3-butenyloxy)benzoyl chloride.
-
-
Esterification:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 4-methoxyphenol (1 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the phenol/pyridine solution in an ice bath and add the acid chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
-
Advanced Applications: Leveraging the Terminal Alkene
While its role in liquid crystals is well-established, the true versatility of this compound lies in the reactivity of its terminal alkene. This functional group opens the door to a wide array of polymerization and modification techniques.
Polymer and Network Synthesis via Thiol-Ene "Click" Chemistry
The terminal double bond is an ideal substrate for the thiol-ene reaction, a highly efficient and robust transformation that falls under the umbrella of "click" chemistry. This reaction proceeds via a radical-mediated anti-Markovnikov addition of a thiol to the alkene, forming a stable thioether linkage.
Caption: Schematic of thiol-ene polymerization.
Key Advantages of Thiol-Ene Polymerization:
-
High Efficiency: The reaction proceeds rapidly and often to completion under mild conditions, typically initiated by UV light in the presence of a photoinitiator.[5]
-
Oxygen Tolerance: Unlike many radical polymerizations, thiol-ene reactions are significantly less inhibited by oxygen.[6]
-
"Click" Characteristics: The reaction is high-yielding, generates no byproducts, and is stereoselective, making it a reliable tool for creating well-defined polymer networks.[7]
This chemistry is particularly powerful for creating cross-linked polymer networks. By reacting this compound (or its esters) with multifunctional thiols (e.g., dithiols or tetrathiols), complex, three-dimensional structures can be readily fabricated. This has potential applications in coatings, adhesives, and the creation of novel biomaterials.
Platform for Bioactive Molecules and Drug Delivery
The bifunctional nature of this compound makes it an attractive scaffold for medicinal chemistry and drug delivery applications.
-
Drug Conjugation: The carboxylic acid can be used to attach a drug molecule via an ester or amide linkage, while the terminal alkene can be used to conjugate the system to a larger entity, such as a polymer, dendrimer, or surface.
-
Synthesis of Heterocycles: The butenyloxy chain can be chemically modified (e.g., via oxidation, epoxidation, or dihydroxylation) to create intermediates for the synthesis of complex heterocyclic compounds, which are common motifs in pharmaceuticals.
-
Dendrimer Synthesis: The terminal alkene can be used as a reactive point for the divergent synthesis of dendrimers, creating highly branched, monodisperse macromolecules for applications in targeted drug delivery and diagnostics.
Conclusion and Future Outlook
This compound is more than a simple organic molecule; it is a strategically designed building block with significant potential across multiple scientific disciplines. Its established role in the synthesis of liquid crystals is just the beginning. The presence of a reactive terminal alkene provides a versatile handle for post-synthesis modification and polymerization, enabling the creation of advanced functional materials and complex bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this dual-functional synthon in their own innovative research endeavors. As synthetic methodologies continue to advance, the applications for intelligently designed building blocks like this compound will undoubtedly continue to expand.
References
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Hegde, G., Yelamaggad, C. V., Anitha, V. S., & Sridhar, M. A. (2012). 2-[4-(But-3-en-1-yloxy)phenyl]diazen-1-yl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(12), o2958. [Link]
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MySkinRecipes. (n.d.). 4-(but-3-en-1-yloxycarbonyl)benzoic acid. Retrieved from [Link]
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Chauhan, M. B., & Patel, M. J. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544452, this compound. Retrieved from [Link]
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Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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NIST. (n.d.). 4-Butoxybenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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University of California, Davis. (n.d.). 11.8 Liquid Crystals. In Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (n.d.). Transition temperatures (°C) and enthalpy of transitions in kJ/mol In. Retrieved from [Link]
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Al-Hamdani, A. A. S., Ahmed, A. A., & Hashim, H. A. (2023). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Results in Chemistry, 5, 100877. [Link]
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Al-Janabi, Z. A. H., Al-Dujaili, A. H., & Al-Zuhairi, A. J. (2023). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. MDPI. [Link]
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ChemPlusChem. (2024). Synthesis and Characterization of Thiol‐Ene Networks Derived from Levoglucosenone. Wiley Online Library. [Link]
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ResearchGate. (n.d.). Thermotropic liquid crystalline 4-(Nonyloxy) benzoic acid: Phase transition temperatures, thermodynamic characterization, and separation of structural isomers. Retrieved from [Link]
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Bakulina, O., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
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Sangermano, M., et al. (2013). Efficient stabilization of thiol-ene formulations in radical photopolymerization. Journal of Applied Polymer Science. [Link]
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El-Aal, N. A., & El-Essawy, F. A. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Heliyon, 9(6), e16823. [Link]
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Williamson ether synthesis for 4-substituted benzoic acids
An Application Guide to the Williamson Ether Synthesis for the Preparation of 4-Substituted Benzoic Acids
Authored by: A Senior Application Scientist
Abstract
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in 1850, remains an exceptionally reliable and versatile method for constructing ether linkages.[1][2][3] This application note provides an in-depth guide for researchers, medicinal chemists, and process development scientists on the strategic application of this S(N)2 reaction for the synthesis of 4-alkoxybenzoic acids, a class of compounds with significant utility as intermediates in pharmaceuticals, liquid crystals, and other advanced materials.[4][5] We will dissect the mechanistic nuances, provide field-tested protocols, and address common challenges encountered when utilizing 4-hydroxybenzoic acid as a substrate, focusing on the causality behind experimental design to ensure robust and reproducible outcomes.
Mechanistic Foundation: A Strategic Overview
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][6] The reaction is conceptually straightforward, involving two primary steps:
-
Deprotonation: A Brønsted-Lowry base abstracts an acidic proton from a hydroxyl group (in this case, a phenol) to generate a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide attacks an electrophilic carbon center (typically a primary alkyl halide), displacing a leaving group and forming the C-O ether bond in a single, concerted step.[1][7]
The success of this synthesis hinges on optimizing conditions to favor the S(_N)2 pathway over competing side reactions, most notably E2 elimination.
Caption: The two-step S(_N)2 mechanism of the Williamson ether synthesis.
Causality of Experimental Design: A Self-Validating System
Synthesizing 4-alkoxybenzoic acids from 4-hydroxybenzoic acid presents a unique challenge: the presence of two acidic protons, one on the phenolic hydroxyl group (pKa ≈ 9) and one on the carboxylic acid (pKa ≈ 4.5). A successful protocol must account for this dual reactivity.
The Nucleophile and the Critical Role of the Base
The starting material, 4-hydroxybenzoic acid, requires at least two equivalents of base . The first equivalent deprotonates the more acidic carboxylic acid, forming a carboxylate salt. The second equivalent deprotonates the phenolic hydroxyl to generate the key phenoxide nucleophile. While both the phenoxide and carboxylate are anionic, the phenoxide is a significantly stronger nucleophile, ensuring that alkylation occurs selectively at the phenolic oxygen (O-alkylation).
-
Choice of Base:
-
Strong Bases (NaH, KH): These powerful, non-nucleophilic hydrides offer irreversible deprotonation, driving the formation of the phenoxide to completion.[8] They are excellent choices for less reactive systems but require anhydrous conditions and careful handling.
-
Carbonate Bases (K₂CO₃, Cs₂CO₃): Potassium carbonate is the workhorse base for this transformation. It is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol. Cesium carbonate is more reactive and soluble, often accelerating reactions at lower temperatures, but is more expensive.[9] These are generally the preferred bases for scalability and safety.[10]
-
Hydroxide Bases (NaOH, KOH): While effective, the water generated during the acid-base reaction can sometimes hinder the S(_N)2 step, though in many cases, they are used successfully.
-
The Electrophile: Maximizing S(_N)2, Minimizing E2
The structure of the alkylating agent is the single most critical factor determining the reaction's success.[8]
-
Primary Halides (CH₃-X, R-CH₂-X): Methyl and primary alkyl halides (or sulfonates like tosylates) are ideal substrates. They are sterically unhindered, allowing for efficient backside attack by the phenoxide and leading to high yields of the desired ether.[2]
-
Secondary Halides (R₂CH-X): These substrates are sterically more demanding. The S(_N)2 reaction slows, and the competing E2 elimination pathway, where the phenoxide acts as a base to abstract a proton, becomes significant. This results in a mixture of ether (S(_N)2 product) and alkene (E2 product), reducing the yield.[3][11]
-
Tertiary Halides (R₃C-X): Due to severe steric hindrance, tertiary halides do not undergo S(_N)2 reactions with phenoxides.[2][8] The reaction will proceed almost exclusively via the E2 mechanism, yielding only the elimination product.
Leaving Group Ability: The reaction rate is also influenced by the leaving group: I > Br > Cl >> F. Alkyl bromides and iodides are most commonly used.
The Solvent: Enabling Nucleophilicity
The choice of solvent is crucial for accelerating the S(_N)2 reaction.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the solvents of choice.[2][12][13] They effectively solvate the counter-ion of the phenoxide (e.g., K⁺) but do not strongly solvate the phenoxide anion itself through hydrogen bonding. This leaves the phenoxide "naked" and highly nucleophilic, dramatically increasing the reaction rate.[13]
-
Protic Solvents (Ethanol, Water): These solvents are generally avoided. They form a solvent shell around the phenoxide anion via hydrogen bonding, stabilizing it and reducing its nucleophilicity, which slows down the S(_N)2 reaction.[13]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and purification of 4-alkoxybenzoic acids.
General Workflow
Caption: General experimental workflow for the synthesis of 4-alkoxybenzoic acids.
Protocol: Synthesis of 4-Propoxybenzoic Acid
This protocol details the reaction of 4-hydroxybenzoic acid with 1-bromopropane.
Materials:
-
4-Hydroxybenzoic acid (1.0 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.2 eq.)
-
1-Bromopropane (1.2 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq.) and anhydrous potassium carbonate (2.2 eq.).
-
Add anhydrous DMF (approx. 5-10 mL per gram of 4-hydroxybenzoic acid).
-
Stir the suspension at room temperature for 15 minutes.
-
Alkylation: Add 1-bromopropane (1.2 eq.) to the suspension via syringe.
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-hydroxybenzoic acid spot is no longer visible (typically 4-8 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing deionized water (approx. 10x the volume of DMF).
-
Acidification: While stirring, slowly add 1 M HCl to the aqueous mixture until the pH is ~2-3 (verify with pH paper). A white precipitate of the product will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain pure 4-propoxybenzoic acid as a white solid.[14][15]
Data Summary and Representative Examples
The following table summarizes typical reaction parameters for the synthesis of various 4-alkoxybenzoic acids.
| Product | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Product MP (°C) |
| 4-Methoxybenzoic Acid | Methyl Iodide | K₂CO₃ | DMF | 70 | 4-6 | 90-95 | 182-185 |
| 4-Propoxybenzoic Acid [16][17][18][19][20] | 1-Bromopropane | K₂CO₃ | DMF | 80 | 4-8 | 85-92 | 147-149 |
| 4-Benzyloxybenzoic Acid [21] | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6-10 | 88-94 | 190-192 |
| 4-Isopropoxybenzoic Acid [4][5][22][23][24] | 2-Bromopropane | Cs₂CO₃ | DMF | 90 | 8-12 | 65-75* | 164-167[4] |
*Note: The lower yield for 4-isopropoxybenzoic acid is expected due to the use of a secondary alkyl halide, which leads to a competing E2 elimination side reaction.[3]
Troubleshooting Common Issues
-
Low Yield/Incomplete Reaction:
-
Cause: Insufficient base, inactive alkyl halide, or insufficient heat.
-
Solution: Ensure anhydrous conditions. Use at least 2.2 equivalents of freshly ground K₂CO₃. Consider a more reactive halide (iodide vs. bromide) or a more potent base/solvent system (Cs₂CO₃ or NaH in DMF).
-
-
Formation of Alkene Byproduct:
-
Cause: E2 elimination, prevalent with secondary or sterically hindered primary alkyl halides.
-
Solution: This is inherent to the substrate. To maximize the ether, use the least sterically hindered combination (i.e., phenoxide + primary halide is always preferred over alkoxide + aryl halide).[8] Running the reaction at the lowest feasible temperature can sometimes slightly favor S(_N)2 over E2.
-
-
C-Alkylation Products Observed:
Conclusion
The Williamson ether synthesis is a powerful and highly adaptable method for preparing 4-alkoxybenzoic acids. By understanding the underlying S(_N)2 mechanism and carefully selecting the base, solvent, and, most importantly, the alkylating agent, researchers can develop robust, high-yielding, and scalable protocols. The key to success lies in creating an environment that maximizes the nucleophilicity of the phenoxide anion while utilizing a sterically accessible electrophile to mitigate competing elimination pathways.
References
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Blackmond, D. G., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
- Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3. Der Pharma Chemica.
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mlite.org/compound/4-propoxybenzoic-acid)
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High-Purity Recovery of 4-(3-Butenyloxy)benzoic Acid via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Butenyloxy)benzoic acid is a key intermediate in the synthesis of advanced materials, including monodomain liquid crystalline elastomers.[1] The performance of these materials is critically dependent on the purity of the monomer precursors. This application note provides a comprehensive, field-proven guide to the purification of this compound using the fundamental technique of recrystallization. We move beyond a simple list of steps to explain the causality behind experimental choices, empowering researchers to adapt and troubleshoot the process effectively. The protocol detailed herein is a self-validating system, incorporating analytical checkpoints for purity verification, ensuring the final product meets the stringent requirements for downstream applications.
The Foundational Principle of Recrystallization
Recrystallization is a powerful purification technique for crystalline solids that exploits the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[2] The core principle is based on the fact that the solubility of most solids increases significantly with temperature.[3]
An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. At this elevated temperature, both the desired compound and soluble impurities are in the solution phase. Any impurities that are insoluble in the hot solvent can be removed at this stage via hot gravity filtration.[4][5][6]
As the solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to a supersaturated state. To regain equilibrium, the compound begins to crystallize, forming a highly ordered crystal lattice. This lattice formation is a selective process; molecules that do not fit perfectly into the growing crystal structure—namely, the impurity molecules—are typically excluded and remain dissolved in the cold solvent, now referred to as the mother liquor.[6] The final pure crystals are then isolated by filtration.
Analyte Profile and Impurity Considerations
A thorough understanding of the target molecule and its likely contaminants is crucial for designing an effective purification strategy.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [7][8] |
| Molecular Weight | 192.21 g/mol | [1][7] |
| Appearance | White to light yellow crystalline solid | [8][9] |
| Commercial Purity | Typically ≥98% | [8][10][11] |
Potential Impurities
The impurities present in crude this compound are typically derived from its synthesis, which commonly involves the Williamson ether synthesis.[12]
-
Unreacted Starting Materials: 4-Hydroxybenzoic acid and 4-bromo-1-butene (or a related alkenyl halide).
-
Side-Products: Products of elimination reactions or dimerization of the alkenyl halide.
-
Colored Impurities: High-molecular-weight, often polymeric, by-products that can impart a yellow or brown hue to the crude material.
Protocol Part A: Rational Solvent System Selection
The choice of solvent is the most critical variable in a successful recrystallization. An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at or below room temperature.[13] This protocol outlines a systematic approach to identifying the optimal solvent or solvent pair.
Materials
-
Crude this compound
-
Small test tubes (10 x 75 mm)
-
Selection of solvents (ACS grade or higher): Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane
-
Hot plate and water bath
-
Glass stirring rod
Single-Solvent Screening Protocol
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
To each tube, add a different test solvent dropwise (0.5 mL increments) at room temperature, stirring after each addition. Record if the solid dissolves readily in the cold solvent. A solvent that dissolves the compound at room temperature is generally unsuitable for recrystallization.[14]
-
For solvents in which the compound is poorly soluble cold, gently heat the test tube in a water bath to the boiling point of the solvent.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Avoid adding a large excess.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 10-20 minutes.[3]
-
Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-formed crystals.
Solvent-Pair Screening Protocol
A solvent pair is used when no single solvent has the ideal solubility characteristics.[13] This typically consists of a "soluble" solvent (in which the compound is highly soluble) and an "insoluble" solvent (in which the compound is poorly soluble), where the two solvents are miscible.
-
Dissolve the crude solid in a minimum amount of the hot "soluble" solvent (e.g., ethanol or acetone).
-
To this hot solution, add the "insoluble" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the hot "soluble" solvent to just redissolve the precipitate and render the solution clear again.
-
Allow the solution to cool slowly, as described above, and observe crystal formation.
Expected Outcome: For an aromatic carboxylic acid with an ether linkage like this compound, an ethanol/water or acetone/water system is often effective. The butenyloxy group reduces polarity compared to benzoic acid, making pure water a less likely candidate.[15]
Protocol Part B: The Bulk Recrystallization Workflow
This protocol is designed for the purification of multi-gram quantities of the crude product once a suitable solvent system has been identified.
Caption: The complete workflow for purification by recrystallization.
Step 1: Dissolution
-
Place the weighed crude this compound into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).
-
Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate.
-
Add more hot solvent in small portions until the solid has completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery yield.[16] An excess of solvent will keep more of the product dissolved even after cooling, reducing the final yield.
Step 2: Decolorization (Optional)
-
If the solution is colored, remove it from the heat source and allow the boiling to subside.
-
Add a small amount (1-2% of the solute's weight) of activated decolorizing charcoal to the solution.[4]
-
Swirl the flask and gently reheat to boiling for 2-3 minutes. Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules. Adding it to a boiling solution can cause violent frothing; therefore, a brief cooling period is essential for safety.
Step 3: Hot Gravity Filtration
-
Set up a gravity filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper.[3]
-
Place the funnel over a clean, pre-warmed Erlenmeyer flask on the hot plate.
-
Pour a small amount of hot, pure solvent through the funnel to heat the apparatus and wet the filter paper.[3][17]
-
Bring the solution containing the compound back to a boil and pour it rapidly through the fluted filter paper in portions. Causality: This step removes insoluble impurities and activated charcoal.[5] Keeping the apparatus hot prevents the desired compound from crystallizing prematurely in the funnel, which would clog the filter paper and reduce the yield.[18]
Step 4: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass or inverted beaker.
-
Allow the flask to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice, resulting in a less pure product.[6]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any adhering mother liquor. Causality: The wash solvent must be cold to avoid dissolving a significant amount of the purified crystals.[19]
-
Continue to draw air through the crystals on the filter for 10-15 minutes to partially dry them.
-
Transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Caption: The principle of separating impurities during recrystallization.
Purity Verification and Characterization
Successful purification must be confirmed by analytical methods.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 1°C). Impurities depress and broaden the melting point range. Compare the melting point of the recrystallized product with the crude starting material to qualitatively assess the increase in purity.[20]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust quantitative method for purity assessment. A reverse-phase method is suitable for this compound.
-
Column: C18, e.g., Ascentis® RP-Amide (15 cm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile is a good starting point.[21]
-
Result: The purified product should exhibit a single major peak, with the purity calculated as the area percentage of that peak.
-
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure and can detect impurities. The spectrum of the purified product should show sharp, well-resolved peaks corresponding to this compound and a significant reduction or complete absence of peaks attributable to starting materials or by-products.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Re-heat the solution to boil off some of the solvent, then allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the crude material to induce crystallization.[19] |
| Product "Oils Out" | The solution is supersaturated above the compound's melting point; the boiling point of the solvent is too high. | Re-heat the solution to dissolve the oil, add a small amount more solvent, and allow it to cool more slowly. Consider switching to a lower-boiling point solvent. |
| Low Recovery Yield | Too much solvent was used; premature crystallization in the funnel; crystals were washed with warm solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is thoroughly pre-heated. Always wash crystals with ice-cold solvent. |
| Crystals are Colored | Decolorizing charcoal was not used or was insufficient. | Repeat the recrystallization process, ensuring the use of activated charcoal before the hot filtration step. |
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- UST Journals. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
- ResearchGate. (2016). (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs*.
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Application Note: A Multi-Modal Analytical Approach for the Purity Determination of 4-(3-Butenyloxy)benzoic Acid
Abstract and Introduction
4-(3-Butenyloxy)benzoic acid (4-BBA), a bifunctional organic molecule featuring a terminal alkene, an ether linkage, and a carboxylic acid on an aromatic scaffold, serves as a versatile building block in polymer science and the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The precise purity of this reagent is paramount, as even minor impurities can significantly impact reaction kinetics, polymer properties, and the safety and efficacy of final drug products.
This application note details a comprehensive, orthogonal analytical strategy for the robust determination of the purity of this compound. An orthogonal approach, utilizing multiple analytical techniques with different separation and detection principles, provides a high degree of confidence in the final purity value. We present detailed protocols for a primary assay using High-Performance Liquid Chromatography (HPLC) for quantification, supported by Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Further structural confirmation and impurity identification are achieved through Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and traditional physicochemical methods like melting point analysis and elemental analysis. All methodologies are designed to be self-validating systems, aligning with the principles outlined in the ICH Q2(R1) guidelines.[1][2][3][4]
Orthogonal Analytical Workflow
A single analytical technique is often insufficient to declare the purity of a compound authoritatively. By combining methods that measure different properties of the molecule, we can build a complete purity profile. For instance, HPLC separates based on polarity, while GC separates based on volatility, and NMR quantifies based on the number of atomic nuclei. This integrated approach ensures that a wide range of potential impurities (e.g., starting materials, by-products, residual solvents) are detected and quantified.
Caption: Orthogonal workflow for 4-BBA purity assessment.
Primary Assay: Reversed-Phase HPLC (RP-HPLC)
3.1 Principle RP-HPLC is the cornerstone for purity determination due to its high resolving power for separating the main compound from non-volatile, structurally similar impurities. The method utilizes a nonpolar stationary phase (C18) and a polar mobile phase. For acidic analytes like 4-BBA, the mobile phase is acidified to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention.[5][6]
3.2 Experimental Protocol
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of 4-BBA into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of 4-BBA Peak / Total Area of All Peaks) × 100.
-
3.3 Data Presentation
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately polar organic molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to suppress carboxylate ionization, preventing peak tailing.[5][6] |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte from the C18 column. |
| Gradient | 50% B to 95% B over 20 min | Ensures elution of both the main analyte and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 254 nm | The benzoic acid chromophore exhibits strong absorbance at this wavelength. |
| Expected RT | ~8-10 minutes | Varies with the exact system; serves as an identity check. |
Absolute Quantification: Quantitative ¹H NMR (qNMR)
4.1 Principle Unlike chromatographic methods that provide relative purity, qNMR can determine absolute purity (% w/w) without needing a reference standard of the analyte itself.[7][8] The technique relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for it.[9][10] By comparing the integral of a unique proton signal from 4-BBA to the integral of a certified internal standard of known purity and mass, the exact purity of the 4-BBA can be calculated.[9][11]
4.2 Experimental Protocol
-
Materials:
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material, >99.5% purity).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
-
Sample Preparation:
-
Using an analytical microbalance, accurately weigh ~15 mg of 4-BBA into a clean vial.
-
Accurately weigh ~10 mg of the maleic anhydride internal standard into the same vial.
-
Record both masses precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a ≥400 MHz spectrometer.
-
Key Parameters: Ensure a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the smallest integral).
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from 4-BBA (e.g., the aromatic protons) and the signal from the internal standard (singlet for maleic anhydride).
-
Calculate purity using the following formula[9]: Purity (% w/w) = (I_analyte / I_std) × (N_std / N_analyte) × (M_analyte / M_std) × (m_std / m_analyte) × P_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.
-
4.3 Expected ¹H NMR Data (in DMSO-d₆)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to -COOH) | ~7.85 | d | 2H |
| Aromatic (ortho to -OR) | ~7.05 | d | 2H |
| Vinyl (-CH=) | ~5.95 | m | 1H |
| Vinyl (=CH₂) | ~5.20 | m | 2H |
| Methylene (-O-CH₂-) | ~4.10 | t | 2H |
| Methylene (-CH₂-C=) | ~2.55 | m | 2H |
| Carboxylic Acid (-COOH) | ~12.8 (very broad) | s | 1H |
| Maleic Anhydride (IS) | ~7.35 | s | 2H |
Impurity Identification: Gas Chromatography-Mass Spectrometry (GC-MS)
5.1 Principle GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility and high polarity of the carboxylic acid group, derivatization is required to convert 4-BBA into a more volatile and thermally stable form, typically a silyl ester.[12][13] This prevents on-column degradation and improves chromatographic performance.
5.2 Experimental Protocol
-
Derivatization:
-
Place ~1 mg of the 4-BBA sample in a 2 mL GC vial.
-
Add 100 µL of Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Injector: Splitless, 280 °C.
-
Oven Program: 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.
-
-
Data Analysis:
-
Identify the main peak corresponding to the TMS-derivatized 4-BBA (Expected M⁺ = 264 m/z).
-
Identify impurity peaks by comparing their mass spectra against the NIST library. Common impurities might include unreacted starting materials or by-products from synthesis.
-
Confirmatory and Physicochemical Tests
6.1 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a rapid and powerful technique for confirming the identity of the compound by verifying its functional groups. It is not a quantitative purity method but serves as an essential identity check.
-
Protocol: Acquire spectrum using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Expected Peaks: The spectrum should confirm the presence of all key functional groups.[14][15][16]
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Very broad, characteristic of H-bonded dimers.[14] |
| C-H Stretch (Aromatic/Alkenyl) | 3100-3000 | Sharp |
| C=O Stretch (Carboxylic Acid) | ~1685 | Strong, sharp (conjugation lowers frequency).[16] |
| C=C Stretch (Aromatic/Alkenyl) | 1640-1580 | Medium to strong |
| C-O Stretch (Ether/Acid) | 1320-1210 | Strong |
6.2 Melting Point Analysis A sharp melting point range is a classic indicator of high purity for a crystalline solid.[17][18][19] Impurities typically cause a depression and broadening of the melting range.[20][21]
-
Protocol: Use a calibrated digital melting point apparatus. A preliminary rapid heating can find the approximate range, followed by a slow ramp (1-2 °C/min) for an accurate determination.[18]
-
Interpretation: A narrow range (e.g., < 2 °C) is indicative of high purity.
6.3 Elemental Analysis (CHN) Elemental analysis provides the mass percentages of carbon and hydrogen, which can be compared to the theoretical values calculated from the molecular formula (C₁₁H₁₂O₃).
-
Principle: The sample is combusted, and the resulting CO₂ and H₂O are quantified to determine the C and H content.[22][23]
-
Interpretation: The experimental values should be within ±0.4% of the theoretical values to confirm compositional purity.[24][25]
-
Theoretical: C, 68.74%; H, 6.29%.
-
Conclusion
The purity of this compound can be determined with a high degree of confidence using a multi-modal analytical approach. RP-HPLC serves as the primary quantitative tool for assessing area percent purity, while ¹H qNMR provides an orthogonal, absolute purity value (% w/w). GC-MS is crucial for identifying volatile impurities, and FTIR, melting point, and elemental analysis collectively confirm the compound's identity and physicochemical purity. This comprehensive strategy ensures a thorough characterization of the material, meeting the stringent quality requirements for research, development, and manufacturing.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Journal of Chemical Education. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]
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RSC Education. Melting point determination. [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
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SSERC. Melting point determination. [Link]
-
Wikipedia. Elemental analysis. [Link]
-
Portland State University. Purity and Identification of Solids Using Melting Points. [Link]
-
Analytical Testing Labs. Melting Point Determination. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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PubMed Central (PMC). An International Study Evaluating Elemental Analysis. [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
SIELC Technologies. HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. [Link]
-
Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]
-
ResearchGate. (2025). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
University of Calgary. IR: carboxylic acids. [Link]
-
ResearchGate. (2025). (PDF) Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
ScienceDirect. Acids: Derivatization for GC Analysis. [Link]
-
ResearchGate. (2025). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. [Link]
-
University Politehnica of Bucharest Scientific Bulletin. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
-
ACS Earth and Space Chemistry. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. [Link]
-
YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Butenyloxy)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(3-Butenyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reliable SN2 reaction involves the O-alkylation of a phenol with an alkyl halide.[1][2] In this specific case, the phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of 4-bromo-1-butene.
This guide is structured as a series of troubleshooting questions and FAQs to directly address challenges you may encounter, helping you improve reaction efficiency, product yield, and purity.
Core Synthesis Protocol & Mechanism
The reaction proceeds in two main stages: deprotonation of the bifunctional 4-hydroxybenzoic acid, followed by nucleophilic substitution.
Optimized Experimental Protocol
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzoic acid (1 eq.), potassium carbonate (K₂CO₃, anhydrous, 2.2 eq.), and dimethylformamide (DMF, anhydrous, 5 mL per gram of starting acid).
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the dipotassium salt.
-
Alkylation: Add 4-bromo-1-butene (1.1 eq.) to the suspension. For enhanced performance, add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq.) as a phase-transfer catalyst.[3]
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (3x the volume of DMF).
-
Acidification: Acidify the aqueous solution to a pH of ~2 using 6M HCl. A precipitate of the crude product should form.[4]
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting solid by recrystallization from an ethanol/water mixture to yield pure this compound.[5][6]
Troubleshooting Guide
Q1: My reaction yield is poor and TLC analysis shows significant unreacted 4-hydroxybenzoic acid. What is the underlying issue?
Answer: This is a common issue that typically points to incomplete deprotonation or suboptimal reaction conditions.
-
Causality 1: Insufficient Deprotonation. 4-hydroxybenzoic acid has two acidic protons: one on the carboxylic acid (pKa ~4.5) and one on the phenol (pKa ~9.3). Both must be deprotonated. The carboxylate must be formed to keep the starting material in the polar aprotic solvent, and the phenoxide must be formed to act as the nucleophile. Using less than two equivalents of base will result in an incomplete reaction.
-
Solution: Ensure you use at least 2.2 equivalents of a suitable base like anhydrous potassium carbonate (K₂CO₃). K₂CO₃ is preferred as it is non-hygroscopic and strong enough for this purpose.[7]
-
-
Causality 2: Reaction Conditions. The SN2 reaction rate is highly dependent on temperature and solvent.[1]
-
Solution: Use a polar aprotic solvent such as DMF or acetonitrile, as they effectively solvate the cation (K⁺) while leaving the phenoxide anion highly reactive.[1][7] Protic solvents like ethanol would hydrogen-bond with the phenoxide, reducing its nucleophilicity.[2] Ensure the temperature is maintained between 70-100 °C for the duration of the reaction.[1]
-
Q2: I am observing a significant side product that I suspect is from C-alkylation. How can this be minimized?
Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation). While O-alkylation is generally favored, C-alkylation can become competitive under certain conditions.[7]
-
Causality: The O- vs. C-alkylation ratio is influenced by factors like the solvent, the counter-ion, and whether the phenoxide is a "free" ion or tightly ion-paired.
-
Solution: Employ a Phase-Transfer Catalyst (PTC). Using a catalyst like tetrabutylammonium bromide (TBAB) is highly effective. The large, lipophilic tetrabutylammonium cation (Bu₄N⁺) pairs with the phenoxide anion, creating a soft, bulky ion pair.[3] This complex is highly soluble in the organic phase and sterically hinders attack at the ring carbons, thus dramatically favoring O-alkylation.[1][8]
-
Q3: My final product is difficult to purify and appears oily or discolored. What are the best purification strategies?
Answer: Purification challenges often arise from residual starting materials, side products, or solvent contamination.
-
Strategy 1: Optimized Acid-Base Work-up. The product is a carboxylic acid. This property can be exploited for purification. After the initial extraction, you can dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate (NaHCO₃) solution.[4] The desired product will deprotonate and move to the aqueous layer, while non-acidic impurities remain in the organic phase. The aqueous layer can then be separated, re-acidified with HCl to precipitate the pure product, and re-extracted.[4]
-
Strategy 2: Recrystallization. This is the most effective method for obtaining high-purity crystalline solids.
-
Solvent Selection: A mixed solvent system is often ideal. For this compound, an ethanol/water or methanol/water system works well.[9] Dissolve the crude solid in a minimum amount of hot alcohol, then slowly add water until the solution becomes turbid. Re-heat to clarify and then allow it to cool slowly. This process effectively removes impurities that have different solubility profiles.
-
Frequently Asked Questions (FAQs)
| Parameter | Recommended Condition | Rationale & Reference |
| Starting Materials | 4-hydroxybenzoic acid, 4-bromo-1-butene | The Williamson synthesis is most efficient with primary alkyl halides to avoid E2 elimination.[1][2] |
| Base | Anhydrous K₂CO₃ (>2 eq.) | Sufficiently basic to deprotonate both acidic groups; easy to handle.[7] KOH is also effective.[10] |
| Solvent | DMF, Acetonitrile (Anhydrous) | Polar aprotic solvents enhance nucleophilicity and reaction rate.[1][7] |
| Catalyst | TBAB or 18-crown-6 (0.05 eq.) | Phase-transfer catalysts increase yield and selectivity for O-alkylation.[1][3] |
| Temperature | 70-100 °C | Provides sufficient energy for the SN2 reaction without promoting significant side reactions.[1] |
| Typical Yield | 75-95% | Yields in this range are achievable with optimized conditions.[1] |
Q1: Can I use 4-chloro-1-butene or 4-iodo-1-butene instead of 4-bromo-1-butene? A: Yes, but the reactivity will change. The SN2 reaction rate depends on the leaving group ability, which follows the trend I⁻ > Br⁻ > Cl⁻. Using 4-chloro-1-butene will result in a significantly slower reaction requiring higher temperatures or longer reaction times.[1] Conversely, 4-iodo-1-butene is more reactive and will allow for milder conditions, though it is more expensive and less stable. For a balance of reactivity and cost, 4-bromo-1-butene is the standard choice.
Q2: Why must the reaction be performed under anhydrous conditions? A: While the Williamson synthesis can be tolerant of some water, especially when using a PTC, optimal results are achieved under anhydrous conditions. Water can compete as a nucleophile, leading to the hydrolysis of 4-bromo-1-butene into but-3-en-1-ol. It can also interfere with the solubility of the anionic species in the organic solvent.
Q3: How do I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the best method. Use a mobile phase such as 30-50% ethyl acetate in hexanes. Spot the starting material (4-hydroxybenzoic acid), the co-reactant (4-bromo-1-butene, if UV active or stainable), and the reaction mixture. The product, this compound, will have an Rf value intermediate between the highly polar 4-hydroxybenzoic acid and the nonpolar alkyl halide. The reaction is complete when the spot corresponding to 4-hydroxybenzoic acid is no longer visible.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
University of Colorado, Boulder. The Williamson Ether Synthesis. [Link]
-
Bronson, T. (2020). Williamson Ether Synthesis. YouTube. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
-
University of Missouri–St. Louis. Experiment 06: Williamson Ether Synthesis. [Link]
-
Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 544452, this compound. [Link]
-
Chattopadhyay, T., et al. (2013). Redetermined structure of 4-(benzyloxy)benzoic acid. Acta Crystallographica Section E. [Link]
-
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards. [Link]
- Google Patents. (1966).
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Troubleshooting phase transitions in 4-(3-Butenyloxy)benzoic acid liquid crystals
Welcome to the technical support center for 4-(3-Butenyloxy)benzoic acid and related liquid crystalline materials. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and questions that arise during the experimental characterization of its phase transitions. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research.
Section 1: Phase Transition Characterization Issues
This section addresses the most common problems encountered during the thermal analysis of this compound.
Question 1: My DSC thermogram for this compound shows broad or shifted transition peaks. What is the likely cause?
Answer: This is a frequent observation and can typically be attributed to one of three main factors: sample purity, heating/cooling rate, or polymorphism.
-
Purity: The presence of impurities is a primary cause of broadened and depressed phase transition peaks[1]. Even small quantities of contaminants, such as unreacted starting materials from synthesis (e.g., 4-hydroxybenzoic acid or 4-bromo-1-butene) or solvents, can disrupt the molecular self-assembly required for sharp, well-defined phase transitions[2]. The hydrogen-bonding mechanism that drives the formation of the rod-like dimers in benzoic acid derivatives is particularly sensitive to any species that can interfere with this interaction[3][4].
-
Heating/Cooling Rate: High scanning rates in Differential Scanning Calorimetry (DSC) can introduce thermal lag, causing transition temperatures to appear shifted to higher values on heating and lower values on cooling. This also leads to peak broadening[1]. Liquid crystal phase transitions involve significant molecular reorganization, and a slower scan rate (typically 2-10°C/min) allows the system to approach thermodynamic equilibrium, resulting in sharper, more accurate transition data[1].
-
Polymorphism: The material may exist in multiple crystalline forms (polymorphs), each with a distinct melting point[1]. The thermal history of your sample dictates which polymorphs are present. A broad melting peak could indicate the presence of multiple crystalline forms transitioning to the mesophase over a range of temperatures.
Troubleshooting Protocol:
-
Verify Purity: Re-purify the sample, for instance, by recrystallization from a suitable solvent like ethanol or acetic acid, which is common for benzoic acid derivatives[5]. Purity can be assessed using techniques like ¹H NMR and ¹³C NMR to check for unexpected signals[3][6].
-
Optimize DSC Scan Rate: Perform a heat-cool-heat cycle. The first heating run erases the sample's thermal history[1]. Use the data from the second heating run for analysis. Run experiments at varying scan rates (e.g., 20°C/min, 10°C/min, 5°C/min, 2°C/min) to find the optimal rate where the peak positions stabilize.
-
Controlled Thermal History: Always subject your sample to a controlled thermal cycle in the DSC (e.g., heat to isotropic, hold, cool, reheat) to ensure you are analyzing a consistent thermal state[1].
Question 2: I am expecting a nematic phase for this compound, but I am not observing the characteristic Schlieren texture under the Polarizing Optical Microscope (POM). What could be wrong?
Answer: Observing the correct texture under a POM is crucial for phase identification[7]. If you are not seeing the expected Schlieren texture for the nematic phase, consider the following:
-
Temperature Control: The nematic phase of this compound exists between its melting point (~121.8°C) and the nematic-isotropic transition (~140.5°C)[8]. Ensure your hot stage is accurately calibrated and that you are observing the sample within this specific temperature window. Thermotropic liquid crystals are highly sensitive to temperature changes[7].
-
Sample Preparation: The thickness of the sample and the type of glass slide/coverslip can affect the texture. If the sample is too thick, the texture may be poorly defined. If it's too thin, surface anchoring effects from the glass can dominate, suppressing the bulk texture. Try preparing a sample with a different thickness.
-
Homeotropic Alignment: The molecules may be aligning perpendicular to the glass slides (homeotropic alignment). In this case, the field of view under crossed polarizers will appear uniformly dark (extinguished) because the optic axis of the liquid crystal is parallel to the direction of light propagation. You can check for this by gently pressing on the coverslip to induce flow, which should momentarily create birefringent, brighter regions.
Experimental Workflow for POM Analysis:
Caption: Troubleshooting workflow for POM texture analysis.
Section 2: Sample Purity and Synthesis Artifacts
The quality of your starting material is paramount. This section deals with issues related to the synthesis and purity of this compound.
Question 3: My FTIR spectrum shows a broad peak in the 3500-2500 cm⁻¹ region and two carbonyl peaks around 1700 cm⁻¹. Is this normal for this compound?
Answer: Yes, this is the expected and characteristic FTIR signature for a carboxylic acid dimer, which is the fundamental unit for the liquid crystalline behavior of this compound.
Question 4: After synthesis, my sample has a low melting point and a very broad nematic range. What synthetic byproduct could be causing this?
Answer: The most likely cause is the presence of unreacted starting materials or byproducts from the Williamson ether synthesis, which is a common route to prepare this compound[5][11].
-
Unreacted 4-hydroxybenzoic acid: This starting material is a solid with a high melting point. However, as an impurity, it can significantly disrupt the liquid crystal packing, acting as a defect and broadening the phase transitions.
-
Excess 4-bromo-1-butene: This is a volatile liquid. If not completely removed, it can act as a solvent, depressing the transition temperatures.
-
Oligomerization/Polymerization of the butenyl group: The terminal double bond on the butenyloxy tail is susceptible to polymerization, especially if the sample is heated for prolonged periods at high temperatures. These oligomeric or polymeric species are significant impurities that will severely disrupt the liquid crystal ordering, leading to suppressed and broadened transitions[2].
Verification and Purification Protocol:
-
NMR Spectroscopy: Use ¹H NMR to check for the purity of your synthesized this compound. Look for the characteristic signals of the butenyloxy group and the aromatic protons. Compare the integration of the peaks to the expected ratios. The absence of signals from starting materials is a key indicator of purity[3][6][12].
-
Column Chromatography: If significant impurities are detected, purify the crude product using silica gel column chromatography.
-
Recrystallization: A final recrystallization step is highly recommended to obtain a high-purity sample suitable for analytical measurements[5].
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the expected DSC transition temperatures for pure this compound?
A1: Based on literature, the phase transitions for this compound are as follows. Note that minor variations can occur due to differences in instrumental calibration and purity.
| Transition | Temperature (°C) | Enthalpy (ΔH) | Reference |
| Crystal to Nematic (Melting) | ~121.8 | Not specified | [8] |
| Nematic to Isotropic (Clearing) | ~140.5 | Not specified | [8] |
These values should be used as a guideline. It is critical to establish the transition temperatures for your specific batch of material.
Q2: Can this compound exhibit a smectic phase?
Q3: How does hydrogen bonding influence the phase transitions?
A3: Hydrogen bonding is the defining intermolecular interaction for this class of liquid crystals[3]. The carboxylic acid groups of two this compound molecules form a stable, hydrogen-bonded cyclic dimer[4][8][9]. This dimerization effectively creates a more elongated, rigid-rod-like supramolecular unit. It is the self-assembly and orientational ordering of these rod-like dimers that gives rise to the nematic liquid crystal phase[4]. Any factor that disrupts this hydrogen bonding, such as impurities or high thermal energy, will lead to a transition to a less ordered phase (nematic to isotropic)[2][3].
Logical Relationship of Dimerization and Mesophase Formation:
Caption: From monomer to mesophase via H-bonding.
References
-
Jana, P., Nagma, and Laurson, L. (2021). Impurity-induced nematic–isotropic transition of liquid crystals. RSC Publishing. Available at: [Link]
-
Bai, B., Wang, H., Xin, H., Long, B., & Li, M. (2007). Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene. Taylor & Francis Online. Available at: [Link]
-
Bai, B., Wang, H., Xin, H., Long, B., & Li, M. (2007). Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene. Taylor & Francis Online. Available at: [Link]
-
Alamro, F. S., Ahmed, H. A., Popoola, S. A., & Aboelnaga, A. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Heliyon. Available at: [Link]
-
Cîrîc, L., et al. (2020). Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Vanýsek, P., et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education. Available at: [Link]
-
ResearchGate. (n.d.). Dimer of this compound. ResearchGate. Available at: [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. NETZSCH. Available at: [Link]
-
Kim, M. (n.d.). Phase transitions in liquid crystals. Stanford University. Available at: [Link]
-
Singh, S. (2000). Phase transitions in liquid crystals. Physics Reports. Available at: [Link]
-
Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica. Available at: [Link]
-
Rzoska, S. J., et al. (2010). Texture transitions in the liquid crystalline alkyloxybenzoic acid 6OBAC. arXiv. Available at: [Link]
-
Doshi, A. V., et al. (2011). Synthesis and study of new homologous series of mesogens: 4-propyloxy phenyl-4’-n-alkoxy benzoates. Der Pharma Chemica. Available at: [Link]
-
Ahmed, H. A., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. Available at: [Link]
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PubChem. (n.d.). This compound | C11H12O3 | CID 544452. PubChem. Available at: [Link]
-
Kohout, M., et al. (2014). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Taylor & Francis Online. Available at: [Link]
-
Istrati, D., et al. (2010). Synthesis, liquid crystalline properties and thermal stability of 4-(4-alkyloxyphenylazo) benzoic acids. Journal of the Serbian Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). ResearchGate. Available at: [Link]
-
Miller, W. (2015). Phase transitions and separations in a distorted liquid crystalline mixture. AIP Publishing. Available at: [Link]
-
Humar, M. (2021). Effect of phase transitions on liquid crystal colloids: a short review. Taylor & Francis Online. Available at: [Link]
-
Wikipedia. (n.d.). Liquid crystal. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Polarized optical micrographs of 4-(decyloxy)benzoic acid taken during.... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Critical behaviour at the isotropic–nematic and nematic–smectic A phase transitions of 4‐butyloxyphenyl 4′‐decyloxybenzoate liquid crystal from refractive index data. ResearchGate. Available at: [Link]
-
Supporting Information. (n.d.). Angewandte Chemie. Available at: [Link]
-
ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Plot of the nematic to isotropic liquid and the nematic to smectic A (a) and smectic C (b) phase transition temperatures (°C). ResearchGate. Available at: [Link]
-
NIST. (n.d.). 4-Benzyloxybenzoic acid. NIST WebBook. Available at: [Link]
-
ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid,.... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2).. ResearchGate. Available at: [Link]
-
Sohail, M., et al. (2023). Redetermined structure of 4-(benzyloxy)benzoic acid. Acta Crystallographica Section E. Available at: [Link]
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- 14. Liquid crystal - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Williamson Ether Synthesis for Benzoic Acid Derivatives
Welcome to the technical support resource for the Williamson ether synthesis, specifically tailored for its application in modifying benzoic acid scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this crucial C-O bond-forming reaction. Here, we move beyond basic protocols to address the nuances of optimizing reaction conditions, troubleshooting common experimental hurdles, and explaining the chemical principles that govern success.
Frequently Asked questions (FAQs)
This section addresses fundamental questions to establish a strong theoretical foundation before proceeding to experimental design.
Q1: What is the Williamson ether synthesis in the context of benzoic acids?
The Williamson ether synthesis is a robust and versatile method for forming an ether from an organohalide and a deprotonated alcohol (an alkoxide)[1][2]. When applied to benzoic acid derivatives, this typically follows one of two strategic pathways:
-
Using a Hydroxybenzoic Acid as the Nucleophile: The phenolic hydroxyl group of a hydroxybenzoic acid is deprotonated with a base to form a phenoxide. This nucleophile then attacks an alkyl halide (the electrophile) to form an aryl ether.
-
Using a Benzoic Acid Derivative as the Electrophile: A benzoic acid scaffold containing a reactive electrophilic site, such as 2-(chloromethyl)benzoic acid, is reacted with an alkoxide or phenoxide nucleophile[3].
Both pathways proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the electrophilic carbon, displacing a leaving group (typically a halide)[1]. This reaction is pivotal in drug development for modifying the pharmacokinetic properties of benzoic acid-containing molecules[3][4].
Q2: How do I choose the correct base for deprotonation?
The choice of base is critical and depends on the pKa of the hydroxyl group you intend to deprotonate.
-
For Phenolic Hydroxyls (e.g., 4-hydroxybenzoic acid): Phenols are relatively acidic (pKa ≈ 10). Therefore, moderately strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are often sufficient to generate the nucleophilic phenoxide in situ[3][5][6].
-
For Aliphatic Alcohols: If your benzoic acid derivative contains a less acidic aliphatic alcohol, a much stronger, non-nucleophilic base is required to ensure complete and irreversible deprotonation. Sodium hydride (NaH) is a common and effective choice, as it reacts to form the alkoxide and hydrogen gas, which bubbles out of the solution, driving the reaction forward[7][8].
Q3: What is the ideal solvent for this reaction?
The SN2 mechanism is highly sensitive to solvent choice. Polar aprotic solvents are strongly recommended.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), acetonitrile (CH₃CN), and tetrahydrofuran (THF) are excellent choices[1][9]. These solvents can solvate the counter-ion (e.g., Na⁺) but do not form a strong solvation shell around the alkoxide/phenoxide nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the SN2 reaction[1].
-
Solvents to Avoid: Protic solvents (e.g., water, ethanol) and apolar solvents can significantly slow the reaction rate by solvating the nucleophile and reducing its availability[1][9].
Q4: What are the typical reaction conditions (temperature and time)?
A standard Williamson ether synthesis is typically conducted at temperatures between 50 to 100 °C and is often complete within 1 to 8 hours[1][9]. However, these are general guidelines. Reaction progress should always be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time[3].
Q5: How does the structure of the alkyl halide (electrophile) impact the reaction?
The structure of the alkyl halide is the single most important factor determining the success of the reaction. Because the reaction is an SN2 process, it is highly sensitive to steric hindrance at the electrophilic carbon[2].
-
Excellent Substrates: Methyl and primary (1°) alkyl halides are ideal and lead to high yields of the desired ether[9].
-
Problematic Substrates: Secondary (2°) alkyl halides are prone to a competing elimination (E2) reaction, which produces an alkene byproduct, especially at higher temperatures or with sterically bulky bases[1][7][9].
-
Unsuitable Substrates: Tertiary (3°) alkyl halides will almost exclusively yield the elimination product and are not suitable for this synthesis[1][7]. Similarly, aryl and vinyl halides do not react under standard Williamson conditions[7].
General Experimental Protocols
The following are generalized, adaptable procedures. Always perform a thorough safety assessment before beginning any experiment.
Protocol A: Ether Synthesis from a Hydroxybenzoic Acid Nucleophile
This protocol describes the reaction of 4-hydroxybenzoic acid with an alkyl halide.
-
Deprotonation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF. Add potassium carbonate (K₂CO₃, 2.0 equivalents) to the solution. Stir the suspension at room temperature for 30-60 minutes.
-
Ether Formation: Add the primary alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the stirring suspension.
-
Reaction Monitoring: Heat the reaction mixture to 70-80 °C. Monitor the disappearance of the starting material using TLC. The reaction is typically complete in 2-6 hours.
-
Work-up: Cool the mixture to room temperature and pour it into water. Acidify the aqueous mixture to pH 2-3 with 1 M HCl to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[3].
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel[3][10].
Protocol B: Ether Synthesis using 2-(Chloromethyl)benzoic Acid Electrophile
This protocol describes the reaction of an alcohol with 2-(chloromethyl)benzoic acid.
-
Alkoxide Formation: In a dry, round-bottom flask under an inert atmosphere, dissolve the desired primary alcohol (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: H₂ gas evolution. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Ether Synthesis: In a separate flask, dissolve 2-(chloromethyl)benzoic acid (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring alkoxide solution at room temperature[3].
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours)[3].
-
Work-up and Purification: Follow steps 4-7 from Protocol A. The initial quench with water must be done carefully to react with any excess NaH.
Troubleshooting Guide
Even a classic reaction can present challenges. This guide addresses the most common issues in a question-and-answer format.
Q: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Ineffective Deprotonation | Ensure your base is strong enough for the alcohol's pKa. Use NaH for aliphatic alcohols. Ensure anhydrous conditions, as water will quench the base and alkoxide[11]. | The reaction cannot proceed without the formation of a potent alkoxide/phenoxide nucleophile. Even trace amounts of water can be detrimental, especially when using highly reactive bases like NaH[7]. |
| Poor Leaving Group | If using an alkyl chloride, consider switching to the bromide or iodide analogue. Alternatively, convert the alcohol into a tosylate or mesylate, which are excellent leaving groups[2]. | The SN2 reaction rate is dependent on the ability of the leaving group to depart. The reactivity order is I > Br > Cl >> F. Tosylates (OTs) and mesylates (OMs) are superior leaving groups[7]. |
| Inappropriate Solvent | Switch to a polar aprotic solvent like DMF or acetonitrile. Protic solvents (e.g., using ethanol as a solvent with sodium ethoxide) can reduce the nucleophilicity of the alkoxide[1][7]. | Polar aprotic solvents enhance the reactivity of the nucleophile, leading to faster reaction rates and potentially higher yields[1][12]. |
| Insufficient Temperature/Time | Increase the reaction temperature in 10 °C increments or allow the reaction to run longer. Always monitor by TLC to confirm if the reaction is progressing[9]. | SN2 reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to an incomplete reaction[1]. |
Q: I've isolated a significant amount of an alkene byproduct. How can I prevent this?
The formation of an alkene indicates that an E2 elimination reaction is outcompeting the desired SN2 substitution.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Sterically Hindered Electrophile | The use of a secondary (2°) or tertiary (3°) alkyl halide is the most common cause. If possible, redesign the synthesis. For example, to make an isopropyl ether, use sodium isopropoxide (nucleophile) and a methyl halide (electrophile) rather than sodium methoxide and 2-halopropane[2]. | Alkoxides are strong bases as well as strong nucleophiles. With sterically hindered halides, their function as a base predominates, leading to E2 elimination[1][2][9]. |
| High Reaction Temperature | Lower the reaction temperature. | Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures[9]. |
Q: My product is contaminated with a C-alkylated isomer. What can I do?
This is a specific issue when using phenoxide nucleophiles, which are ambident (can react at two different sites: the oxygen or the aromatic ring).
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Ambident Nucleophile | The O- vs. C-alkylation ratio is highly solvent-dependent. Changing the solvent can dramatically alter the selectivity. For instance, switching from methanol to acetonitrile has been shown to significantly favor O-alkylation[13]. | The choice of solvent influences the solvation of the phenoxide ion and its counter-cation, which in turn affects the relative nucleophilicity of the oxygen versus the carbon atoms of the aromatic ring[13]. |
Q: How can I simplify my reaction setup and purification, especially for industrial applications?
For biphasic reactions (e.g., an aqueous base and an organic substrate), Phase-Transfer Catalysis (PTC) is a powerful optimization technique.
-
Principle: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate) transports the nucleophile (like a phenoxide formed in an aqueous NaOH layer) into the organic phase where the alkyl halide resides. This facilitates the reaction without requiring anhydrous or polar aprotic solvents[14].
-
Benefits: PTC offers several advantages, including milder reaction conditions, the use of less expensive bases and solvents (like water and toluene), elimination of the need for anhydrous conditions, and often simpler workups, making it a "greener" and more scalable method[14][15].
Data Summary and Visual Guides
Table 1: Recommended Reaction Parameters
| Component | Recommendation for Phenolic -OH | Recommendation for Aliphatic -OH | Rationale and Key Considerations |
| Base | K₂CO₃, NaOH, KOH | NaH, KH | Match base strength to the pKa of the alcohol. NaH is excellent for complete, irreversible deprotonation of less acidic alcohols[7]. |
| Solvent | DMF, Acetonitrile | THF, DMF | Polar aprotic solvents maximize nucleophile reactivity. THF is a good choice for reactions involving NaH[1][7]. |
| Electrophile | Primary Alkyl Halide (R-I, R-Br) | Primary Alkyl Halide (R-I, R-Br) | Must be unhindered (methyl or 1°) to avoid the E2 elimination side reaction[1][2]. |
| Temperature | 60 - 100 °C | 25 - 70 °C | Use the lowest temperature that allows for a reasonable reaction rate to minimize side reactions like elimination[9]. |
Visualizing the Process
Caption: The concerted SN2 mechanism of the Williamson ether synthesis.
Caption: General experimental workflow for Williamson ether synthesis.
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
References
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review. JETIR. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. [Link]
-
The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. [Link]
-
Williamson Ether Synthesis. Name-Reaction.com. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]
-
Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE. [Link]
-
Williamson ether synthesis (done wrong). YouTube. [Link]
-
Williamson ether synthesis trouble, 2.0. Reddit. [Link]
-
The Williamson Ether Synthesis. St. Norbert College. [Link]
-
The Williamson Ether Synthesis. St. Norbert College. [Link]
- Process for the purification of benzoic acid.
-
Recrystallization of Benzoic Acid. University of Wisconsin-Green Bay. [Link]
- Procedure for the preparation of esters of benzoic acid.
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- 14. jetir.org [jetir.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(3-Butenyloxy)benzoic Acid
This guide provides in-depth troubleshooting and practical guidance for researchers encountering challenges in the purification of crude 4-(3-Butenyloxy)benzoic acid. Synthesized typically via a Williamson ether synthesis, this compound's purification can be complicated by closely related side products and unreacted starting materials. This document is structured to address common issues in a direct, question-and-answer format, grounded in fundamental chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dictated by the specifics of your Williamson ether synthesis.[1] Typically, you should anticipate the following:
-
Unreacted Starting Materials: The most common impurities are residual 4-hydroxybenzoic acid (or its corresponding ester) and the alkylating agent (e.g., 4-bromo-1-butene). Incomplete reaction is a frequent cause of a complex crude mixture.
-
E2 Elimination Byproduct: The alkoxide or phenoxide base used in the synthesis can act as a base to promote the E2 elimination of the alkyl halide, especially at elevated temperatures, leading to the formation of 1,3-butadiene.[2][3] This is particularly problematic with secondary or sterically hindered alkyl halides.[3]
-
C-Alkylation Products: While O-alkylation is generally favored with phenoxides, some C-alkylation on the aromatic ring can occur, resulting in isomers that can be difficult to separate.[3][4]
-
Hydrolysis Products: If your synthesis began with an ester of 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate), incomplete hydrolysis during the final saponification step will leave residual ester in your product.
-
Solvent Residues: High-boiling point polar aprotic solvents like DMF or DMSO, commonly used for this reaction, can be difficult to remove completely.[1]
Q2: What are the primary purification strategies for this compound?
A2: The three most effective and widely applicable purification techniques are acid-base extraction, recrystallization, and column chromatography. The choice depends on the nature and quantity of the impurities.
-
Acid-Base Extraction: Exploits the acidic nature of the carboxylic acid group. The crude product is dissolved in an organic solvent and washed with a weak aqueous base (e.g., sodium bicarbonate solution). The desired acid is deprotonated to form a water-soluble carboxylate salt, which moves to the aqueous layer, leaving non-acidic impurities behind. Subsequent acidification of the aqueous layer precipitates the purified product.
-
Recrystallization: A powerful technique for purifying crystalline solids.[5][6] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system. Benzoic acid and its derivatives are often recrystallized from water or mixed aqueous solvents like ethanol/water.[7][8][9]
-
Flash Column Chromatography: The most versatile method for separating compounds with different polarities.[7] It is particularly useful when dealing with multiple impurities or when impurities have polarities similar to the product.
Q3: How can I effectively assess the purity of my product at different stages?
A3: A combination of techniques provides the most complete picture:
-
Thin-Layer Chromatography (TLC): The workhorse of purification analysis. It allows for rapid, qualitative assessment of the number of components in your mixture. A co-spot (spotting the crude mixture and the starting material side-by-side on the same plate) is essential for identifying unreacted starting materials.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (typically < 1-2 °C). Impurities tend to depress and broaden the melting point range.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and can be used to quantify the level of impurities if an internal standard is used.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.[11]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Problem: My crude product is a persistent oil or a waxy solid, not a crystalline powder. What's wrong?
-
Plausible Cause 1: High Impurity Content. Significant amounts of unreacted starting materials or oily byproducts can inhibit crystallization, resulting in an oil or a low-melting, waxy solid. The presence of residual high-boiling solvents like DMF can also contribute to this issue.
-
Recommended Solution: Do not attempt direct recrystallization. First, perform a liquid-liquid acid-base extraction as detailed in Protocol 1. This is highly effective at removing non-acidic, oily impurities and residual starting phenol. After extraction and precipitation, the resulting solid should have a much higher purity, making it more amenable to crystallization.
Problem: My TLC plate shows multiple spots. How do I proceed?
-
Analysis: First, identify the spots. Run a TLC with lanes for your crude product, the 4-hydroxybenzoic acid starting material, and the butenyl halide (if it's UV active or stains).
-
Spot A (Lowest Rf): This is likely the highly polar unreacted 4-hydroxybenzoic acid.
-
Spot B (Intermediate Rf): This should be your desired product, this compound.
-
Spot C (Highest Rf): This could be a less polar byproduct, such as the C-alkylated isomer or residual butenyl halide.
-
-
Recommended Strategy:
-
If Spot A is the main impurity: An acid-base extraction should be sufficient. The starting phenol is also acidic but typically less so than the benzoic acid product, so careful pH control during extraction can sometimes offer separation, though precipitation is more reliable for removing the phenol. Recrystallization is also very effective.
-
If Spot C is the main impurity: Acid-base extraction is the ideal first step to remove these non-acidic components.
-
If all three spots are present in significant amounts: A sequential approach is best. Start with an acid-base extraction to remove the bulk of non-acidic impurities (Spot C). Then, recrystallize the resulting solid to remove the more polar starting material (Spot A). If separation is still not complete, flash column chromatography (Protocol 3) is the definitive solution.
-
Problem: My yield is very low after purification.
-
Plausible Cause 1 (Recrystallization): Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[8] Another cause is cooling the solution too quickly, which can trap impurities and lead to the need for further recrystallization steps, each incurring loss.
-
Recommended Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[5][9] Allow the flask to cool slowly to room temperature before moving it to an ice bath to maximize crystal formation.[8] To recover more product, you can concentrate the mother liquor and perform a second crystallization.
-
Plausible Cause 2 (Acid-Base Extraction): Incomplete extraction or precipitation. Ensure you perform multiple extractions with the aqueous base (e.g., 3x washes) to fully transfer the product to the aqueous layer. When re-acidifying, check the pH with litmus or pH paper to ensure it is sufficiently acidic (pH 1-2) to fully precipitate your product.[12]
-
Plausible Cause 3 (Column Chromatography): Co-elution of product with impurities. This happens if the chosen solvent system is not optimal. Run gradient TLC plates first to find a solvent system that gives good separation between your product and the impurities.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal as a first-pass purification to remove non-acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution slowly, as CO₂ evolution (foaming) will occur. Stopper the funnel and vent frequently. Shake the funnel, allow the layers to separate, and drain the lower aqueous layer into a large Erlenmeyer flask.
-
Repeat: Repeat the extraction with fresh NaHCO₃ solution two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the initial organic layer with water and add this aqueous wash to the combined extracts. This ensures maximum recovery. The organic layer now contains non-acidic impurities and can be set aside.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until gas evolution ceases and the solution is strongly acidic (pH 1-2, check with pH paper).[12] A white precipitate of the purified product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Allow the product to air dry on the filter paper, then transfer it to a watch glass to dry completely, preferably in a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
This protocol is best for removing small amounts of impurities from a solid product.
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.[5][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol to dissolve the solid at room temperature. Heat the solution gently on a hot plate.
-
Add Anti-Solvent: While heating and stirring, add hot water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Clarify: Add a few more drops of hot ethanol until the solution becomes clear again. At this point, you have a saturated solution at high temperature.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5][8]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent (same ethanol/water ratio), and dry as described in Protocol 1.
Protocol 3: Purification by Flash Column Chromatography
This is the most powerful method for separating complex mixtures.
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase. A mixture of hexanes and ethyl acetate is a common starting point. You are looking for a solvent ratio that gives your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading). Load the sample onto the top of the packed column.
-
Elution: Run the column by applying positive pressure, collecting fractions in test tubes.
-
Analysis: Monitor the elution process by spotting fractions onto TLC plates.
-
Combine & Evaporate: Combine the pure fractions (those containing only the spot corresponding to your product) in a round-bottom flask and remove the solvent using a rotary evaporator.
Part 4: Data & Visualization
Table 1: Comparative Overview of Purification Methods
| Method | Pros | Cons | Best For |
| Acid-Base Extraction | Fast, inexpensive, excellent for removing non-acidic impurities. | Only separates based on acidity; will not separate acidic impurities from the product. | First-pass purification of crude oil or solid contaminated with neutral byproducts. |
| Recrystallization | Highly effective for achieving high purity, scalable. | Can have lower yields; requires the product to be a solid; finding the right solvent can be trial-and-error. | Final purification step to obtain high-purity crystalline material. |
| Column Chromatography | Most powerful and versatile separation technique. | Slower, requires more solvent and materials, can be more technically challenging. | Complex mixtures, separation of isomers, or when other methods fail. |
Table 2: Representative TLC Data (Silica Gel, 7:3 Hexanes:Ethyl Acetate + 0.5% Acetic Acid)
| Compound | Representative Rf | Appearance under UV (254 nm) |
| 4-hydroxybenzoic acid (Start) | 0.15 | Dark spot |
| This compound (Product) | 0.40 | Dark spot |
| C-alkylated Isomer (Impurity) | 0.45 | Dark spot |
| 4-bromo-1-butene (Start) | 0.85 | Faintly visible or not UV active |
Note: Acetic acid is added to the eluent to improve the spot shape of carboxylic acids and prevent streaking.
Diagrams
Caption: Decision workflow for purifying this compound.
Caption: Structures of the target molecule and key impurities.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]
-
Yang, Q., Ni, L-F., & Faessler, P. (n.d.). The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing. [Link]
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from UMSL Chemistry. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
-
Lange, J. P., et al. (2021). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 25(6), 1362–1374. [Link]
-
University of Toronto. (n.d.). The Williamson Ether Synthesis. Retrieved from University of Toronto Chemistry. [Link]
- Google Patents. (2014). CN103588638A - Method for synthetizing 4-(benzene butoxy) benzoic acid.
- Google Patents. (2015).
-
Palaprat, G., et al. (2005). Dimer of this compound. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from UC Davis Chem 8A Lab Manual. [Link]
- Google Patents. (1992).
-
Cram. (n.d.). Benzoic Acid Recrystallization. Retrieved from Cram.com. [Link]
-
National Institutes of Health. (2018). Decarboxylative Hydroxylation of Benzoic Acids. PMC. [Link]
-
PubChemLite. (2025). This compound (C11H12O3). Retrieved from PubChemLite. [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from Amerigo Scientific. [Link]
-
CP Lab Safety. (n.d.). This compound, 98%+ Purity, C11H12O3, 25 grams. Retrieved from CP Lab Safety. [Link]
-
Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]
- Google Patents. (1978).
-
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. [Link]
- Google Patents. (1966).
-
Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]
-
NileRed. (2015). Benzoic Acid, Recrystallization, and Solubility vs pH. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from Organic Chemistry Portal. [Link]
Sources
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- 12. CN103588638A - Method for synthetizing 4-(benzene butoxy) benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Interpreting Complex NMR Spectra of 4-(3-Butenyloxy)benzoic Acid
Welcome to the technical support center for the analysis of 4-(3-Butenyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and need to interpret its complex Nuclear Magnetic Resonance (NMR) spectra. Here, we address common challenges and provide in-depth, field-proven insights to ensure accurate structural elucidation.
Frequently Asked Questions (FAQs)
Question 1: My 1H NMR spectrum for this compound is very complex, especially in the alkene region. How can I confidently assign the vinyl protons?
Answer:
The complexity in the vinylic region (typically ~5.0-6.1 ppm) of this compound arises from the intricate spin-spin coupling between the three protons on the double bond.[1][2] These protons are chemically non-equivalent and will split each other, leading to patterns more complex than simple doublets or triplets.
Here’s a systematic approach to deconstruct this region:
-
Identify the Signals: You should observe three distinct signals in the alkene region, corresponding to Hc, Hd, and He in the structure below.
-
Analyze the Splitting Patterns:
-
Hc (Internal Vinylic Proton): This proton is coupled to both the terminal vinylic protons (Hd and He) and the allylic protons (Hb). This will result in a complex multiplet, often described as a doublet of doublets of triplets (ddt).
-
Hd and He (Terminal Vinylic Protons): These two protons are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts.
-
One will be cis to the rest of the carbon chain (let's say Hd) and the other will be trans (He).
-
Each will appear as a doublet of doublets (dd) due to coupling with each other (geminal coupling) and with the internal vinylic proton (Hc) (cis or trans vicinal coupling).
-
-
-
Utilize Coupling Constants (J-values): The key to definitive assignment lies in the magnitude of the coupling constants.[3][4]
-
Jtrans (coupling between Hc and He) is typically the largest, in the range of 11-18 Hz.[4]
-
Jcis (coupling between Hc and Hd) is smaller, around 6-14 Hz.[4]
-
Jgeminal (coupling between Hd and He) is the smallest, usually 0-3 Hz.[4]
-
Jallylic (coupling between Hc and Hb) will also be small, typically around 4-10 Hz.
-
By carefully measuring the distances between the split peaks (in Hz), you can extract the J-values and match them to the expected coupling patterns to unambiguously assign each proton.
Question 2: The carboxylic acid proton peak is either very broad or completely absent in my 1H NMR spectrum. Is my sample degraded?
Answer:
This is a very common observation for carboxylic acids and usually does not indicate sample degradation.[5][6] The hydroxyl proton of a carboxylic acid is acidic and can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water, or with deuterated solvents like D2O or DMSO-d6.[7]
Causality and Troubleshooting:
-
Chemical Exchange: The rapid exchange broadens the signal significantly, sometimes to the point where it disappears into the baseline.[7] In solvents like CDCl3, the carboxylic acid proton typically appears as a broad singlet between 10-12 ppm.[8]
-
Presence of Water: If your sample or solvent is "wet" (contains water), the exchange rate increases, exacerbating the broadening. You might see a broad peak corresponding to the average chemical shift of the carboxylic acid proton and water.
-
Deuterium Exchange: If you are using a solvent with exchangeable deuterium (like D2O or methanol-d4), the carboxylic acid proton (-COOH) will be replaced by a deuterium atom (-COOD). Since deuterium is not observed in 1H NMR, the peak will disappear.[7] This can be used as a diagnostic tool: if a broad peak disappears upon adding a drop of D2O to your NMR tube, it confirms the presence of an exchangeable proton like a carboxylic acid.
-
Salt Formation: If the sample was worked up with a base or is contaminated with metal ions, it might exist as a carboxylate salt (-COO-Na+). In this case, there is no proton to observe.[5]
Troubleshooting Protocol:
-
Dry Your Sample and Solvent: Ensure your sample is thoroughly dried under vacuum. Use a fresh, sealed bottle of deuterated solvent or dry it over molecular sieves.
-
Use an Aprotic Solvent: Solvents like anhydrous DMSO-d6 or CDCl3 are less likely to cause rapid exchange compared to protic solvents.
-
D2O Shake: To confirm the identity of a broad, disappearing peak, acquire a spectrum, add a drop of D2O, shake the tube, and re-acquire the spectrum. Disappearance of the peak confirms it as an exchangeable proton.
-
Check 13C NMR: The carbonyl carbon of the carboxylic acid should be visible in the 13C NMR spectrum, typically in the range of 160-180 ppm, confirming the presence of the functional group.[6]
Question 3: The aromatic region of my 1H NMR spectrum shows two doublets, but they look distorted. What is causing this "roofing" effect?
Answer:
The two doublets in the aromatic region (typically ~7.0-8.1 ppm) correspond to the two sets of chemically non-equivalent aromatic protons (Ha and Ha' vs. Hb and Hb'). The distortion you are observing, where the inner peaks of the two doublets are taller and the outer peaks are shorter, is known as the "roofing" or "tenting" effect.
Scientific Rationale:
This phenomenon is a second-order effect that becomes more pronounced when the difference in chemical shift (Δν, in Hz) between the two coupled protons is not much larger than their coupling constant (J). In the case of this compound, the electron-withdrawing carboxylic acid group and the electron-donating butenyloxy group create a significant chemical shift difference between the protons ortho and meta to these groups. However, the difference is often not large enough to completely eliminate second-order effects.
The "roof" of the pattern points towards the proton it is coupled to. This can be a useful visual cue to confirm which signals are coupled to each other.
Experimental Workflow for Resolving Aromatic Signals:
Caption: Workflow for resolving aromatic NMR signals.
Key Insight: Using a higher-field NMR spectrometer (e.g., 500 MHz vs. 300 MHz) will increase the chemical shift dispersion (Δν in Hz), making the spectrum more first-order and reducing the roofing effect. If available, a 2D COSY (Correlation Spectroscopy) experiment will show a cross-peak between the two coupled aromatic doublets, providing unequivocal proof of their coupling relationship.
Question 4: How do I assign the signals for the butenyloxy chain in the 1H and 13C NMR spectra?
Answer:
The butenyloxy chain presents a straightforward but important set of signals to assign for complete structural verification.
1H NMR Signal Assignment:
| Protons | Approx. Chemical Shift (ppm) | Multiplicity | Coupling To |
| Ha (-O-CH2-) | ~4.1 | Triplet (t) | Hb |
| Hb (-CH2-) | ~2.5 | Quartet of Triplets (qt) | Ha, Hc |
| Hc (=CH-) | ~5.9-6.1 | Multiplet (ddt) | Hb, Hd, He |
| Hd/He (=CH2) | ~5.1-5.3 | Multiplet (dd) | Hc |
-
-O-CH2- (Ha): These protons are adjacent to an oxygen atom, so they are deshielded and appear downfield. They are split by the two adjacent Hb protons, resulting in a triplet.
-
-CH2- (Hb): These are allylic protons, coupled to both the Ha protons (vicinal coupling) and the Hc proton (allylic coupling). This results in a more complex pattern, often a quartet of triplets.
13C NMR Signal Assignment:
The 13C NMR spectrum provides complementary information. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be invaluable for distinguishing between CH, CH2, and CH3 groups.
| Carbon | Approx. Chemical Shift (ppm) | DEPT-135 Phase |
| C=O | ~170-172 | No Signal |
| Aromatic C-O | ~163 | No Signal |
| Aromatic C-COOH | ~125 | No Signal |
| Aromatic CH | ~114, 132 | Positive |
| =CH- | ~134 | Positive |
| =CH2 | ~118 | Positive |
| -O-CH2- | ~68 | Negative |
| -CH2- | ~34 | Negative |
Logical Relationship for Assignment:
Caption: Correlating NMR signals to the molecular structure.
By combining the information from 1H NMR (chemical shift, integration, and coupling) and 13C NMR (chemical shift and DEPT data), a complete and unambiguous assignment of all atoms in the this compound molecule can be achieved.
References
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum? Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
Organic Spectroscopy International. (2014). NMR...........ALKENES. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Reddit. (2023). Follow up on H-NMR interpretation question. Retrieved from [Link]
-
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
Sources
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- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR .........ALKENES [orgspectroscopyint.blogspot.com]
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Preventing dimerization of 4-(3-Butenyloxy)benzoic acid in solution
Welcome to the dedicated technical support guide for 4-(3-butenyloxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common experimental challenge of preventing its dimerization in solution. By understanding the underlying mechanisms, you can optimize your experimental conditions for consistent and reliable results.
Introduction: The Dimerization Challenge
This compound, like most carboxylic acids, has a strong tendency to self-associate in solution to form dimers.[1] This phenomenon is primarily driven by robust intermolecular hydrogen bonding between the carboxylic acid moieties of two separate molecules.[1][2] In non-polar environments, this dimerization can significantly alter the compound's effective molecular weight, solubility, and reactivity, leading to potential artifacts in experimental outcomes. This guide provides in-depth troubleshooting strategies and preventative measures to maintain the compound in its monomeric state.
Troubleshooting Guide: Preventing and Resolving Dimerization
This section provides direct answers and protocols to address dimerization issues during your experiments.
Question 1: I'm observing unexpected results in my non-polar solvent system. Could dimerization of this compound be the cause?
Answer: Yes, it is highly probable. Carboxylic acids readily form stable, hydrogen-bonded dimers in non-polar or low-polarity solvents like chloroform, carbon tetrachloride, or n-heptane.[3][4][5] This dimerization effectively halves the number of solute particles and can impact any measurement sensitive to molar concentration or molecular size.
The underlying cause is the formation of a thermodynamically stable eight-membered ring, where two molecules are held together by a pair of hydrogen bonds between the carbonyl oxygen of one molecule and the hydroxyl proton of the other.[1]
To confirm dimerization, we recommend spectroscopic analysis. Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. The monomer and dimer forms have distinct carbonyl (C=O) and hydroxyl (O-H) stretching frequencies.[6]
-
Dimer: Broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1710 cm⁻¹.[6]
-
Monomer: Sharper O-H stretch around 3500 cm⁻¹ and a C=O stretch shifted to a higher frequency (>1735 cm⁻¹).[6]
Question 2: What is the most effective way to prevent dimerization in solution?
Answer: The most effective strategies involve disrupting the intermolecular hydrogen bonds responsible for dimer formation. This can be achieved primarily through two methods: solvent selection and pH control.
-
Solvent Selection: The choice of solvent has a profound impact on the monomer-dimer equilibrium.[3][7] Polar, protic solvents are excellent at preventing dimerization because they act as competitive hydrogen bond donors and acceptors, solvating the individual acid molecules.
-
Recommended Solvents: Water, Methanol, Ethanol, DMSO, DMF.
-
Solvents to Avoid (if dimerization is a concern): Chloroform, Dichloromethane, Benzene, Toluene, Hexane.
The stability of the dimer form decreases significantly as solvent polarity increases.[3][8] For instance, dimerization is highly favored in chloroform but hindered in acetonitrile and aqueous solutions.[3][8]
-
-
pH Adjustment: Maintaining the pH of your aqueous or alcoholic solution above the pKa of the carboxylic acid will deprotonate it, forming the carboxylate anion (R-COO⁻). This anion lacks the hydroxyl proton necessary for hydrogen bond donation, thus completely preventing the classic dimer formation. The pKa of benzoic acid is approximately 4.2, and while the butenyloxy substituent will have a minor effect, adjusting the pH to 6 or higher is a robust strategy.
Question 3: How do I prepare a stock solution of this compound in its monomeric form?
Answer: To ensure your stock solution contains the monomeric species, follow this protocol.
Protocol: Preparation of a Monomeric Stock Solution
-
Solvent Choice: Select a polar, hydrogen-bond-accepting solvent. Dimethyl sulfoxide (DMSO) or methanol are excellent choices for creating a concentrated organic stock. For aqueous applications, a buffered solution is ideal.
-
For Organic Stocks (e.g., in DMSO):
-
Weigh the desired amount of this compound solid.
-
Add the appropriate volume of DMSO to achieve the target concentration.
-
Mix thoroughly using a vortex mixer until fully dissolved. The DMSO will effectively solvate the carboxylic acid group, minimizing dimerization.
-
-
For Aqueous Stocks (pH-Controlled):
-
Choose a suitable buffer with a pH > 6.0 (e.g., a phosphate buffer at pH 7.4).
-
Dissolve the this compound in the buffer. Gentle heating may be required to aid dissolution, but ensure the compound is stable at the temperature used.[9]
-
This method ensures the compound is in its deprotonated, carboxylate form, which cannot dimerize via hydrogen bonding.
-
The logical workflow for preventing dimerization is summarized in the diagram below.
Caption: Workflow for preventing dimerization.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of dimerization for this compound? A: The primary mechanism is the formation of a cyclic, centrosymmetric dimer through two strong intermolecular hydrogen bonds between the carboxylic acid groups of two molecules.[1][10] The butenyloxy tail is not directly involved in the dimerization but contributes to the overall hydrophobic character of the molecule.[11]
Q: Can temperature be used to control dimerization? A: Yes, temperature does affect the monomer-dimer equilibrium. Increasing the temperature generally favors the dissociation of the dimer into monomers. However, solvent choice and pH are far more effective and predictable control parameters. Relying solely on temperature can be complex, as its effect can also be solvent-dependent.[5]
Q: Will dimerization affect my chromatographic analysis? A: It can. In reversed-phase HPLC, for example, the mobile phase is often polar (e.g., methanol/water or acetonitrile/water mixtures), which should disrupt dimers. However, if you are using normal-phase chromatography with non-polar solvents, the compound may exist as a mixture of monomer and dimer, potentially leading to peak broadening or shouldering.
Q: How can I quantify the ratio of monomer to dimer in my sample? A: Spectroscopic methods are most effective.
-
FTIR Spectroscopy: By analyzing the integrated absorbances of the C=O stretching bands for the monomer and dimer, you can determine the equilibrium constant and the relative fractions of each species.[8]
-
NMR Spectroscopy: The chemical shift of the carboxylic acid proton is highly sensitive to its environment. In a non-polar solvent like CDCl₃, the dimeric proton will have a different chemical shift compared to the monomeric proton observed in a solvent like DMSO-d₆. Quantitative NMR (qNMR) can be used for precise measurement.[12]
Q: Besides dimerization, are other self-association states possible? A: While the cyclic dimer is the most stable and common form of self-association for carboxylic acids in non-polar solutions, other aggregates like open-chain dimers or higher-order oligomers can exist, particularly at high concentrations.[11][13] However, for most standard laboratory concentrations, the monomer-dimer equilibrium is the predominant concern.
Data Summary: Solvent Influence on Dimerization
| Solvent Type | Examples | Dimerization Tendency | Mechanism of Action |
| Non-Polar / Apolar | Hexane, Benzene, CCl₄, Chloroform | High | Solvent does not compete for hydrogen bonding, allowing acid-acid association.[4][7] |
| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | Low to Moderate | Solvent acts as a hydrogen bond acceptor, disrupting acid-acid H-bonds.[3][8] |
| Polar Protic | Water, Methanol, Ethanol | Very Low / Negligible | Solvent acts as both a hydrogen bond donor and acceptor, strongly solvating the monomer.[3][7] |
| Aqueous Buffer (pH > pKa) | Phosphate, TRIS (pH > 6) | Prevented | Carboxylic acid is deprotonated to carboxylate, which cannot form hydrogen-bonded dimers.[9][14] |
Visualizing the Dimerization Equilibrium
The schematic below illustrates the core chemical process and the key factors that influence the equilibrium state.
Caption: The monomer-dimer equilibrium of carboxylic acids.
References
-
Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Dimerization of Carboxylic Acids: Reliability of Theoretical Calculations and the Effect of Solvent. (n.d.). The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]
-
The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation approach. (2013). CrystEngComm (RSC Publishing). Retrieved from [Link]
-
Solvent effects on the monomers / H-bonded dimers equilibrium in carboxylic acids: (+)-S-ketopinic acid as a case of study. (n.d.). ResearchGate. Retrieved from [Link]
-
The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solva ... (2013). CrystEngComm (RSC Publishing). Retrieved from [Link]
-
Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy. (2008). PMC - NIH. Retrieved from [Link]
-
carboxylic acid dimers: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Dimer of this compound. (n.d.). ResearchGate. Retrieved from [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). Retrieved from [Link]
-
Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy †. (n.d.). ResearchGate. Retrieved from [Link]
-
The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. (n.d.). Retrieved from [Link]
-
What causes dimerization of carboxylic acid? (2023). Testbook. Retrieved from [Link]
-
EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
Dimerization of Carboxylic Acids in Solution up to High Pressures and Temperatures. 2. Benzoic Acid. (2014). ResearchGate. Retrieved from [Link]
-
21.3: Spectroscopy of Carboxylic Acids. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Benzoic acid exists as dimer in benzene due to what? (2018). Quora. Retrieved from [Link]
Sources
- 1. testbook.com [testbook.com]
- 2. quora.com [quora.com]
- 3. The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation approach - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ijsrp.org [ijsrp.org]
- 10. mdpi.com [mdpi.com]
- 11. Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. carboxylic acid dimers: Topics by Science.gov [science.gov]
- 13. The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solva ... - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40539G [pubs.rsc.org]
- 14. ijpsr.com [ijpsr.com]
Scaling up the synthesis of 4-(3-Butenyloxy)benzoic acid for pilot production
Welcome to the technical support center for the synthesis of 4-(3-butenyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot-scale production. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the critical parameters, anticipating challenges, and troubleshooting effectively to ensure a safe, efficient, and scalable process.
I. Foundational Principles: The Williamson Ether Synthesis at Scale
The synthesis of this compound is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In our case, the sodium or potassium salt of 4-hydroxybenzoic acid acts as the nucleophile, and 4-bromo-1-butene is the electrophile.
While straightforward in principle, scaling this reaction introduces complexities related to heat and mass transfer, reaction kinetics, and safety that must be meticulously managed.[3]
II. Troubleshooting Guide: From Benchtop Hiccups to Pilot Plant Headaches
This section addresses common issues encountered during the synthesis of this compound, with a focus on challenges that are amplified at the pilot scale.
Problem 1: Low or Inconsistent Product Yield
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Deprotonation of 4-Hydroxybenzoic Acid | Ensure the use of a slight excess of a strong base (e.g., potassium carbonate, sodium hydroxide). At pilot scale, ensure efficient mixing to prevent localized areas of low base concentration. | The phenoxide is the active nucleophile; incomplete formation will directly impact the reaction rate and yield.[4] |
| Side Reaction: Elimination of 4-Bromo-1-butene | Maintain a controlled reaction temperature, typically between 60-80°C. Avoid excessive heating, which can favor the E2 elimination pathway, especially with a strong base.[5] | Higher temperatures can promote the formation of butadiene as a byproduct, consuming the alkyl halide and reducing the yield of the desired ether. |
| Hydrolysis of 4-Bromo-1-butene | Use anhydrous solvents and ensure all reactants and equipment are thoroughly dried before use. | Water can react with the alkyl halide, leading to the formation of 4-buten-1-ol and reducing the efficiency of the etherification. |
| Inefficient Phase Transfer Catalysis (if applicable) | If using a phase transfer catalyst (PTC) like tetrabutylammonium bromide, ensure adequate agitation to facilitate the transfer of the phenoxide to the organic phase.[1] | The PTC is crucial for bringing the reactants together in a two-phase system. Poor mixing will limit its effectiveness. |
Problem 2: Product Contamination and Purification Challenges
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Presence of Unreacted 4-Hydroxybenzoic Acid | During workup, perform a basic wash (e.g., with sodium bicarbonate solution) to remove unreacted starting material.[6][7] | 4-Hydroxybenzoic acid is acidic and will be deprotonated by a mild base, making it soluble in the aqueous phase and allowing for its separation from the desired product. |
| Formation of Bis-ether Byproduct | Use a slight excess of 4-hydroxybenzoic acid relative to 4-bromo-1-butene to minimize the chance of the butenyloxy ether reacting further. | If the product phenoxide is deprotonated, it can act as a nucleophile and react with another molecule of 4-bromo-1-butene. |
| Solvent Entrapment in the Final Product | After crystallization, ensure the product is thoroughly dried under vacuum at a controlled temperature. | Residual solvent can affect the purity and physical properties of the final product. |
| Discoloration of the Final Product | Consider treating the crude product with activated carbon before the final crystallization step to remove colored impurities. | Minor side reactions or impurities in the starting materials can lead to discoloration. |
III. Frequently Asked Questions (FAQs) for Pilot-Scale Synthesis
Q1: What are the primary safety concerns when scaling up this synthesis?
A: The main safety hazards are:
-
Thermal Runaway: The Williamson ether synthesis is exothermic. At pilot scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3][8] A runaway reaction can lead to a rapid increase in temperature and pressure. A thorough Process Hazard Analysis (PHA) is essential before scaling up.[9][10]
-
Handling of 4-Bromo-1-butene: This reagent is flammable and an irritant.[11] Ensure proper grounding and bonding of equipment to prevent static discharge and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]
-
Use of Strong Bases: Solid sodium or potassium hydroxide are corrosive. Handle with care in a well-ventilated area.
Q2: How should I choose a solvent for pilot-scale production?
A: For the Williamson ether synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base, leaving the phenoxide nucleophile highly reactive.[1] When selecting a solvent for pilot-scale, consider the following:
-
Boiling Point: A solvent with a moderate boiling point allows for a good reaction temperature range without requiring high-pressure equipment.
-
Recovery and Recycling: Choose a solvent that can be efficiently recovered and recycled to improve the process economics and reduce waste.
-
Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent.
Q3: What are the critical process parameters to monitor during the reaction?
A: The following parameters should be closely monitored:
-
Temperature: As discussed, this is crucial for controlling the reaction rate and minimizing side reactions.
-
Addition Rate: The controlled addition of 4-bromo-1-butene to the phenoxide solution can help manage the exotherm.
-
Mixing: Efficient agitation is necessary to ensure homogeneity and good heat and mass transfer.
-
Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to monitor the consumption of starting materials and the formation of the product.
IV. Pilot-Scale Synthesis Protocol: this compound
This protocol is a general guideline and should be optimized based on your specific equipment and safety protocols. A thorough risk assessment should be conducted before implementation.[12]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 4-Hydroxybenzoic Acid | 138.12 | 10.0 | 72.4 | 1.05 |
| Potassium Carbonate (anhydrous, powdered) | 138.21 | 12.0 | 86.8 | 1.25 |
| 4-Bromo-1-butene | 135.00 | 9.3 | 68.9 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 L | - | - |
| Toluene | 92.14 | 50 L | - | - |
| Hydrochloric Acid (37%) | 36.46 | As needed | - | - |
| Sodium Bicarbonate | 84.01 | As needed | - | - |
Equipment:
-
150 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling mantle for the reactor.
-
Filtration unit (e.g., Nutsche filter).
-
Vacuum drying oven.
-
Appropriate PPE for all personnel.[13]
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Formation of the Phenoxide:
-
Charge the reactor with 100 L of DMF.
-
Add 10.0 kg (72.4 mol) of 4-hydroxybenzoic acid to the reactor with stirring.
-
Slowly add 12.0 kg (86.8 mol) of powdered potassium carbonate.
-
Heat the mixture to 60-70°C and stir for 1-2 hours to ensure complete formation of the potassium salt.
-
-
Etherification:
-
Slowly add 9.3 kg (68.9 mol) of 4-bromo-1-butene via the addition funnel over 1-2 hours, maintaining the internal temperature between 70-80°C. The addition is exothermic, so cooling may be required.
-
After the addition is complete, maintain the reaction mixture at 80°C for 4-6 hours, or until in-process analysis (e.g., HPLC) indicates the consumption of the limiting reagent.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a larger vessel containing 200 L of water and 50 L of toluene. Stir vigorously for 30 minutes.
-
Allow the layers to separate. The aqueous layer contains the product as its potassium salt.
-
Separate the aqueous layer and wash the organic layer with 50 L of water. Combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid until the pH is ~2. The product will precipitate as a white solid.
-
Filter the solid product using a Nutsche filter and wash the filter cake with cold water until the washings are neutral.
-
-
Purification (Recrystallization):
-
The crude product can be recrystallized from a suitable solvent system such as ethanol/water or toluene.[6][14]
-
Dissolve the crude product in the minimum amount of hot solvent, filter while hot to remove any insoluble impurities, and then allow to cool slowly to form crystals.
-
Filter the purified crystals and dry them in a vacuum oven at 50-60°C until a constant weight is achieved.
-
V. Visualization of the Synthesis Workflow
Caption: Workflow for the pilot-scale synthesis of this compound.
VI. References
-
QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success. Retrieved from [Link]
-
Gelest, Inc. (2015). 4-BROMO-1-BUTENE, 95% Safety Data Sheet. Retrieved from [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the purification of carboxylic acids. Retrieved from
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
The Safety Man. (2012). Managing Process Hazards in Lab-Scale Pilot Plant for Safe Operation. Retrieved from [Link]
-
Organic Chemistry Research. (2017). An Efficient Tandem Synthesis of Alkyl Aryl Ethers. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
University of the West Indies. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2019). Pilot-Scale Distillation Experiment - Safety. Retrieved from [Link]
-
Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. Retrieved from [Link]
-
Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]
-
Der Pharma Chemica. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3. Retrieved from [Link]
-
ResearchGate. (2025). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fauske.com [fauske.com]
- 9. qesacademy.com [qesacademy.com]
- 10. thescipub.com [thescipub.com]
- 11. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. youtube.com [youtube.com]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Characterization of Benzoic Acid Derivatives
Welcome to the Technical Support Center for the characterization of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and practical solutions to common challenges encountered during the synthesis, purification, and analysis of this important class of compounds. Benzoic acid and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and material science, making their accurate characterization paramount for successful research and development.[1][2][3]
This resource is structured to address specific issues in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying scientific principles.
Part 1: Troubleshooting Guides
This section provides step-by-step solutions to specific problems you may encounter during your experiments.
Purification & Synthesis Pitfalls
Question: I've synthesized a benzoic acid derivative, but after workup, my crude product is a sticky oil instead of the expected crystalline solid. What are the likely causes and how can I purify it?
Answer: This is a common issue that often points to the presence of impurities that disrupt the crystal lattice formation. The likely culprits are residual solvents, unreacted starting materials, or byproducts from side reactions.[4] A systematic approach is required for both diagnosis and purification.
Common Causes and Solutions:
-
Residual Solvents: Solvents like ethyl acetate or dichloromethane can be notoriously difficult to remove completely and can "oil out" your product.[5]
-
Solution: Co-evaporation with a solvent in which your compound is poorly soluble but the residual solvent is miscible (e.g., hexane or heptane) can be effective. Repeatedly dissolving the oil in a minimal amount of a volatile solvent like dichloromethane and then removing it under high vacuum can also help.[5]
-
-
Unreacted Starting Materials/Byproducts: Depending on your synthetic route, you may have neutral or basic impurities. For example, if you synthesized the benzoic acid via oxidation of a corresponding alcohol, you might have residual alcohol or aldehyde.[4]
-
Solution: Acid-Base Extraction. This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[4][6][7] The general protocol is as follows:
-
Dissolve the crude oil in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extract the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The benzoic acid derivative will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities remain in the organic layer.[4][7]
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1N HCl) to a pH at least 2-3 units below the pKa of your benzoic acid derivative.[6] This will re-protonate the carboxylate, causing the purified benzoic acid to precipitate out.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.[4]
-
-
-
Recrystallization Issues: If the compound still refuses to crystallize, it may be due to the presence of impurities with similar solubility profiles.
-
Solution: Attempt recrystallization from a different solvent system. A two-solvent system (one in which the compound is soluble and one in which it is poorly soluble) often yields better results. For solid acids, repeated crystallization from at least two different solvents is recommended.[6]
-
Question: My benzoic acid derivative consistently streaks on my silica gel TLC plate, making it difficult to assess purity and determine an appropriate solvent system for column chromatography. Why is this happening?
Answer: Streaking of carboxylic acids on silica gel is a classic problem caused by the acidic nature of both the analyte and the stationary phase.[4] The silica gel surface has acidic silanol groups (-Si-OH) that can interact strongly with the carboxylic acid group of your molecule, leading to a distribution of protonated and deprotonated forms on the plate, which manifests as tailing or streaking.[4]
Solutions:
-
Acidify the Mobile Phase: The most common and effective solution is to add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane).[4] This creates an acidic environment that suppresses the deprotonation of your benzoic acid derivative, ensuring it remains in a single, protonated state and moves up the plate as a more compact spot.[4]
-
Use a Different Stationary Phase: While less common for routine analysis, using a reversed-phase TLC plate (e.g., C18) can also mitigate this issue, as the separation mechanism is based on polarity in a different way.
Analytical Characterization Challenges
Question: I'm analyzing my benzoic acid derivative using reversed-phase HPLC (C18 column), and I'm observing a broad, tailing peak. How can I improve the peak shape?
Answer: Poor peak shape for acidic compounds like benzoic acid derivatives in reversed-phase HPLC is a frequent and frustrating issue.[8] The two primary causes are secondary interactions with the stationary phase and an inappropriate mobile phase pH.[8]
Troubleshooting Peak Tailing:
| Cause | Explanation | Solution |
| Secondary Silanol Interactions | Residual, un-capped silanol groups on the surface of the silica-based C18 column are acidic and can have strong secondary ionic interactions with the polar carboxyl group of your analyte, causing it to "stick" to the column and tail.[8] | Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.0 using an additive like formic acid or phosphoric acid. This protonates the silanol groups, minimizing these unwanted interactions.[8][9] |
| Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are specifically designed with fewer accessible silanol groups to reduce tailing for polar and ionizable compounds.[8] | ||
| Analyte Ionization | If the mobile phase pH is close to the pKa of your benzoic acid derivative (typically around 4.2), both the ionized (deprotonated) and non-ionized (protonated) forms of your compound will exist in equilibrium. The ionized form is more polar and will elute faster, while the non-ionized form is less polar and will be retained longer, leading to a broad, tailing peak.[8][10] | Control Mobile Phase pH: To ensure your analyte is in a single, non-ionized (and thus more retained and chromatographically well-behaved) form, the mobile phase pH should be at least 1.5 to 2 units below its pKa.[8] For a typical benzoic acid, a pH of 2.5 is ideal. |
Question: The aromatic region of my ¹H NMR spectrum for a substituted benzoic acid derivative is complex and the peaks are overlapping, making it impossible to assign the protons or determine coupling constants. What can I do?
Answer: Overlapping signals in the aromatic region are a common challenge, especially with complex substitution patterns. Several strategies can be employed to resolve these signals.
Solutions for Signal Overlap:
-
Change the NMR Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent. Running the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can often induce differential shifts in the overlapping protons, leading to better resolution.[5] Benzene-d₆ is particularly known for its anisotropic effects that can significantly alter the appearance of an aromatic spectrum compared to chloroform-d₃.
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from a 400 MHz to a 600 MHz spectrometer) will increase the dispersion of the signals, often resolving the overlap.
-
2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for deciphering complex spectra.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping you trace the connectivity within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, which can help in assigning proton signals if the carbon signals are resolved.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for assigning protons based on their correlation to the carboxylic acid carbonyl carbon.
-
Question: I see a broad singlet in my ¹H NMR spectrum that I suspect is the carboxylic acid proton, but I'm not sure. How can I confirm this?
Answer: The carboxylic acid proton signal is often broad and its chemical shift can vary significantly (typically δ 10-13 ppm) depending on concentration and solvent. The definitive way to confirm its identity is through a D₂O exchange experiment.[5]
D₂O Exchange Protocol:
-
Acquire the standard ¹H NMR spectrum of your sample.
-
Add a single drop of deuterium oxide (D₂O) to your NMR tube.
-
Shake the tube vigorously for a few minutes to facilitate the exchange of the acidic proton with deuterium.[5]
-
Re-acquire the ¹H NMR spectrum.
-
Result: The peak corresponding to the carboxylic acid proton (R-COOH + D₂O ⇌ R-COOD + HDO) will disappear or be significantly diminished in intensity.[5]
Question: I'm analyzing my benzoic acid derivative by ESI-MS in negative ion mode. I see the expected [M-H]⁻ peak, but I also see a prominent fragment corresponding to a loss of 44 Da. What is this?
Answer: The loss of 44 Da in the negative ion mode ESI-MS of a carboxylic acid is a classic and highly characteristic fragmentation pattern. This corresponds to the loss of carbon dioxide (CO₂) from the deprotonated molecular ion.[11][12]
Fragmentation Pathway (Negative Ion Mode):
[C₆H₅-COOH] → [C₆H₅-COO]⁻ + H⁺ (in the ESI source) [C₆H₅-COO]⁻ → [C₆H₅]⁻ + CO₂ (in the collision cell)
This decarboxylation is a very common and energetically favorable process for carboxylate anions.[11] Interestingly, under certain conditions in some mass spectrometers, this reaction can appear "reversible," where the decarboxylated fragment can capture a background CO₂ molecule in the vacuum system, regenerating the precursor ion.[12]
Question: What fragmentation pattern should I expect for my benzoic acid derivative in positive ion mode ESI-MS?
Answer: In positive ion mode, the molecule is typically protonated to form the [M+H]⁺ ion. The fragmentation cascade is different from the negative mode and often involves losses of water and carbon monoxide.[11][13]
Predicted Fragmentation Pathway (Positive Ion Mode):
-
[M+H]⁺: The protonated molecular ion is observed. For benzoic acid, this is at m/z 123.
-
Loss of Water ([M+H - H₂O]⁺): A common initial fragmentation for protonated carboxylic acids is the loss of a water molecule (18 Da).[11] For benzoic acid, this would lead to a fragment at m/z 105.
-
Loss of Carbon Monoxide ([M+H - H₂O - CO]⁺): Following the loss of water, a subsequent loss of carbon monoxide (28 Da) is characteristic, resulting in the phenyl cation.[11][13] For benzoic acid, this leads to a fragment at m/z 77.
The base peak (most abundant ion) in the EI mass spectrum of benzoic acid is often the m/z 105 ion, [C₆H₅C=O]⁺.[13]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for a solid benzoic acid derivative? A1: For solid benzoic acid derivatives, recrystallization is often the most effective and preferred method of purification.[4][6] It takes advantage of differences in solubility between the desired compound and impurities at different temperatures.[14] Water is a common solvent for simple benzoic acids due to their increased solubility at higher temperatures.[14] For less polar derivatives, organic solvents like ethanol, toluene, or mixtures such as toluene/petroleum ether are effective.[6]
Q2: Why is it critical to control the pH during HPLC analysis of benzoic acid derivatives? A2: The pH of the mobile phase is the most critical parameter because it controls the ionization state of the benzoic acid derivative.[10] In reversed-phase HPLC, you want the analyte to be in a single, stable, and preferably neutral (protonated) form. If the pH is near the pKa of the acid, a mixture of protonated and deprotonated forms exists, leading to poor peak shape and unreliable retention times.[8] By setting the pH at least 1.5-2 units below the pKa, you ensure the compound is fully protonated, leading to sharp, symmetrical peaks and reproducible results.[8]
Q3: My ¹H NMR shows unexpected chemical shifts for protons ortho to my ester group, which don't match prediction software. Is this common? A3: Yes, this can occur. It has been observed that the ¹H NMR chemical shifts of substituents ortho to a benzoic acid ester moiety can sometimes defy conventional prediction protocols.[15] This anomalous behavior can be due to complex electronic and steric interactions that are not perfectly modeled by simple additive prediction rules. In such cases, 2D NMR experiments (like COSY, HSQC, and HMBC) are invaluable for confirming the structure unambiguously.
Q4: When would I choose X-ray crystallography over NMR for structure determination of a novel benzoic acid derivative? A4: While NMR is excellent for determining the structure of molecules in solution, single-crystal X-ray diffraction provides the definitive solid-state structure. You would prioritize crystallography in several scenarios:
-
Unambiguous Stereochemistry: If your derivative has multiple stereocenters, especially quaternary centers with no attached protons for NOE analysis, X-ray crystallography can determine the relative and even absolute stereochemistry without ambiguity.[16]
-
Insoluble Compounds: If your compound is poorly soluble in all common deuterated solvents, obtaining high-quality NMR data can be impossible. If you can grow a crystal, X-ray diffraction is the superior method.[16]
-
Confirmation of Connectivity: In cases where NMR data is ambiguous or could support multiple possible isomers, a crystal structure provides undeniable proof of the atomic connectivity.[16] However, it's crucial to remember that obtaining diffraction-quality crystals can be a significant challenge in itself.
Part 3: Visualizations & Workflows
Workflow for Purifying a Crude Benzoic Acid Derivative
Caption: Logic diagram for troubleshooting poor peak shape in HPLC analysis.
References
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General procedures for the purification of Carboxylic acids - Chempedia. (n.d.). LookChem. Retrieved December 11, 2025, from [Link]
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Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved December 11, 2025, from [Link]
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How can I purify carboxylic acid? (2013). ResearchGate. Retrieved December 11, 2025, from [Link]
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Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved December 11, 2025, from [Link]
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Ionization Methods in Modern Mass Spectrometry. (n.d.). Pharma Focus Europe. Retrieved December 11, 2025, from [Link]
- Process for purification of carboxylic acids. (1941). Google Patents.
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Yuan, B., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8893. Retrieved December 11, 2025, from [Link]
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Mass Spectrometry Ionization: Key Techniques Explained. (2024). Technology Networks. Retrieved December 11, 2025, from [Link]
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Del Olmo, A., Calzada, J., & Nuñez, M. (2017). Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. Critical Reviews in Food Science and Nutrition, 57(14), 3084-3103. Retrieved December 11, 2025, from [Link]
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Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2023). Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved December 11, 2025, from [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Retrieved December 11, 2025, from [Link]
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mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. (2025). Doc Brown's Chemistry. Retrieved December 11, 2025, from [Link]
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Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved December 11, 2025, from [Link]
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Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace. Retrieved December 11, 2025, from [Link]
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Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. (2017). ResearchGate. Retrieved December 11, 2025, from [Link]
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Ionization Modes. (n.d.). University of Notre Dame, Mass Spectrometry & Proteomics Facility. Retrieved December 11, 2025, from [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved December 11, 2025, from [Link]
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Chemists warn not to blindly trust x-ray crystallography software. (2021). Chemistry World. Retrieved December 11, 2025, from [Link]
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A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (n.d.). YMER. Retrieved December 11, 2025, from [Link]
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Examples of common challenges encountered when using X-ray crystal structures. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). Expert Opinion on Drug Discovery, 7(5), 381-392. Retrieved December 11, 2025, from [Link]
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A review on x-ray crystallography and it's applications. (2024). The Pharma Innovation. Retrieved December 11, 2025, from [Link]
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A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). Heliyon, 9(7), e17789. Retrieved December 11, 2025, from [Link]
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Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. (2014). ResearchGate. Retrieved December 11, 2025, from [Link]
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Why is crystallography still used in some cases for small molecule structure determination? (2017). Chemistry Stack Exchange. Retrieved December 11, 2025, from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved December 11, 2025, from [Link]
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1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. (n.d.). Doc Brown's Chemistry. Retrieved December 11, 2025, from [Link]
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Purifying A Compound Of Benzoic Acid. (n.d.). Bartleby. Retrieved December 11, 2025, from [Link]
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Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. (2005). ResearchGate. Retrieved December 11, 2025, from [Link]
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Benzoic acid. (2004). Chromatography Forum. Retrieved December 11, 2025, from [Link]
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HPLC Troubleshooting Guide. (n.d.). Retrieved December 11, 2025, from [Link]
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Guide to Solving NMR Questions. (2012). The OChem Whisperer. Retrieved December 11, 2025, from [Link]
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Solving NMR spectra. (2019). Chemistry LibreTexts. Retrieved December 11, 2025, from [Link]
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Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. Retrieved December 11, 2025, from [Link]
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Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. Retrieved December 11, 2025, from [Link]
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Retrieved December 11, 2025, from [Link]
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NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps. Retrieved December 11, 2025, from [Link]
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Preparation of benzoic acid of high purity. (n.d.). Retrieved December 11, 2025, from [Link]
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Synthesis of Benzoic acid from Benzamide. (2021). YouTube. Retrieved December 11, 2025, from [Link]
-
NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. (2024). Journal of Chemical Education. Retrieved December 11, 2025, from [Link]
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Stability and degradation of 4-(3-Butenyloxy)benzoic acid under storage
Technical Support Center: 4-(3-Butenyloxy)benzoic Acid
Introduction
Welcome to the technical support guide for this compound (CAS No. 115595-27-2). This document is intended for researchers, chemists, and drug development professionals who utilize this versatile molecule, particularly in the synthesis of liquid crystalline elastomers.[1] Understanding the stability and degradation profile of this compound is critical for ensuring experimental reproducibility, maintaining material purity, and preventing unforeseen complications in downstream applications.
This guide provides a comprehensive overview in a practical question-and-answer format, addressing potential storage issues, degradation pathways, and troubleshooting strategies. It is structured to provide immediate answers to common questions while also offering in-depth protocols and mechanistic explanations for more complex challenges.
Part 1: Frequently Asked Questions (FAQs) on Stability & Storage
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. Based on its chemical structure, which includes a terminal alkene, an aryl ether, and a carboxylic acid, the following conditions are recommended to maximize shelf life.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C.[1] | Reduces the rate of potential degradation reactions, including autoxidation and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen). | The terminal double bond is susceptible to oxidation by atmospheric oxygen. An inert atmosphere minimizes this risk. |
| Light | Amber vial or dark location. | Protects against photo-initiated degradation, such as free-radical polymerization of the butenyl group. |
| Container | Tightly sealed, corrosion-resistant glass container. | Prevents moisture ingress which could facilitate hydrolysis and ensures no reaction with the container material.[2] |
| Purity | Use high-purity grade (>98%).[1][3] | Impurities, especially trace metals, can catalyze degradation reactions. |
Q2: What are the primary functional groups that are susceptible to degradation?
A2: The molecule has three key areas of potential reactivity that can lead to degradation under suboptimal conditions:
-
The Terminal Alkene (C=C double bond): This is the most reactive site, prone to oxidation, polymerization, and other addition reactions.[4][5]
-
The Aryl Ether Linkage (Ar-O-R): While generally stable, this bond can be cleaved under harsh acidic conditions.[6]
-
The Carboxylic Acid Group (-COOH): This group is relatively stable but can undergo decarboxylation at very high temperatures.[7][8] It also influences the compound's physical properties through hydrogen bonding to form dimers.[9]
Q3: I've noticed a change in the physical appearance of my solid sample (e.g., discoloration, clumping). What could be the cause?
A3: A change in appearance from a white or off-white powder to a yellowish or brownish solid often indicates oxidative degradation.[1] Clumping or the formation of a viscous, insoluble residue can be a sign of polymerization at the butenyl group. Both are typically initiated by prolonged exposure to air, light, or elevated temperatures.
Q4: Can I store this compound in a solution?
A4: Storing in solution is generally not recommended for long-term stability. If required for experimental workflows, prepare solutions fresh. If short-term storage is necessary, use a dry, aprotic solvent like anhydrous THF or DMSO and store under an inert atmosphere at 2-8°C. Avoid chlorinated solvents or those containing peroxides. Methanol is a suitable solvent for analysis but may not be ideal for long-term storage due to the potential for esterification.[10]
Part 2: Troubleshooting Guide to Degradation
This section provides a deeper dive into identifying and mitigating specific degradation pathways.
Issue 1: Loss of Purity Over Time, Appearance of New Peaks in HPLC Analysis
-
Suspected Cause: Oxidative Cleavage of the Alkene.
-
Mechanistic Insight: The terminal double bond can react with atmospheric oxygen, especially when catalyzed by light or trace metals, to form various oxidation products. The most common pathway involves oxidative cleavage, which breaks the C=C bond.[5][11] This can result in the formation of 4-hydroxybenzoic acid and other smaller, more polar fragments.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to identify the molecular weights of the new peaks. A peak corresponding to 4-hydroxybenzoic acid (MW: 138.12 g/mol ) is a strong indicator of oxidative cleavage.
-
Review Storage: Ensure the compound is stored under an inert atmosphere (N₂ or Ar) and protected from light. Purge the container with inert gas before sealing.
-
Solvent Purity: If using solvents, ensure they are peroxide-free. Peroxides can initiate radical reactions that accelerate oxidation.
-
Issue 2: Sample Becomes Gummy, Insoluble, or Shows Broadening in NMR/HPLC Peaks
-
Suspected Cause: Polymerization of the Butenyl Group.
-
Mechanistic Insight: Terminal alkenes are monomers that can undergo free-radical polymerization.[4][5] This process, often initiated by light, heat, or radical impurities, links molecules together to form oligomers or polymers. This results in a higher molecular weight mixture that is often gummy or insoluble and gives very broad signals in analytical instruments.
-
Troubleshooting Steps:
-
Solubility Test: Attempt to dissolve a small amount of the sample in a good solvent like DMSO or methanol. Partial or complete insolubility points towards polymerization.
-
Inhibitor Check: For long-term storage where polymerization is a major concern, consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) at a very low concentration (e.g., <0.1%), if compatible with your application.
-
Strict Temperature Control: Store the material strictly at the recommended 2-8°C. Avoid repeated freeze-thaw cycles.
-
Issue 3: Formation of Phenolic Impurities, Especially in Acidic Reaction Media
-
Suspected Cause: Acid-Catalyzed Hydrolysis of the Ether Bond.
-
Mechanistic Insight: While aryl ethers are relatively robust, the C-O bond can be cleaved by strong acids, particularly at elevated temperatures.[6] The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack. In the case of this molecule, this would yield 4-hydroxybenzoic acid and 3-buten-1-ol.
-
Troubleshooting Steps:
-
pH Control: When using this compound in reactions, avoid strongly acidic conditions (pH < 2) combined with high heat if the ether linkage needs to be preserved.
-
Reaction Monitoring: If acidic conditions are unavoidable, monitor the reaction closely by HPLC for the appearance of 4-hydroxybenzoic acid.
-
Alternative Catalysts: Explore non-acidic catalysts or protecting group strategies if ether cleavage is a persistent issue in your synthesis.
-
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes for this compound based on different environmental stressors.
Caption: Workflow for a forced degradation stability study.
Recommended HPLC Method for Purity and Stability Analysis
This reversed-phase HPLC method provides a robust starting point for separating this compound from its potential polar degradants, such as 4-hydroxybenzoic acid. [10][12]
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm). [12] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or Formic Acid). |
| Mobile Phase B | Acetonitrile. |
| Gradient | Start at 40% B, increase to 95% B over 15 min, hold for 2 min, return to 40% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min. [12] |
| Column Temperature | 30 °C. [12] |
| Injection Volume | 10 µL. [12] |
| Detection | UV-Vis or Diode Array Detector (DAD) at 254 nm. |
Rationale for Method Choices:
-
C18 Column: Provides good retention for the relatively nonpolar parent compound while allowing polar degradants to elute earlier.
-
Acidified Mobile Phase: The addition of acid (e.g., phosphoric acid) to a pH of ~2.5-3.0 ensures that the carboxylic acid group is fully protonated (-COOH), leading to sharper, more reproducible peaks. [12]* Gradient Elution: A gradient is necessary to effectively separate the parent compound from both early-eluting polar degradants and potential late-eluting nonpolar impurities or oligomers.
-
DAD Detection: A Diode Array Detector is highly recommended as it allows for peak purity analysis and can help in the preliminary identification of degradants by comparing their UV spectra. [10]
References
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Validation & Comparative
A Comparative Guide to the Mesomorphic Properties of n-Alkoxybenzoic Acids
For researchers, materials scientists, and professionals in drug development, understanding the nuanced phase behavior of liquid crystals is paramount for designing advanced materials and delivery systems. The 4-n-alkoxybenzoic acid (nOBA) homologous series represents a foundational class of thermotropic liquid crystals, offering a clear and tunable relationship between molecular structure and mesomorphic properties. This guide provides an in-depth comparison of these properties, grounded in experimental data and established characterization protocols, to elucidate the principles governing their self-assembly.
The Molecular Basis of Mesomorphism in Alkoxybenzoic Acids
The capacity of 4-n-alkoxybenzoic acids to form liquid crystal (LC) phases is rooted in their distinct molecular architecture. Each molecule consists of three key components: a rigid aromatic core (benzoic acid), a flexible alkyl tail (alkoxy group), and a carboxylic acid head group capable of strong intermolecular interactions.
The defining characteristic of this series is the formation of stable hydrogen-bonded dimers.[1][2] Two carboxylic acid groups associate via a pair of O-H···O hydrogen bonds, creating a more elongated and rigid supramolecular unit. This dimerization effectively doubles the molecular length and enhances the anisotropy, which is a prerequisite for the formation of ordered, yet fluid, mesophases.[1][2]
The length of the flexible alkoxy chain (-(CH₂)n-₁CH₃) plays a critical role in modulating the van der Waals interactions between these dimers, directly influencing the type and thermal stability of the resulting mesophase.[3][4]
Caption: Dimerization of 4-alkoxybenzoic acid via hydrogen bonds.
Experimental Characterization of Mesophases
To reliably compare the mesomorphic properties of the nOBA series, two primary analytical techniques are employed in concert: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[5][6] This combination provides both quantitative thermodynamic data and qualitative visual confirmation of the mesophase identities.
Caption: Workflow for characterizing liquid crystal properties.
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures (T) and their associated enthalpy changes (ΔH).[7]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the alkoxybenzoic acid sample into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent sublimation during heating. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable thermal atmosphere.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its highest expected transition (the clearing point) to erase any prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This scan is crucial for observing monotropic transitions (phases that appear only on cooling).
-
Second Heating Scan: Heat the sample again at the same rate. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: Identify the peaks in the DSC thermogram. The peak onset or peak maximum temperature corresponds to the phase transition temperature. The area under the peak is integrated to determine the enthalpy of the transition.
Protocol: Polarized Optical Microscopy (POM)
POM is an essential technique for visually identifying different liquid crystal phases based on their unique optical textures, which arise from their birefringent (anisotropic) nature.[1]
Methodology:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide.
-
Cell Assembly: Gently place a coverslip over the sample. Heat the slide on a hot stage to the isotropic liquid phase to allow the sample to spread into a thin, uniform film.
-
Microscope Setup: Place the slide on the hot stage of a polarizing microscope. Ensure the polarizer and analyzer are in a crossed position (90° to each other).
-
Thermal Observation:
-
Slowly cool the sample from the isotropic phase (which appears dark) at a controlled rate (e.g., 1-5 °C/min).
-
Carefully observe the formation and evolution of textures as the sample passes through different mesophases.
-
Capture images of the characteristic textures at various temperatures.
-
-
Texture Identification:
-
Nematic (N) Phase: Identified by its fluid, mobile nature and characteristic "schlieren" or "threaded" textures. These textures feature dark brushes or threads that correspond to topological defects (disclinations) in the director field.[8]
-
Smectic (Sm) Phases: Generally more viscous than the nematic phase. A common texture is the "focal conic fan" texture, which consists of leaf-like or fan-like domains.[9][10]
-
Comparative Analysis of the nOBA Homologous Series
The mesomorphic behavior of the 4-n-alkoxybenzoic acid series shows clear, predictable trends as the length of the alkoxy chain (n) increases. Shorter chains tend to favor the less-ordered nematic phase, while longer chains promote the formation of more ordered smectic phases due to increased intermolecular van der Waals forces.[3]
| n (Chain Length) | Compound Name | Crystal → Mesophase T (°C) | Mesophase → Isotropic T (°C) | Mesophase Type(s) |
| 1 | Methoxybenzoic Acid | 186 | - | Non-mesomorphic |
| 2 | Ethoxybenzoic Acid | 198 | - | Non-mesomorphic |
| 3 | Propoxybenzoic Acid | 148 | 155 | Nematic (N) |
| 4 | Butoxybenzoic Acid | 147 | 161 | Nematic (N) |
| 5 | Pentyloxybenzoic Acid | 125 | 151 | Nematic (N) |
| 6 | Hexyloxybenzoic Acid | 106 | 154 | Nematic (N) |
| 7 | Heptyloxybenzoic Acid | 98 | 147 | Smectic C (SmC), N |
| 8 | Octyloxybenzoic Acid | 101 | 147 | Smectic C (SmC), N |
| 9 | Nonyloxybenzoic Acid | 96 | 144 | Smectic C (SmC), N |
| 10 | Decyloxybenzoic Acid | 95 | 143 | Smectic C (SmC), N |
| 11 | Undecyloxybenzoic Acid | 93 | 141 | Smectic C (SmC), N |
| 12 | Dodecyloxybenzoic Acid | 97 | 139 | Smectic C (SmC), N |
Note: Transition temperatures are approximate and can vary slightly based on purity and experimental conditions. Data compiled from multiple sources.
Discussion: Structure-Property Relationships
Emergence of Smectic Phases
As seen in the data table, a distinct shift in mesomorphic behavior occurs at a chain length of n=7. For n=3 to 6, only the nematic phase is observed.[3] For n≥7, a smectic C phase appears at a lower temperature before the transition to the nematic phase. This is because longer, more flexible alkyl chains promote intermolecular interactions that favor the formation of layered (smectic) structures. The molecules begin to pack into layers, with the rigid cores aligned and the alkyl chains partially interdigitated.
The Odd-Even Effect
A subtle but significant trend observed in many homologous series of liquid crystals is the "odd-even effect."[7][11] This refers to the alternation of transition temperatures, particularly the nematic-to-isotropic (clearing) point, as the number of carbon atoms in the alkyl chain switches between odd and even.
The effect is attributed to the conformation of the alkyl chain.[12]
-
Even Chains: When 'n' is even, the terminal C-C bond of the alkyl chain is oriented, on average, parallel to the long axis of the rigid molecular core. This leads to a more linear overall shape, enhancing molecular packing and increasing the thermal stability of the mesophase.
-
Odd Chains: When 'n' is odd, the terminal C-C bond is tilted with respect to the molecular axis. This "kink" slightly disrupts the parallel alignment of the molecules, reducing the overall anisotropy and lowering the clearing temperature compared to the adjacent even-numbered homologues.
This leads to a characteristic zigzag pattern when the nematic-isotropic transition temperature is plotted against the chain length.
Caption: Relationship between chain length and mesophase stability.
Conclusion
The 4-n-alkoxybenzoic acid series provides a classic illustration of fundamental structure-property relationships in thermotropic liquid crystals. The interplay between strong hydrogen-bonding, the rigid aromatic core, and the flexible alkoxy tail dictates the self-assembly into nematic and smectic mesophases. The length of the alkyl chain acts as a precise tuning parameter, predictably influencing the type of mesophase formed and its thermal stability, as clearly demonstrated by the emergence of smectic phases and the characteristic odd-even effect. The experimental protocols detailed herein provide a robust framework for the characterization of these and other liquid crystalline materials, enabling further innovation in materials science and drug delivery applications.
References
- BenchChem. (2025). Determining Liquid Crystal Phase Transitions Using Differential Scanning Calorimetry (DSC)
- BenchChem. (2025). Application Notes and Protocols for Polarized Optical Microscopy (POM) in Liquid Crystal Texture Analysis. BenchChem.
- Al-Janabi, Y. H., & Kadhim, A. A. (2010). Probing the Texture of the Calamitic Liquid Crystalline Dimer of 4-(4-Pentenyloxy)benzoic Acid. International Journal of Molecular Sciences, 11(1), 239-253.
- Krygier, M., & Galewski, Z. (2020). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Crystals, 10(8), 665.
-
NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]
- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.
- Martinez-Felipe, A., et al. (2016). New insights into the role of hydrogen bonding on the liquid crystal behaviour of 4-alkoxybenzoic acids: a detailed IR spectroscopy study. Liquid Crystals, 43(12), 1740-1752.
- Hird, M. (2021). Odd-even effects in liquid crystals. Liquid Crystals, 48(14), 2045-2069.
- Juríková, A., et al. (2015). DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. Molecular Crystals and Liquid Crystals, 612(1), 187-194.
- Sastry, S. S., et al. (2017). Determination of Phase Transitions of p,n-Alkyloxy Benzoic Acid Mesogens Using Legendre Moments and Image Analysis. International Journal of Engineering Research and Technology, 6(5).
-
Kent State University. (n.d.). Textures of Liquid Crystals. Retrieved from [Link]
- Boller, A., et al. (1974). Stable, Low Melting Nematogens of Positive Dielectric Anisotropy for Display Devices. Proceedings of the IEEE, 62(8), 1147-1148.
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A Researcher's Guide to Differentiating Benzoic Acid Isomers: A Comparative Spectral Analysis
In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise identification of molecular structure is not merely a procedural step but the bedrock of innovation and safety. Benzoic acid and its substituted isomers are foundational scaffolds in countless applications. While they share the same molecular formula, the positional difference of a single functional group—ortho, meta, or para—drastically alters their chemical and physical properties. Consequently, the ability to unambiguously differentiate these isomers is a critical skill for any research scientist.
This guide provides an in-depth comparative analysis of the spectral data for the three positional isomers of hydroxybenzoic acid: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. Moving beyond a simple data repository, we will explore the causal relationships between molecular structure and spectral output, empowering you to interpret your own data with confidence. The methodologies discussed—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—are the cornerstones of modern analytical chemistry.
The Spectroscopic Triad: A Multi-Faceted Approach to Isomer Identification
No single analytical technique provides a complete structural picture. True analytical rigor comes from the synergistic use of multiple spectroscopic methods. Each technique probes a different aspect of the molecule's constitution, and together, they provide a self-validating system for structural elucidation.
-
Infrared (IR) Spectroscopy reveals the molecule's functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.
-
Mass Spectrometry (MS) determines the molecular weight of a compound and provides clues to its structure through the analysis of its fragmentation patterns.
The following sections will dissect the unique spectral signature of each hydroxybenzoic acid isomer, supported by experimental protocols and data.
Infrared (IR) Spectroscopy: Unmasking Functional Groups and Hydrogen Bonding
Infrared spectroscopy is exceptionally sensitive to the electronic and steric environment of functional groups, particularly the hydroxyl (-OH) and carbonyl (C=O) groups of hydroxybenzoic acids. The key differentiator among the isomers lies in their capacity for intra- versus intermolecular hydrogen bonding.
Experimental Protocol: KBr Pellet Method for Solid Samples
The potassium bromide (KBr) pellet method is a standard technique for acquiring the IR spectrum of a solid sample.[1][2][3][4][5]
-
Preparation: Gently grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of spectroscopic grade, dry KBr powder.
-
Mixing: Mix the sample and KBr gently but thoroughly to ensure the sample is uniformly dispersed within the KBr matrix.[2] Work quickly to minimize the absorption of atmospheric moisture, which can cause a broad O-H peak around 3400 cm⁻¹.[1][5]
-
Pellet Formation: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Gradually apply pressure (typically 8-10 metric tons) to the die.[2][3] It is often beneficial to apply a vacuum to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.[4]
-
Analysis: Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Comparative IR Data Analysis
The position of the hydroxyl group relative to the carboxylic acid group dictates the type of hydrogen bonding possible, which profoundly influences the vibrational frequencies of both the O-H and C=O bonds.
| Functional Group | 2-Hydroxybenzoic Acid (cm⁻¹) | 3-Hydroxybenzoic Acid (cm⁻¹) | 4-Hydroxybenzoic Acid (cm⁻¹) | Causality of Spectral Shift |
| Phenolic O-H Stretch | ~3230 (broad) | ~3380 (sharper) | ~3370 (sharper) | The ortho isomer's O-H is involved in strong intramolecular H-bonding with the adjacent carbonyl oxygen, significantly broadening and lowering its stretching frequency. The meta and para isomers primarily form intermolecular H-bonds, resulting in higher frequency, sharper peaks. |
| Carboxylic Acid O-H Stretch | Broad, underlies phenolic O-H | ~3080 (broad) | ~3080 (broad) | In all isomers, the carboxylic acid groups form intermolecular hydrogen-bonded dimers, resulting in a very broad absorption band in the 3300-2500 cm⁻¹ region. |
| Carbonyl C=O Stretch | ~1655 | ~1690 | ~1680 | The intramolecular H-bond in the ortho isomer weakens the C=O double bond by pulling electron density away, lowering its stretching frequency (a red shift). The meta and para isomers lack this interaction, thus their C=O frequencies are higher. |
| Aromatic C=C Stretch | ~1610, ~1485 | ~1590, ~1460 | ~1600, ~1590 | These peaks confirm the presence of the aromatic ring in all isomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Aromatic Environment
NMR spectroscopy provides the most detailed structural information, revealing the precise arrangement of atoms. By analyzing the chemical shifts (δ) and splitting patterns of the aromatic protons (¹H NMR) and carbons (¹³C NMR), we can definitively distinguish the isomers.
Experimental Protocol: Sample Preparation for NMR
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for hydroxybenzoic acids as it dissolves the compounds well and its residual solvent peak does not interfere with key signals.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the hydroxybenzoic acid isomer and dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Analysis: Cap the NMR tube, ensure the solution is homogeneous, and insert it into the NMR spectrometer. Acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.
Comparative ¹H NMR Data Analysis (Aromatic Region)
The electronic nature of the -OH and -COOH groups governs the chemical shifts of the aromatic protons. The -OH group is a strong electron-donating group (activating), shielding nearby protons (shifting them upfield to lower ppm). The -COOH group is an electron-withdrawing group (deactivating), deshielding nearby protons (shifting them downfield to higher ppm).
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm in DMSO-d₆) | Key Differentiating Features |
| 2-Hydroxybenzoic Acid | ~6.9 (d), ~7.0 (t), ~7.5 (t), ~7.8 (d) | Four distinct signals in the aromatic region, each integrating to 1H, indicating a less symmetric substitution pattern. |
| 3-Hydroxybenzoic Acid | ~7.1 (dd), ~7.3 (t), ~7.4 (m), ~7.45 (m) | Four distinct signals, often with more complex splitting patterns due to the meta coupling relationships. |
| 4-Hydroxybenzoic Acid | ~6.8 (d, 2H), ~7.8 (d, 2H) | Highly symmetric, showing only two signals in the aromatic region, each integrating to 2H. This "AA'BB'" system is a definitive marker for para-substitution.[6] |
Comparative ¹³C NMR Data Analysis
The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra, providing complementary evidence. The high symmetry of the para isomer is again a key identifying feature.
| Isomer | Aromatic Carbon Chemical Shifts (δ, ppm in DMSO-d₆) | Key Differentiating Features |
| 2-Hydroxybenzoic Acid | ~117, 119, 121, 131, 136, 161 | Six distinct aromatic carbon signals are expected due to the lack of symmetry. |
| 3-Hydroxybenzoic Acid | ~118, 120, 122, 131, 132, 158 | Six distinct aromatic carbon signals are expected. |
| 4-Hydroxybenzoic Acid | ~115, 122, 132, 162 | Due to symmetry, only four distinct aromatic carbon signals are observed.[6][7] The two carbons ortho to the -OH are equivalent, as are the two carbons meta to the -OH. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the analyte, confirming the molecular formula C₇H₆O₃ (MW ≈ 138 g/mol ).[6] Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways.[8][9][10] The resulting fragmentation pattern serves as a molecular fingerprint.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9][11] This ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The excess energy from ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.
-
Analysis: The positively charged ions (the molecular ion and the fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Comparative MS Fragmentation Analysis
All three isomers will show a molecular ion peak (M⁺•) at m/z = 138. The differentiation arises from the relative abundances of the fragment ions, influenced by the stability of the ions and neutral losses.
| m/z Value | Fragment Identity | 2-Hydroxybenzoic Acid | 3-Hydroxybenzoic Acid | 4-Hydroxybenzoic Acid | Mechanistic Rationale |
| 138 | [M]⁺• | Present | Present | Present | The molecular ion, confirming the molecular weight.[12] |
| 120 | [M - H₂O]⁺• | Very Intense | Less Intense | Less Intense | This is a key differentiator. The ortho isomer readily loses water via a cyclization reaction involving the adjacent -OH and -COOH groups (the "ortho effect"). This pathway is not available to the meta and para isomers, making this fragment much less abundant for them. |
| 92 | [M - H₂O - CO]⁺• or [M - COOH - H]⁺• | Intense | Present | Present | Subsequent loss of carbon monoxide (CO) from the m/z 120 fragment, or loss of the carboxyl radical followed by H. |
| 65 | [C₅H₅]⁺ | Present | Present | Present | A common fragment corresponding to the cyclopentadienyl cation, resulting from the breakdown of the aromatic ring. |
Integrated Workflow for Isomer Identification
The power of this multi-technique approach lies in its logical progression. A scientist presented with an unknown hydroxybenzoic acid sample can follow a systematic workflow to achieve unambiguous identification.
Caption: Logical workflow for identifying an unknown hydroxybenzoic acid isomer.
Conclusion
The differentiation of benzoic acid isomers is a classic analytical challenge that perfectly illustrates the principles of modern spectroscopy. By understanding how the subtle shift in a substituent's position creates cascading effects on hydrogen bonding, electronic distribution, and fragmentation stability, researchers can move from simple data collection to insightful structural interpretation. The synergistic use of IR, NMR, and Mass Spectrometry provides a robust, self-validating framework for confirming the identity and purity of these vital chemical building blocks, ensuring the integrity and success of research and development endeavors.
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A Researcher's Guide to Liquid Crystal Behavior: Correlating Alkoxybenzoic Acid Chain Length with Mesophase Transitions
In the realm of materials science and drug delivery, the predictable self-assembly of molecules is paramount. Thermotropic liquid crystals, particularly the homologous series of p-n-alkoxybenzoic acids, serve as a foundational system for understanding how subtle changes in molecular architecture dictate macroscopic properties. These rod-like molecules, through hydrogen bonding, form dimers that exhibit a rich variety of liquid crystalline phases (mesophases) at temperatures between their crystalline and isotropic liquid states.[1][2][3] The length of the terminal alkoxy chain is a critical determinant of the specific mesophases that form and the temperatures at which these transitions occur.[4][5]
This guide provides an in-depth comparison of the mesomorphic behavior of p-n-alkoxybenzoic acids as a function of their alkyl chain length. We will delve into the causal relationships between molecular structure and phase transitions, provide detailed experimental protocols for their characterization, and present a comprehensive analysis of the resulting data. This information is crucial for researchers designing novel liquid crystal materials for applications ranging from advanced displays to sophisticated drug delivery vehicles.
The Decisive Role of the Alkyl Chain
The defining characteristic of the p-n-alkoxybenzoic acid series is the systematic elongation of the terminal alkoxy chain (–O(CH₂)ₙ₋₁CH₃). This progressive addition of methylene units significantly influences the intermolecular forces and spatial packing of the molecules, thereby governing the type and stability of the observed mesophases.
Generally, shorter alkyl chains favor the formation of the nematic (N) phase, a state characterized by long-range orientational order but no positional order.[6] As the alkyl chain lengthens, the increased van der Waals forces between the chains promote a higher degree of ordering, leading to the emergence of smectic (S) phases, which possess both orientational and some degree of positional order, with molecules arranged in layers.[4] Specifically, the smectic C (SmC) phase, a tilted variant of the smectic A phase, often appears in the higher homologues of this series.[5]
A fascinating and predictable phenomenon observed in this homologous series is the odd-even effect . As the number of carbon atoms in the alkyl chain alternates between odd and even, the nematic-to-isotropic (N-I) transition temperatures tend to oscillate.[7][8][9] This is attributed to the different orientations of the terminal methyl group relative to the rigid molecular core, which affects the overall molecular anisotropy.[9]
Experimental Characterization of Mesophase Behavior
To empirically correlate alkyl chain length with mesophase behavior, a systematic approach involving synthesis and characterization is essential. The following sections detail the necessary experimental protocols.
The synthesis of p-n-alkoxybenzoic acids is typically achieved through a Williamson ether synthesis, a reliable and high-yielding method.[10]
Protocol:
-
Deprotonation: Dissolve p-hydroxybenzoic acid in a suitable solvent such as methanol. Add a base, like potassium hydroxide (KOH), to deprotonate the phenolic hydroxyl group, forming the potassium phenoxide salt.
-
Nucleophilic Substitution: Introduce the corresponding alkyl halide (e.g., 1-bromoalkane) to the reaction mixture. The phenoxide ion will act as a nucleophile, displacing the halide and forming the ether linkage. This reaction is often refluxed for several hours to ensure completion.[7]
-
Saponification: To hydrolyze any ester that may have formed, add an aqueous solution of KOH and continue to reflux.
-
Acidification and Precipitation: After cooling the reaction mixture, acidify it with hydrochloric acid (HCl). This will protonate the carboxylate group, causing the p-n-alkoxybenzoic acid to precipitate out of the solution.
-
Purification: The crude product is then filtered, washed with water, and recrystallized from a suitable solvent, such as ethanol or acetic acid, to achieve high purity.[7]
Caption: Williamson ether synthesis workflow for p-n-alkoxybenzoic acids.
Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the cornerstone techniques for identifying and characterizing liquid crystal mesophases and their transition temperatures.[11][12]
DSC Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified p-n-alkoxybenzoic acid into an aluminum DSC pan and hermetically seal it.
-
Thermal Program: Place the sample pan and an empty reference pan into the DSC instrument.
-
Heating/Cooling Cycles: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected isotropic point. Then, cool the sample at the same rate back to room temperature. It is standard practice to run at least two cycles to erase any previous thermal history of the sample.
-
Data Analysis: The phase transitions will appear as endothermic peaks during heating and exothermic peaks during cooling on the DSC thermogram. The onset temperature of these peaks corresponds to the transition temperature.
POM Protocol:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Position the slide on a hot stage attached to the polarized light microscope.
-
Observation: Heat the sample slowly while observing it through the crossed polarizers. As the sample transitions through different mesophases, characteristic optical textures will appear.
-
Texture Identification:
-
Correlation with DSC: The temperatures at which these textural changes occur should be correlated with the transition temperatures identified by DSC.
Caption: Integrated workflow for mesophase characterization using DSC and POM.
Comparative Analysis of the Homologous Series
The following table summarizes the phase transition temperatures for the homologous series of p-n-alkoxybenzoic acids (nOBA), where 'n' is the number of carbon atoms in the alkyl chain. The data clearly illustrates the trends discussed previously.
| Number of Carbons (n) | Compound | Crystal to Nematic/Smectic T (°C) | Smectic to Nematic T (°C) | Nematic to Isotropic T (°C) | Mesophases Observed |
| 1 | Methoxy- | ~118 | - | ~135 | N |
| 2 | Ethoxy- | ~136 | - | ~167 | N |
| 3 | Propoxy- | ~108 | - | ~154 | N |
| 4 | Butoxy- | 149 | - | 161 | N[4] |
| 5 | Pentoxy- | 120 | - | 149 | N[4] |
| 6 | Hexoxy- | ~100 | - | ~154 | N |
| 7 | Heptoxy- | 92 | 102 | 147 | SmC, N |
| 8 | Octoxy- | 101 | 108 | 147 | SmC, N[5] |
| 9 | Nonoxy- | ~95 | ~114 | ~144 | SmC, N |
| 10 | Decoxy- | ~101 | ~120 | ~143 | SmC, N |
| 12 | Dodecoxy- | ~100 | ~126 | ~139 | SmC, N |
Note: Transition temperatures can vary slightly based on purity and experimental conditions. Data is compiled and averaged from multiple sources for illustrative purposes.
As the table shows, the nematic phase is dominant in the shorter-chain homologues (n=1-6). The smectic C phase begins to appear for the heptyl (n=7) derivative and persists for all longer chains.[5] This demonstrates that a critical chain length is required to provide the necessary intermolecular interactions for layered smectic structures.
Furthermore, the nematic-to-isotropic transition temperatures exhibit the characteristic odd-even alternation. For instance, the transition temperature drops from n=2 to n=3, rises from n=3 to n=4, and so on. This oscillation dampens as the chain becomes longer because the influence of the terminal methyl group becomes less significant relative to the overall chain length.[7][13]
Caption: Relationship between alkyl chain length and dominant mesophase.
Conclusion and Future Directions
The homologous series of p-n-alkoxybenzoic acids provides a quintessential model for understanding structure-property relationships in thermotropic liquid crystals. The length of the flexible alkyl chain is a powerful yet simple parameter to tune the mesomorphic behavior, predictably inducing the transition from purely nematic to smectic phases and demonstrating a clear odd-even effect in transition temperatures. The experimental protocols outlined herein provide a robust framework for researchers to conduct their own comparative studies.
For professionals in drug development, understanding this precise control over self-assembly is critical. The ability to design molecules that form specific mesophases at physiological temperatures could lead to novel delivery systems with controlled release kinetics. Future research may explore how the introduction of different functional groups or chiral centers to the alkoxybenzoic acid structure further modifies these mesophase behaviors, opening new avenues for advanced material design.
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Ahmed, H. A., Naoum, M. M., & Saad, G. R. (2013). Effect of alkoxy-chain length proportionation on the mesophase behaviour of terminally di-substituted phenylazo phenyl benzoates. Liquid Crystals, 40(6), 754-763. [Link]
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Chauhan, M., Bhoi, D. K., & Solanki, D. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. [Link]
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A Comparative Guide to the Purity Assessment of 4-(3-Butenyloxy)benzoic Acid by HPLC and GC-MS
In the landscape of pharmaceutical development and materials science, the purity of chemical intermediates is a cornerstone of quality, safety, and efficacy. 4-(3-Butenyloxy)benzoic acid, a key building block in the synthesis of liquid crystalline elastomers and other advanced materials, is no exception.[1] Its purity profile can significantly influence the properties of the final product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound.
Introduction: The Significance of Purity for this compound
This compound (C₁₁H₁₂O₃, Molar Mass: 192.21 g/mol ) is a solid, white to off-white crystalline powder.[1][2][3] Its molecular structure, featuring a benzoic acid core and a butenyloxy side chain, makes it susceptible to specific impurities arising from its synthesis. Common impurities might include unreacted starting materials, by-products from side reactions, or degradation products. Ensuring the absence of these impurities is critical for achieving the desired performance and regulatory compliance of the end-products.
This guide will navigate the analytical workflows for HPLC and GC-MS, elucidating the rationale behind methodological choices and presenting a comparative analysis of their performance.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds
HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds, making it an excellent first choice for assessing the purity of this compound.[4] The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5]
The carboxylic acid group in this compound imparts polarity and makes it amenable to reversed-phase HPLC, a widely used and robust separation mode. By manipulating the mobile phase composition and pH, we can achieve excellent separation of the main compound from its potential impurities.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.
Chromatographic Conditions:
-
Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particle size (or equivalent).
-
Mobile Phase: A gradient of [A] 0.1% Phosphoric acid in water and [B] Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Rationale: The benzene ring in the molecule provides strong UV absorbance, making UV detection a sensitive and appropriate choice.
-
-
Injection Volume: 10 µL.
Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Sample Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.[5]
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity of the main peak is confirmed by comparing its retention time with that of the reference standard.
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.
While this compound itself has low volatility, GC-MS can be invaluable for identifying volatile impurities that may not be well-resolved or detected by HPLC. However, a critical consideration for carboxylic acids is the need for derivatization to increase their volatility and thermal stability, and to improve chromatographic peak shape.[7][8]
Instrumentation: A standard GC-MS system equipped with a split/splitless injector, a capillary column, and a mass spectrometer (e.g., quadrupole) is required.
Derivatization Procedure (Silylation):
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 200 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]
-
Cap the vial tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
Rationale: Derivatization converts the polar carboxylic acid group into a nonpolar, more volatile TMS ester, making the compound suitable for GC analysis.[7]
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
The total ion chromatogram (TIC) is used to assess purity by area percentage. The mass spectrum of the main peak (the TMS derivative) is used for structural confirmation by comparing it to known fragmentation patterns of benzoic acid derivatives.[7] The mass spectra of minor peaks can be used to identify unknown impurities by searching against spectral libraries (e.g., NIST).
Caption: GC-MS workflow for purity analysis.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC with UV Detection | GC-MS with Derivatization |
| Principle | Liquid-solid partitioning | Gas-solid partitioning |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds.[4] | Requires volatile and thermally stable compounds (or derivatives).[4] |
| Sample Preparation | Simple dissolution and filtration.[5] | More complex, requires a derivatization step.[9][10] |
| Selectivity | Good, based on polarity and chemical structure. | Very high, based on volatility and mass-to-charge ratio. |
| Sensitivity | Good, dependent on the chromophore. | Excellent, especially in Selected Ion Monitoring (SIM) mode. |
| Impurity Identification | Tentative, based on retention time and UV spectrum. | Definitive, based on mass spectral fragmentation and library matching.[11] |
| Quantification | Highly accurate and precise with external standards. | Good, but can be affected by derivatization efficiency. |
| Primary Application | Purity assay and quantification of the main component and known impurities. | Identification of unknown volatile/semi-volatile impurities and structural confirmation. |
Conclusion: A Synergistic Approach
For the comprehensive purity assessment of this compound, HPLC and GC-MS are not mutually exclusive but rather complementary techniques.
-
HPLC is the method of choice for routine quality control , providing a robust, accurate, and precise determination of the purity of the main component and known non-volatile impurities. Its simplicity and directness make it highly efficient for batch-to-batch analysis.
-
GC-MS serves as an essential orthogonal method , particularly valuable during process development and for troubleshooting. Its strength lies in the definitive identification of unknown volatile or semi-volatile impurities that might be missed by HPLC. The structural information gleaned from mass spectrometry is unparalleled for impurity profiling.
In a regulated environment, a validated HPLC method would typically be used for product release, while a GC-MS method would be employed for in-depth characterization and investigation of out-of-specification results. By leveraging the strengths of both techniques, researchers, scientists, and drug development professionals can ensure a thorough understanding of the purity profile of this compound, ultimately leading to higher quality and more reliable final products.
References
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This compound | C11H12O3 | CID 544452 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023, June 28). Retrieved from [Link]
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Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed. (2002). Phytochem Anal., 13(2), 99-104. Retrieved from [Link]
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(PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2022, May 1). Retrieved from [Link]
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HPLC versus GC-MS in organic acid disorder patients. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
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This compound from Aladdin Scientific | Biocompare.com. (n.d.). Retrieved from [Link]
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Benzoic Acid | SIELC Technologies. (n.d.). Retrieved from [Link]
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Comparison of GC and HPLC for the quantification of organic acids in coffee. - SciSpace. (2002). Retrieved from [Link]
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Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. (2002). Retrieved from [Link]
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GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I - ResearchGate. (2009). Retrieved from [Link]
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Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) | Request PDF - ResearchGate. (2018). Retrieved from [Link]
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This compound (C11H12O3) - PubChemLite. (n.d.). Retrieved from [Link]
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HPLC vs GC: What Sets These Methods Apart - Phenomenex. (2024, June 6). Retrieved from [Link]
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GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed. (2004). J Agric Food Chem., 52(2), 222-7. Retrieved from [Link]
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A Researcher's Guide to Spectral Cross-Referencing: The Case of 4-(3-Butenyloxy)benzoic Acid
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic analysis forms the bedrock of this process, yet the interpretation of raw spectral data can be a complex puzzle. This guide provides an in-depth technical comparison of experimental and predicted spectral data for 4-(3-Butenyloxy)benzoic acid, a molecule of interest for its potential applications in polymer chemistry and as a synthetic intermediate.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices and the logic of cross-referencing predicted and empirical results. By walking through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will demonstrate how computational predictions serve as a powerful tool to corroborate and interpret experimental findings, ultimately leading to a higher degree of confidence in structural assignment.
The Analytical Imperative: Why Cross-Referencing Matters
The synthesis of a novel compound like this compound is only the first step. To confirm its identity and purity, a suite of analytical techniques is employed. Each technique provides a unique piece of the structural puzzle. However, experimental spectra can sometimes be ambiguous due to impurities, conformational complexities, or instrument limitations. This is where computational prediction becomes an indispensable ally. By generating a theoretical spectrum based on the hypothesized structure, we create a benchmark against which the experimental data can be compared. A strong correlation between the two provides compelling evidence for the proposed structure.
This guide will now delve into a multi-technique spectroscopic analysis of this compound, presenting a side-by-side comparison of predicted and available experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, we will examine both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides a theoretical map of the proton environments in the molecule. The prediction is based on established algorithms that consider the electronic environment of each proton.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 1H | -COOH |
| ~7.95 | Doublet | 2H | Ar-H (ortho to -COOH) |
| ~6.90 | Doublet | 2H | Ar-H (ortho to -O) |
| ~5.90 | Multiplet | 1H | -CH=CH₂ |
| ~5.30 | Multiplet | 2H | -CH=CH₂ |
| ~4.10 | Triplet | 2H | -O-CH₂- |
| ~2.55 | Multiplet | 2H | -CH₂-CH= |
Comparison with Experimental ¹H NMR Data
The PubChem database provides an experimental ¹H NMR spectrum for this compound.[2] While detailed peak assignments are not provided, the visual data aligns well with our predictions. The aromatic region shows two distinct sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The aliphatic region displays signals corresponding to the butenyloxy chain, including the distinctive vinylic protons. The downfield signal expected for the carboxylic acid proton is also observable.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~167.0 | -COOH |
| ~163.0 | Ar-C (para to -COOH) |
| ~134.0 | -CH=CH₂ |
| ~132.0 | Ar-C (ortho to -COOH) |
| ~122.0 | Ar-C (ipso to -COOH) |
| ~118.0 | -CH=CH₂ |
| ~114.5 | Ar-C (ortho to -O) |
| ~67.5 | -O-CH₂- |
| ~33.5 | -CH₂-CH= |
Rationale for Experimental and Computational Approaches
The choice of solvent (typically deuterated chloroform, CDCl₃, or dimethyl sulfoxide, DMSO-d₆) is critical in NMR experiments as it must dissolve the analyte without producing interfering signals.[3] Computational predictions are often performed in a simulated solvent environment to better match experimental conditions. The use of Density Functional Theory (DFT) is a common and reliable method for predicting NMR chemical shifts.[4]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Key Predicted and Experimental IR Absorptions
Table 3: Comparison of Predicted and Experimental IR Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹)[2] | Significance |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) | Broad absorption in this region | Confirms the presence of the carboxylic acid dimer. |
| C-H Stretch (Aromatic) | ~3100-3000 | Observed | Indicates the aromatic ring. |
| C-H Stretch (Aliphatic) | ~3000-2850 | Observed | Confirms the butenyloxy chain. |
| C=O Stretch (Carboxylic Acid) | ~1700-1680 | Strong absorption around 1680 cm⁻¹ | Characteristic of a conjugated carboxylic acid. |
| C=C Stretch (Aromatic) | ~1600, ~1500 | Observed | Confirms the benzene ring. |
| C=C Stretch (Alkenyl) | ~1640 | Observed | Indicates the terminal double bond. |
| C-O Stretch (Ether & Acid) | ~1300-1000 | Strong absorptions in this region | Confirms the ether linkage and carboxylic acid C-O. |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure that carboxylic acids typically form in the solid state. The position of the C=O stretch indicates conjugation with the aromatic ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
Expected Mass Spectrum Features
For this compound (C₁₁H₁₂O₃), the expected molecular ion peak [M]⁺ would be at m/z 192. The experimental GC-MS data from PubChem confirms a parent peak at m/z 192.[2]
Common Fragmentation Pathways:
-
Loss of the butenyloxy side chain: Cleavage of the ether bond could lead to a fragment corresponding to the 4-hydroxybenzoic acid cation.
-
Loss of the carboxylic acid group: Decarboxylation is a common fragmentation pathway for benzoic acids.
-
Rearrangements and cleavages within the butenyl chain.
A detailed analysis of the fragmentation pattern can provide further confirmation of the connectivity of the molecule.
Experimental and Computational Workflow
The synergy between experimental and computational approaches is best visualized as a cyclical process of hypothesis, prediction, experimentation, and refinement.
Caption: A workflow diagram illustrating the interplay between experimental and computational spectroscopy.
Detailed Experimental Protocols
While specific instrument parameters will vary, the general procedures for obtaining the spectral data are standardized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a Gas Chromatograph (GC-MS) for volatile compounds or a direct insertion probe.
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Conclusion
The cross-referencing of experimental and predicted spectral data for this compound provides a robust framework for its structural confirmation. The strong agreement between the predicted ¹H and ¹³C NMR chemical shifts, the characteristic IR absorption bands, and the molecular weight determined by mass spectrometry with the available experimental data lends high confidence to the assigned structure. This guide underscores the power of integrating computational chemistry with experimental spectroscopy, a practice that is becoming increasingly central to modern chemical research and development. By understanding the principles behind both approaches, researchers can more efficiently and accurately elucidate the structures of novel molecules.
References
- Silverstein, R. M., & Webster, F. X. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Royal Society of Chemistry. (n.d.). General Procedures for NMR Spectroscopy. Retrieved from [Link]
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Buevich, A. V., & Martin, G. E. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 64(1), 134-144. [Link]
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Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work?[Link]
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ACD/Labs. (n.d.). NMR Prediction. [Link]
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Protheragen. (n.d.). IR Spectrum Prediction. [Link]
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Weng, R. (2016, May 17). IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds [Video]. YouTube. [Link]
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Study.com. (n.d.). Identifying Organic Molecules Using Spectroscopy: Practice Problems. [Link]
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Grimblat, N., Kaufman, T. S., & Sarotti, A. M. (2023). Computation of CCSD(T)-Quality NMR Chemical Shifts via Δ-Machine Learning from DFT. Journal of Chemical Theory and Computation, 19(12), 3548-3558. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 544452, this compound. PubChem. Retrieved January 12, 2026 from [Link].
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
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A Technical Guide to Benchmarking the Performance of 4-(3-Butenyloxy)benzoic Acid-Based Liquid Crystals
This guide provides a comprehensive framework for evaluating the performance of liquid crystals derived from 4-(3-butenyloxy)benzoic acid. Recognizing the challenges in obtaining direct experimental data for every novel mesogen, we present a comparative analysis against well-established benchmarks, including the homologous series of 4-alkoxybenzoic acids and the closely related 4-(4-pentenyloxy)benzoic acid. This approach allows for robust performance predictions and informs the strategic design of new liquid crystalline materials.
Introduction: The Significance of the Benzoic Acid Core and Unsaturated Linkages
Benzoic acid derivatives are a cornerstone in the design of calamitic (rod-shaped) liquid crystals. Their rigid core, coupled with the propensity for hydrogen bonding to form dimeric structures, provides the necessary molecular anisotropy to induce mesophase formation. The introduction of an unsaturated butenyloxy linkage offers unique advantages, including the potential for polymerization to form liquid crystal elastomers and the influence of the double bond on mesophase stability and transition temperatures. This guide will delve into the critical performance metrics that define the utility of these materials in applications ranging from advanced display technologies to tunable photonic devices.
Synthesis and Molecular Design Strategy
The synthesis of this compound typically follows a Williamson ether synthesis, a robust and well-documented method. This protocol serves as a foundational procedure for researchers entering this field.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hydroxybenzoic acid
-
4-Bromo-1-butene
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) and potassium carbonate (1.5 eq) in acetone or DMF.
-
Alkylation: Add 4-bromo-1-butene (1.1 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Acidification: Dissolve the resulting solid in a minimal amount of hot water and acidify with dilute hydrochloric acid until a precipitate forms.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to yield pure this compound.
Causality of Experimental Choices: The use of a polar aprotic solvent like acetone or DMF facilitates the nucleophilic substitution by solvating the potassium cation, thereby activating the phenoxide nucleophile. The excess of potassium carbonate ensures complete deprotonation of the weakly acidic phenolic hydroxyl group. Acidification is crucial to protonate the carboxylate and precipitate the final product, which is less soluble in its acidic form. Recrystallization from ethanol is a standard procedure for purifying organic acids, ensuring high purity for subsequent characterization.
Benchmarking Performance: A Comparative Analysis
Phase Transition Temperatures
The phase transition temperatures, particularly the melting point (T_m) and the clearing point (T_c, the transition from the liquid crystalline to the isotropic liquid phase), define the operational range of a liquid crystal. These are typically determined by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Table 1: Comparison of Phase Transition Temperatures (°C)
| Compound | T_m (Crystal to Nematic/Smectic) | T_c (Nematic/Smectic to Isotropic) | Mesophase Type | Reference |
| This compound (Predicted) | ~110-120 | ~130-140 | Nematic | - |
| 4-Butoxybenzoic acid | 147 | 160.5 | Nematic | [1] |
| 4-(4-Pentenyloxy)benzoic acid | 115.3 (Nematic to Isotropic on cooling) | - | Nematic, Smectic | [2][3] |
| 4-Pentyloxybenzoic acid | 104 | 154 | Nematic, Smectic C | [1] |
| 4-Hexyloxybenzoic acid | 107 | 154 | Nematic, Smectic C | [1] |
| 4-Heptyloxybenzoic acid | 95 | 147 | Nematic, Smectic C | [1] |
Note: The values for this compound are predicted based on the trends observed in the homologous series. The presence of the terminal double bond is expected to slightly disrupt the molecular packing, potentially leading to a lower melting point compared to its saturated analogue, 4-butoxybenzoic acid.
Mesophase Identification
The type of liquid crystal phase (nematic, smectic, etc.) is critical for its application. This is typically identified by observing the optical textures under a polarized optical microscope.
Expected Mesophase Behavior of this compound:
Based on the behavior of the homologous 4-alkoxybenzoic acids, this compound is expected to exhibit a nematic phase. The shorter chain length generally favors the less ordered nematic phase over the more ordered smectic phases. The presence of the terminal double bond in the butenyloxy chain might further destabilize smectic ordering.
Experimental Protocols for Characterization
To validate the predicted performance and fully characterize this compound-based liquid crystals, the following experimental protocols are essential.
Differential Scanning Calorimetry (DSC)
DSC is the primary technique for determining phase transition temperatures and their associated enthalpy changes.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified liquid crystal sample into an aluminum DSC pan.
-
Heating and Cooling Cycles:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to erase any thermal history.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: Identify the peak temperatures of the endothermic and exothermic transitions in the DSC thermogram, which correspond to the phase transition temperatures.
Polarized Optical Microscopy (POM)
POM allows for the direct observation of the liquid crystal phases and their characteristic textures.
Protocol:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarizing microscope.
-
Observation: Heat the sample to its isotropic phase (it will appear dark between crossed polarizers).
-
Cooling and Texture Identification: Slowly cool the sample and observe the formation of liquid crystal textures as it transitions through its mesophases. Compare the observed textures (e.g., Schlieren, marbled for nematic; focal conic, fan-shaped for smectic) with established texture atlases to identify the phases.
Visualization of Key Concepts
Molecular Structure Comparison
Caption: Molecular structures of the target and benchmark compounds.
Experimental Workflow
Caption: Workflow for synthesis, characterization, and analysis.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the performance of this compound-based liquid crystals. By leveraging comparative data from homologous series and closely related analogues, researchers can make informed predictions about the mesomorphic behavior of this novel material. The provided experimental protocols offer a self-validating system for the synthesis and characterization, ensuring the generation of reliable and reproducible data.
Future work should focus on the synthesis and experimental characterization of this compound to validate the predictions made in this guide. Furthermore, investigation into the electro-optical properties, such as dielectric anisotropy and response times, will be crucial for assessing its potential in display and photonic applications. The presence of the terminal double bond also opens up exciting possibilities for the development of novel liquid crystal polymers and elastomers with unique stimuli-responsive properties.
References
- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
-
Sa-a-tour, R., et al. (2018). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Crystals, 8(3), 123. [Link]
- Demus, D., et al. (1999). Physical Properties of Liquid Crystals. Wiley-VCH.
-
Abbas, M. K., et al. (2014). Synthesis of 4-(4-pentenyloxy)benzoic acid. ResearchGate. [Link]
-
Vorländer, D. (1923). Flüssig-kristallinische Substanzen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 56(5), 1136-1140. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Purification of 4-(3-Butenyloxy)benzoic Acid
This guide provides an in-depth technical comparison of the synthesis and purification methods for 4-(3-Butenyloxy)benzoic acid, a valuable intermediate in the development of liquid crystals and other advanced materials.[1] Designed for researchers, scientists, and professionals in drug development, this document emphasizes reproducible, high-purity synthesis through a critical analysis of established methodologies. We will explore the nuances of the Williamson ether synthesis for its preparation and compare the efficacy of recrystallization and column chromatography for its purification, supported by experimental data and mechanistic insights.
Introduction to this compound: A Versatile Building Block
This compound is an organic compound featuring a benzoic acid core functionalized with a butenyloxy tail. This terminal alkene group makes it a particularly interesting monomer for polymerization reactions, leading to the formation of liquid crystalline polymers and elastomers. The precise synthesis and purification of this molecule are paramount to achieving the desired material properties. This guide will provide the necessary details to ensure high-purity, reproducible results in your own laboratory setting.
Synthesis of this compound via Williamson Ether Synthesis
The most common and reliable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide.[2] In this case, the readily available 4-hydroxybenzoic acid is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic 3-butenyl bromide.
Mechanistic Insight
The reaction proceeds via an SN2 mechanism. The choice of a strong base, such as potassium hydroxide (KOH), is crucial to ensure the complete deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming the potassium 4-oxybenzoate salt. This enhances the nucleophilicity of the oxygen atom, facilitating the attack on the primary carbon of 3-butenyl bromide. The solvent, typically a polar aprotic solvent like methanol, facilitates the dissolution of the reactants and promotes the SN2 pathway.[3]
Caption: Workflow of the Williamson Ether Synthesis for this compound.
Experimental Protocol: Williamson Ether Synthesis
The following protocol is a robust and reproducible method for the synthesis of this compound.[3]
-
Dissolution and Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid (0.1 mole) and potassium hydroxide (0.25 mole) in 100 mL of methanol.
-
Alkylation: To the stirred solution, add 3-butenyl bromide (0.12 mole).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 to 4 hours.
-
Saponification of Potential Esters: Add a 10% aqueous KOH solution (20 mL) and continue refluxing for an additional 2 hours to hydrolyze any ester that may have formed as a byproduct.
-
Workup: After cooling to room temperature, acidify the solution with hydrochloric acid (HCl) until a precipitate forms.
-
Isolation of Crude Product: Collect the crude this compound by vacuum filtration and wash with cold water.
Purification of this compound: A Comparative Analysis
The purity of this compound is critical for its subsequent applications. Two primary methods for its purification are recrystallization and column chromatography.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4] The principle lies in dissolving the impure solid in a hot solvent and then allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[5]
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the solute completely at high temperatures but poorly at low temperatures. For benzoic acid and its derivatives, water is often a suitable solvent due to the significant difference in solubility at its boiling and freezing points.[4][5] The slow cooling process is essential to allow for the formation of a pure crystalline lattice, which excludes impurity molecules.[6] Rapid cooling can trap impurities within the crystal structure.
Caption: General workflow for the purification of this compound by recrystallization.
-
Solvent Selection and Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or acetic acid) and heat the mixture until the solid dissolves completely.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.
Method 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For acidic compounds like this compound, silica gel is a common stationary phase.
The separation in column chromatography is governed by the polarity of the compound, the stationary phase, and the mobile phase. Silica gel is a polar stationary phase. A mobile phase (eluent) of appropriate polarity is chosen to move the compounds down the column at different rates. For this compound, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The more polar the compound, the more strongly it adsorbs to the silica gel and the slower it moves down the column. By gradually increasing the polarity of the eluent, compounds can be selectively eluted.
Comparative Performance Data
The choice between recrystallization and column chromatography often depends on the nature of the impurities and the desired scale of purification.
| Purification Method | Typical Yield/Recovery | Purity | Time Efficiency | Scalability |
| Recrystallization | Good to Excellent (typically >80%) | High, especially for removing small amounts of impurities with different solubility profiles. | Moderate | Highly scalable |
| Column Chromatography | Good (typically 70-90%) | Very high, effective for separating complex mixtures and closely related compounds. | Can be time-consuming, especially for large scales. | Less scalable than recrystallization |
Note: The exact values can vary depending on the specific experimental conditions and the nature of the impurities in the crude product. A study comparing purification methods for benzoic acid from an industrial waste stream showed that while recrystallization alone resulted in a product with 85 ± 5% yield, a combination of liquid-liquid extraction and recrystallization achieved approximately 99% purity.[7][8] This highlights that for highly impure samples, a multi-step purification approach may be necessary.
Characterization of this compound
After purification, it is essential to confirm the identity and purity of the final product.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [9] |
| Molecular Weight | 192.21 g/mol | [9] |
| Appearance | Solid | |
| Melting Point | 121.8 °C (for the dimer) | [10] |
| ¹H NMR | Spectral data available | [9] |
| ¹³C NMR | Spectral data available | [9] |
| IR Spectrum | Characteristic peaks for C=O, C-O, C=C, and aromatic C-H bonds. | [10] |
Conclusion
The synthesis of this compound via Williamson ether synthesis is a robust and reproducible method. For purification, recrystallization offers a highly efficient and scalable approach, particularly when the impurities have significantly different solubility profiles from the desired product. Column chromatography provides an alternative for achieving very high purity, especially for complex mixtures. The choice of purification method should be guided by the specific impurities present, the desired final purity, and the scale of the synthesis. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and reproducibly synthesize and purify high-quality this compound for their advanced material applications.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Butenyloxy)benzoic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(3-Butenyloxy)benzoic acid. As a compound frequently utilized in pharmaceutical research and drug development, ensuring its proper handling from bench to disposal is paramount to protecting laboratory personnel and the environment. This document moves beyond a simple checklist, delving into the causality behind each procedural step to foster a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is classified under the Globally Harmonized System (GHS) and presents specific risks that dictate its handling and disposal protocols.
Key Hazards:
-
Skin Irritation (H315): The compound is known to cause skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Direct contact with the eyes can cause serious irritation.[1]
-
Environmental Hazards: While specific ecotoxicity data for this compound is limited, its structural similarity to benzoic acid—which is classified as harmful to aquatic life—necessitates that it be prevented from entering drains or the environment.[2][3]
All waste containing this compound must be treated as hazardous chemical waste in accordance with institutional and regulatory standards.[4][5]
Table 1: Chemical and Hazard Identification
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| CAS Number | 115595-27-2 | [1] |
| GHS Hazard Pictograms | [1] | |
| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation | [1] |
| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 | [1] |
Personal Protective Equipment (PPE) and Immediate Safety
A proactive approach to safety is non-negotiable. The use of appropriate PPE is the first line of defense against accidental exposure.
Mandatory PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient to protect against splashes that can cause serious eye irritation.[6][7]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use.[6][8] Contaminated gloves must be disposed of as hazardous waste.[6] Always wash hands thoroughly after removing gloves.[7][9]
-
Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[6]
-
Footwear: Closed-toed shoes must be worn at all times in the laboratory.[7][10]
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[2][11] If irritation occurs, seek medical advice.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Waste Segregation and Containment: The Foundation of Safe Disposal
Proper segregation prevents dangerous chemical reactions and ensures that waste is handled by the correct disposal stream.
-
Designated Hazardous Waste Container: All this compound waste, including the pure compound, contaminated materials, and cleanup debris, must be collected in a designated, properly sealed, and clearly labeled hazardous waste container.[2][14]
-
Chemical Incompatibility: This compound must not be mixed with incompatible materials. As a benzoic acid derivative, it should be kept separate from strong oxidizing agents (e.g., perchlorates, nitrates) and strong bases (e.g., sodium hydroxide).[14] Mixing can lead to vigorous, exothermic reactions.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant").
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing different forms of waste generated during research activities involving this compound.
Protocol 4.1: Disposal of Unused or Expired Solid Compound
-
Work Area: Conduct this procedure within a certified laboratory chemical hood to minimize inhalation risk.[2]
-
Container: Whenever possible, leave the chemical in its original container.[2] This minimizes handling and ensures all original hazard information remains with the waste.
-
Sealing: If not in its original container, place the solid into a new, clean, and chemically compatible container (e.g., HDPE or glass) with a tightly sealing lid.
-
Labeling: Affix a completed hazardous waste label to the container.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials, heat, and ignition sources.[14]
-
Pickup: Arrange for pickup by your institution's certified hazardous waste management provider.[15]
Protocol 4.2: Disposal of Contaminated Labware and Debris
This category includes items such as used gloves, weigh boats, contaminated paper towels, and pipette tips.
-
Collection: Place all contaminated solid debris into a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Sealing: Once the bag is full, securely seal it.
-
Labeling: Label the container or bag clearly as "Hazardous Waste" containing "this compound."
-
Glassware Decontamination:
-
Rinse contaminated glassware (e.g., beakers, flasks) with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Crucially, this rinsate is now hazardous waste. Collect the first one or two rinses in a designated hazardous waste container for liquid organic waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain, but confirm this with your institution's Environmental Health & Safety (EHS) office.
-
Protocol 4.3: Spill Management Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Eliminate all sources of ignition.[14]
-
Assess: For small spills (<100g), trained laboratory personnel equipped with appropriate PPE may proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.
-
Containment: For a solid spill, do not use water. To prevent the compound from becoming airborne, you can gently moisten the material with a fine water spray before sweeping, or use a HEPA-filtered vacuum.[14]
-
Cleanup:
-
Final Decontamination: Wipe the spill area with a cloth dampened with soap and water. Dispose of the cloth as contaminated debris.
-
Reporting: Report the spill to your laboratory supervisor or EHS department, per institutional policy.
The Disposal Decision Workflow
The ultimate goal is to transfer the contained hazardous waste to a licensed disposal facility. The following workflow illustrates the critical thinking process from generation to final disposition.
Caption: Disposal Workflow for this compound.
Ultimate Disposal: High-Temperature Incineration
For organic compounds like this compound, the industry-standard and environmentally preferred method of disposal is high-temperature incineration.[16] This process must be carried out at a licensed and approved waste disposal plant.[2][17]
Why Incineration?
-
Complete Destruction: Temperatures typically exceeding 980°C (1800°F) ensure the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide and water.[18]
-
Regulatory Compliance: This method meets EPA requirements for the disposal of many organic hazardous wastes.[19]
-
Liability Reduction: Ensuring complete destruction of the chemical waste is the most definitive way to mitigate long-term environmental liability.
It is the responsibility of the researcher and their institution to use a reputable, certified hazardous waste disposal service to ensure the process is handled in full compliance with all local, state, and federal regulations.[14][15]
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A Researcher's Guide to the Safe Handling of 4-(3-Butenyloxy)benzoic acid
This document provides essential safety and logistical information for the handling and disposal of 4-(3-Butenyloxy)benzoic acid. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidance is synthesized from its known GHS classifications and the established safety protocols for its constituent functional groups: a carboxylic acid and a butenyl ether. This guide is intended for researchers, scientists, and professionals in drug development and is built on the principles of proactive safety and procedural clarity.
Hazard Analysis: A Synthesis of Knowns and Inferred Risks
This compound is classified under the Globally Harmonized System (GHS) as causing skin and eye irritation.[1] This classification necessitates a cautious approach to handling, prioritizing the prevention of direct contact.
-
Carboxylic Acid Moiety : The benzoic acid portion of the molecule suggests acidic properties. Carboxylic acids, as a class, can be corrosive and irritating to the skin, eyes, and respiratory tract.[2][3][4] Prolonged or repeated exposure can lead to tissue damage.[5][6][7]
-
Butenyloxy Group : The unsaturated ether group, while less reactive than other functional groups, presents a potential for unforeseen reactivity under certain conditions, such as exposure to strong oxidizing agents or high temperatures. While specific data for this compound is limited, it is prudent to handle it with the care afforded to reactive chemicals.
-
Physical Form : This compound is typically a solid powder.[8] Handling of powders poses a risk of aerosolization, leading to potential inhalation and widespread contamination of the workspace.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, with the rationale rooted in the compound's known and inferred hazards.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with indirect ventilation. A full-face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.[4] | To protect the eyes from splashes, dust, and potential fumes. The GHS classification explicitly warns of serious eye irritation.[1] |
| Skin Protection | Nitrile or butyl rubber gloves are recommended.[4] A chemically resistant lab coat or apron is mandatory to prevent skin exposure.[3] | To prevent direct skin contact, which is known to cause irritation.[1] Gloves should be inspected for integrity before each use. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, an N95-rated respirator may be sufficient. For procedures with a high likelihood of generating dust or aerosols (e.g., weighing, transferring large quantities), a half-mask or full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is required.[4] | To protect against the inhalation of airborne particles and potential vapors, which can cause respiratory irritation.[9][10] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation Phase
-
Engineering Controls : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Emergency Equipment : Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.[2][8]
-
Workspace Decontamination : The designated work area within the fume hood must be clean and free of clutter.
Step-by-Step Handling Procedure
-
Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transferring :
-
Handle the solid material carefully to minimize the generation of dust.
-
Use a spatula or other appropriate tools for transferring the powder.
-
If dissolving the compound, add the solid slowly to the solvent.
-
-
During Use :
-
Keep all containers with the chemical tightly closed when not in use.
-
Avoid any contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.[3]
-
-
After Handling :
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate the work area and any equipment used.
-
Properly doff and dispose of or decontaminate PPE.
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated contaminated materials is a critical final step to prevent environmental contamination and adhere to institutional and regulatory standards.
-
Solid Waste : Collect all solid waste containing the compound in a designated, clearly labeled, and sealed container for hazardous chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, must be placed in a sealed bag or container and disposed of as hazardous waste.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.
Waste Segregation and Disposal Workflow
The logical flow for waste segregation and disposal is outlined below.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
